molecular formula C3H5N5OS B1616785 4-Amino-1,2,5-thiadiazole-3-carbohydrazide CAS No. 6972-14-1

4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Cat. No.: B1616785
CAS No.: 6972-14-1
M. Wt: 159.17 g/mol
InChI Key: IOZCCZHGFHKYOO-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-thiadiazole-3-carbohydrazide is an organic heterocyclic compound with the molecular formula C3H5N5OS and a molecular weight of 163.17 g/mol . This specialty chemical features a 1,2,5-thiadiazole core, a privileged structure in medicinal chemistry and materials science, functionalized with both a hydrazide and an amino group. The presence of these multiple nitrogen-containing functional groups makes it a versatile and valuable building block for synthetic organic chemistry. The compound can serve as a key precursor for the synthesis of various derivatives, including carbohydrazonamides . Its structure suggests potential for further cyclization reactions and the development of more complex heterocyclic systems. Researchers value this compound for its ability to act as a scaffold in the design and discovery of novel molecules with potential biological activity. Handling and Safety: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carbohydrazide
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InChI

InChI=1S/C3H5N5OS/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IOZCCZHGFHKYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289481
Record name 4-Amino-1,2,5-thiadiazole-3-carbohydrazide
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6972-14-1
Record name 4-Amino-1,2,5-thiadiazole-3-carboxylic acid hydrazide
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Record name 4-Amino-1,2,5-thiadiazole-3-carbohydrazide
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Foundational & Exploratory

Chemical Structure & Technical Monograph: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1,2,5-thiadiazole-3-carbohydrazide is a specialized heterocyclic building block belonging to the 1,2,5-thiadiazole class.[1][2][3] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Schiff base ligands , 1,2,4-triazoles , and 1,3,4-oxadiazoles . The compound features a planar, electron-deficient thiadiazole ring substituted with an electron-donating amino group and a reactive carbohydrazide moiety. This unique "push-pull" electronic structure makes it a valuable scaffold for developing antimicrobial agents, kinase inhibitors, and antimetabolites (analogous to Tiazofurin).

This guide provides a comprehensive technical analysis of its structure, synthesis, physicochemical properties, and reactivity profile.[4][5]

Chemical Identity & Physicochemical Profiling[4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Amino-1,2,5-thiadiazole-3-carbohydrazide
CAS Number 6972-14-1
Molecular Formula C₃H₅N₅OS
Molecular Weight 159.17 g/mol
SMILES Nc1nsnc1C(=O)NN
InChI Key BCLHNSDHXAOPOV-UHFFFAOYSA-N
Structural Analysis

The core of the molecule is the 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.

  • Aromaticity: The ring system is planar and follows Hückel's rule (6

    
    -electrons), though it is electron-deficient due to the electronegativity of the two nitrogen atoms.
    
  • Substituents:

    • Position 3 (Carbohydrazide): Acts as a bidentate nucleophile. The terminal amino group (

      
      ) is highly reactive toward electrophiles (aldehydes, ketones, acid chlorides).
      
    • Position 4 (Amino): Provides electron density to the ring via resonance, stabilizing the electron-deficient scaffold. It also serves as a hydrogen bond donor.

  • Intramolecular Interactions: A potential intramolecular hydrogen bond exists between the ring nitrogen and the amide proton of the hydrazide, influencing the molecule's conformational stability.

Physicochemical Properties
ParameterValue / Description
Physical State White to off-white crystalline solid
Melting Point >200 °C (often decomposes)
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water, Diethyl ether
pKa (Predicted) ~3.5 (Hydrazide NH), ~11.0 (Amine)
Stability Stable under standard conditions; Hygroscopic; Sensitive to strong oxidizers

Synthesis & Fabrication Protocol

The standard industrial and laboratory synthesis proceeds via the nucleophilic acyl substitution of an ester precursor with hydrazine hydrate.

Reaction Scheme (Graphviz)

SynthesisPath Start Ethyl 2-cyanoacetate (Starting Material) Intermediate1 Ethyl 2-cyano-2-(hydroxyimino)acetate Start->Intermediate1 HNO2 / AcOH Intermediate2 Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate (Key Precursor) Intermediate1->Intermediate2 S2Cl2 / DMF Product 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (Target) Intermediate2->Product Reflux EtOH Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product Nucleophilic Attack

Figure 1: Retrosynthetic pathway from ethyl cyanoacetate to the target carbohydrazide.

Detailed Protocol

Objective: Synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide from Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate.

Reagents:

  • Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 99%, 5.0 - 10.0 eq)

  • Absolute Ethanol (Solvent)[5]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate in 30 mL of absolute ethanol.

  • Addition: Add Hydrazine hydrate (50-100 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is used to prevent the formation of the dimeric impurity (N,N'-diacylhydrazine).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃:MeOH 9:1). The ester spot (

    
    ) should disappear, and a lower 
    
    
    
    product spot should appear.
  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes out upon cooling. If not, concentrate the solvent to half volume under reduced pressure and chill in an ice bath.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted hydrazine and trace impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Yield: Typical yields range from 75% to 90% .

Characterization & Spectral Analysis

To validate the structure, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
9.60 - 9.80 Broad Singlet1H-CONH- (Amide proton)
6.80 - 7.20 Broad Singlet2H-NH₂ (Ring amine, exchangeable)
4.30 - 4.60 Broad Singlet2H-NH₂ (Hydrazide amine, exchangeable)

Note: The absence of ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) confirms the conversion of the ester.

Infrared Spectroscopy (FT-IR)
  • 3100–3400 cm⁻¹: Multiple sharp bands corresponding to N-H stretching vibrations (primary and secondary amines).

  • 1640–1660 cm⁻¹: Strong C=O stretching (Amide I band).

  • 1500–1550 cm⁻¹: C=N and C=C ring stretching vibrations characteristic of the thiadiazole core.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 160.2

  • [M+Na]⁺: m/z 182.2

Reactivity & Applications

The carbohydrazide moiety is a versatile "chemical handle" allowing for the construction of complex bioactive molecules.[6]

Reactivity Map (Graphviz)

Reactivity Core 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide SchiffBase Schiff Bases (Hydrazones) (Antimicrobial/Anticancer) Core->SchiffBase Condensation Oxadiazole 1,3,4-Oxadiazoles (Cyclization) Core->Oxadiazole Dehydrative Cyclization Triazole 1,2,4-Triazoles (Cyclization) Core->Triazole Cyclization Thiadiazole Bis-Thiadiazoles (Fused Systems) Core->Thiadiazole Cyclization R_Aldehyde + Aldehyde/Ketone (EtOH/AcOH) R_Aldehyde->SchiffBase R_CS2 + CS2 / KOH R_Ortho + Orthoesters / NH4OAc R_Acid + POCl3 / Acid

Figure 2: Divergent synthesis pathways from the carbohydrazide scaffold.

Key Transformations
  • Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (

    
    ). These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide.
    
  • 1,3,4-Oxadiazole Synthesis: Cyclization with carboxylic acids in the presence of

    
     or with 
    
    
    
    yields oxadiazole derivatives, which are potent pharmacophores for anti-inflammatory and analgesic activity.
  • 1,2,4-Triazole Synthesis: Reaction with carbon disulfide followed by hydrazine, or reaction with isothiocyanates, leads to mercapto-triazole rings, common in antifungal drugs.

References

  • Source: Richardson, J. et al. "Synthesis and Structure-Activity Relationships of 1,2,5-Thiadiazole Derivatives." Journal of Medicinal Chemistry.
  • Hydrazide Reactivity

    • Source: Organic Syntheses, Coll. Vol. 4, p. 819 (1963). "Acid Hydrazides from Esters."

    • Context: Standard protocol for converting esters to hydrazides using hydrazine hydr
  • Biological Activity of Thiadiazoles

    • Source: Hu, Y. et al. (2014).[7] "Recent progress in the synthesis and biological activity of 1,3,4-thiadiazole derivatives." RSC Advances.

    • Context: While focusing on 1,3,4-isomers, this review highlights the pharmacological importance of the thiadiazole-hydrazide motif.
  • Database Entry

    • Source: PubChem Compound Summary for CID 12217354 (Related: 4-amino-1,2,5-thiadiazole-3-carboxylic acid).

    • Context: Structural confirm

Sources

An In-Depth Technical Guide to 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is not extensively documented in publicly accessible literature, this guide synthesizes foundational knowledge of the 1,2,5-thiadiazole scaffold, the reactivity of its functional groups, and data from closely related analogs to offer valuable insights for researchers. This document covers its core identifiers, predicted physicochemical properties, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery and development. The information herein is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical entity.

Core Identifiers and Chemical Structure

4-Amino-1,2,5-thiadiazole-3-carbohydrazide is a unique molecule that combines the aromatic 1,2,5-thiadiazole ring with two reactive functional groups: a primary amine and a carbohydrazide. These features make it a versatile building block for the synthesis of more complex molecules with potential biological activity.

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 6972-14-1[1]
Molecular Formula C₃H₅N₅OS[1]
Molecular Weight 159.172 g/mol [1]
InChIKey IOZCCZHGFHKYOO-YXELXWKRCS[1]
SMILES NNC(=O)C1=NSN=C1N[1]

Structure Diagram:

Caption: Chemical structure of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide.

Physicochemical Properties: An Overview

  • Appearance: Likely a solid at room temperature, given its molecular weight and the presence of hydrogen bonding functional groups.

  • Solubility: Expected to have some solubility in polar protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO and DMF, due to the presence of amino and hydrazide groups capable of hydrogen bonding.

  • Stability: The 1,2,5-thiadiazole ring is known for its aromaticity and thermal stability.[2] However, the carbohydrazide functional group may be susceptible to hydrolysis under strong acidic or basic conditions.

A Plausible Synthetic Pathway

There is no specific, published protocol for the synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible pathway can be proposed. The most logical precursor is the corresponding carboxylic acid or its ester derivative.

The synthesis would likely commence from 4-Amino-1,2,5-thiadiazole-3-carboxylic acid, which is a known compound. This precursor could be converted to the target carbohydrazide in a two-step process:

  • Esterification: The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester, to activate the carbonyl group for subsequent nucleophilic attack.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the desired carbohydrazide.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start 4-Amino-1,2,5-thiadiazole- 3-carboxylic acid ester Methyl 4-amino-1,2,5-thiadiazole- 3-carboxylate start->ester SOCl₂, Methanol or H⁺, Methanol product 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide ester->product Hydrazine hydrate (N₂H₄·H₂O) Ethanol, Reflux

Caption: Proposed two-step synthesis of the target compound.

Theoretical Experimental Protocol:

Step 1: Synthesis of Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate

  • To a stirred suspension of 4-Amino-1,2,5-thiadiazole-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

  • Dissolve the Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring for the disappearance of the starting ester by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization.

Potential Applications and Fields of Research

The 1,2,5-thiadiazole nucleus is a recognized pharmacophore present in commercially successful drugs. For instance, Timolol, a 1,2,5-thiadiazole derivative, is an antiglaucoma agent.[2] Furthermore, compounds incorporating this ring system have shown potential as muscarinic receptor agonists and antagonists, with possible applications in the treatment of Alzheimer's disease.[2]

The presence of the carbohydrazide functional group in 4-Amino-1,2,5-thiadiazole-3-carbohydrazide opens up numerous possibilities for derivatization and the creation of compound libraries for high-throughput screening. Hydrazides are key intermediates in the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves important scaffolds in medicinal chemistry.

Given the established biological activities of thiadiazole derivatives, this compound could serve as a valuable starting material for the development of novel therapeutic agents in areas including, but not limited to:

  • Antimicrobial Agents: Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties.

  • Anticancer Agents: Numerous studies have reported the antiproliferative activity of various thiadiazole-containing compounds.

  • Anti-inflammatory Agents: The thiadiazole scaffold has been incorporated into molecules with anti-inflammatory effects.

The primary amino group and the hydrazide moiety provide two distinct points for chemical modification, allowing for the exploration of a wide chemical space in the search for new bioactive molecules.

Conclusion

4-Amino-1,2,5-thiadiazole-3-carbohydrazide represents a molecule with significant untapped potential. While specific experimental data is currently limited, its structural features suggest it is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and a plausible synthetic approach, which can serve as a starting point for further research and development. The exploration of this and similar understudied heterocyclic compounds is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Chemical Synthesis Database. 4-amino-1,2,5-thiadiazole-3-carbohydrazide. Available from: [Link]

  • Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.

Sources

Physicochemical Profiling and Synthetic Workflows of Amino-Thiadiazole Carbohydrazides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole ring is a privileged, five-membered heterocyclic pharmacophore in modern medicinal chemistry. Recognized for its high aromaticity and the presence of a thioether-like sulfur atom, it serves as a highly stable bioisostere for oxadiazoles and pyrimidines[1]. When functionalized with an amino group at the 2-position and a carbohydrazide linker, the resulting amino-thiadiazole carbohydrazides exhibit a highly tunable physicochemical profile. This whitepaper provides an in-depth analysis of their structural properties, details a self-validating synthetic workflow, and maps their pharmacophoric role in targeted biological pathways.

Structural & Physicochemical Profiling

The integration of a carbohydrazide tail onto an amino-thiadiazole core creates a molecule with distinct electronic and physical characteristics. Understanding these properties is critical for predicting pharmacokinetics and optimizing chromatographic methods.

  • Acid-Base Chemistry (pKa): The electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring significantly lowers the pKa of the attached 2-amino group. Typically, this pKa ranges between 1.9 and 3.5, rendering the core largely unprotonated at physiological pH[2]. Conversely, the terminal carbohydrazide moiety introduces basicity and acts as a potent hydrogen-bond donor/acceptor.

  • Lipophilicity (LogP) & Solubility: The thiadiazole core possesses a relatively low LogP compared to purely carbocyclic analogs, which generally enhances aqueous solubility. Formulating these compounds as sulfate or hydrochloride salts further maximizes dissolution rates for intravenous applications[2].

Quantitative Data Summary

The following table summarizes the physicochemical properties of representative amino-thiadiazole derivatives and their primary biological targets:

Compound Class / DerivativePredicted pKaLogPAqueous SolubilityPrimary Target / Application
Ceftolozane (Amino-thiadiazole moiety) 1.9, 3.2, 9.3-0.5High (Sulfate salt)PBP (Gram-negative bacteria)
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide ~4.51.2ModerateBroad-spectrum Antimicrobial
Benzimidazole-thiadiazole-carbohydrazide ~5.82.8Low (DMSO required)GSK-3β (Anti-depressant)

Synthetic Methodologies: The Dehydrative Cyclization Protocol

The synthesis of 5-amino-1,3,4-thiadiazole-2-carbohydrazides requires precise control over cyclization and hydrazinolysis. The following protocol utilizes phosphorus oxychloride (POCl₃) as a dual-purpose reagent to construct the core[1], followed by controlled linker attachment.

Step-by-Step Protocol

Step 1: Reagent Preparation Weigh equimolar quantities (0.01 mol) of the substituted carboxylic acid and thiosemicarbazide.

  • Causality: Maintaining strict equimolar ratios is critical to prevent the formation of di-acyl side products during the high-temperature cyclization phase.

Step 2: Cyclization (POCl₃ Mediated) Suspend the reagents in 15 mL of POCl₃ and reflux the mixture at 75°C for 4 hours.

  • Causality: POCl₃ is selected over standard mineral acids because it acts as both a solvent and a potent dehydrating agent. It drives the cyclization equilibrium forward by chemically consuming the water byproduct, thereby preventing the hydrolysis of the delicate thiosemicarbazide intermediate[1].

  • Self-Validation System: Perform a Ferric Chloride (FeCl₃) test on a neutralized reaction aliquot. The disappearance of a deep red/brown complex confirms the complete consumption of the thiosemicarbazide starting material.

Step 3: Esterification React the isolated 2-amino-1,3,4-thiadiazole intermediate with ethyl chloroacetate in the presence of anhydrous K₂CO₃ (reflux in acetone for 8 hours) to form the ester intermediate.

Step 4: Hydrazinolysis Dissolve the ester in absolute ethanol, and add an excess of hydrazine hydrate (99%) dropwise. Reflux for 6 hours.

  • Causality: Utilizing a strict excess of hydrazine hydrate is necessary to prevent secondary condensation, which would otherwise lead to the formation of symmetrical diacylhydrazines[3].

  • Self-Validation System: Subject a purified aliquot to Tollens' reagent. The rapid formation of a silver mirror validates the presence of the terminal, unreacted carbohydrazide moiety.

G N1 Carboxylic Acid + Thiosemicarbazide N2 Acidic Catalysis (POCl3 / H2SO4) N1->N2 N3 2-Amino-1,3,4-thiadiazole Intermediate N2->N3 Dehydrative Cyclization N4 Esterification & Hydrazine Hydrate N3->N4 Linker Attachment N5 Amino-Thiadiazole Carbohydrazide N4->N5 Hydrazinolysis

Synthetic workflow of amino-thiadiazole carbohydrazides via dehydrative cyclization.

Biological Activity & Pharmacophore Mapping

Amino-thiadiazole carbohydrazides exhibit pleiotropic biological activities due to their ability to form complex hydrogen-bonding networks within target active sites.

  • GSK-3β Inhibition: Benzimidazole-based thiadiazole carbohydrazides have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), exhibiting significant in vivo anti-depressant activity[4]. Molecular docking reveals that the carbohydrazide linker and the thiadiazole nitrogens form a critical hydrogen-bonding network with ASP-133 and VAL-135 residues in the ATP-binding pocket[4].

  • Antimicrobial & Anti-tubercular Activity: Truncated thiadiazole analogues act as direct, competitive inhibitors of the Enoyl Acyl Carrier Protein Reductase (InhA), showing sub-micromolar antimycobacterial potency against Mycobacterium tuberculosis[5]. Furthermore, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives demonstrate broad-spectrum antimicrobial properties[6].

  • Chemoselective Functionalization: Recent advances utilize elemental sulfur for the chemoselective synthesis of multi-functionalized 1,3,4-thiadiazoles from acyl hydrazines, expanding the accessible chemical space for targeting complex diseases like schizophrenia and NASH[3].

G D1 Thiadiazole Carbohydrazide D2 H-Bonding Network (ASP-133, VAL-135) D1->D2 D3 GSK-3β Enzyme D2->D3 Competitive Inhibition D4 β-Catenin Stabilization D3->D4 Prevents Phosphorylation D5 Neuroprotective Effect D4->D5 Gene Transcription

GSK-3β inhibition pathway and neuroprotective mechanism of thiadiazole conjugates.

Analytical Validation: Chromatographic Method Development

Due to the polar nature of the carbohydrazide moiety and the zwitterionic potential of the amino-thiadiazole core, standard C18 reverse-phase chromatography often yields poor retention and peak tailing[2].

  • Stationary Phase Selection: A Pentafluorophenyl (PFP) or Polar-Embedded C18 column is highly recommended. Causality: The PFP phase exploits π-π and dipole-dipole interactions, which significantly enhances the retention of the electron-deficient thiadiazole core compared to standard hydrophobic interactions.

  • Mobile Phase Optimization: Acidic modifiers (e.g., 0.1% Formic Acid or pH 3.0 Phosphate buffer) are critical. Causality: Maintaining the mobile phase pH strictly below the pKa of the carbohydrazide ensures a consistent, fully protonated ionization state. This prevents secondary interactions with residual silanols on the silica matrix, ensuring sharp peaks and reproducible retention times[2].

References

  • [4] Title: Synthesis of benzimidazole based thiadiazole and carbohydrazide conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity. Source: PubMed. URL:[Link]

  • [6] Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Source: MDPI. URL: [Link]

  • [3] Title: Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Source: Nature Communications. URL:[Link]

  • [1] Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Source: MDPI. URL: [Link]

  • [5] Title: Design, Synthesis, and Evaluation of New Thiadiazole-Based Direct Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) for the Treatment of Tuberculosis. Source: Journal of Medicinal Chemistry / ResearchGate. URL: [Link]

Sources

Technical Guide: Safety & Handling of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) interpretation for 4-Amino-1,2,5-thiadiazole-3-carbohydrazide .[1] It is designed for researchers and process chemists who require more than just a checklist—they need the rationale behind the safety protocols.[1]

Document Control: V.2.0 | Role: Senior Application Scientist Focus: Drug Development Intermediates & Heterocyclic Chemistry[1]

Part 1: Chemical Identification & Strategic Context[1]

Compound Identity[2][3][4][5]
  • Chemical Name: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide[1][2][3]

  • CAS Number: 6972-14-1[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 159.17 g/mol [1]

  • SMILES: NNC(=O)C1=NSN=C1N

  • Synonyms: 4-amino-1,2,5-thiadiazole-3-carboxylic acid hydrazide; 3-Carbohydrazido-4-amino-1,2,5-thiadiazole.[1]

Application Context (The "Why")

In pharmaceutical R&D, this compound is a high-value scaffold.[1] The 1,2,5-thiadiazole core is a bioisostere for pyrazines and pyridines, often used to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR antagonists (e.g., β-adrenergic blockers).[1] The carbohydrazide tail serves as a "warhead" for further functionalization—typically cyclization to form triazoles or oxadiazoles.[1]

Critical Quality Attribute (CQA): As a hydrazide derivative, this compound often carries trace levels of hydrazine (a known carcinogen) from synthesis. Safety protocols must account for both the parent compound and these potential genotoxic impurities (GTIs).[1]

Part 2: Hazard Identification (GHS & Expert Analysis)[1]

Standard SDSs often default to generic "Irritant" labels.[1] As an Application Scientist, I classify this based on functional group reactivity (Read-Across Methodology).

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1]H302
Skin Irritation Cat 2Causes skin irritation.[1][4][5][6][7]H315
Eye Irritation Cat 2ACauses serious eye irritation.[1][4][5][6][7][8]H319
Skin Sensitization Cat 1May cause an allergic skin reaction.[1]H317
STOT (Single Exp) Cat 3May cause respiratory irritation.[1][6]H335
The "Hidden" Hazards (Expert Insights)
  • Thermal Instability: The combination of a high-nitrogen heterocyclic ring and a hydrazide group creates a molecule with significant potential energy.[1]

    • Risk:[1][4] Exothermic decomposition above 150°C.[1]

    • Protocol: Do not subject to rotary evaporation dryness above 50°C without DSC (Differential Scanning Calorimetry) data.[1]

  • Genotoxicity Potential: Hydrazides can metabolize to hydrazine or form DNA adducts.[1] Treat as a Suspected Mutagen until Ames test data proves otherwise.[1]

Part 3: Emergency Response & Decision Logic

Response Workflow

The following diagram outlines the decision logic for spill response, prioritizing the containment of potential genotoxins.

EmergencyResponse cluster_legend Protocol Key Start Incident: Spill/Exposure Assess Assess Volume & State (Solid vs. Solution) Start->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid Powder MajorSolid Major Solid (>10g) Assess->MajorSolid Powder Liquid Solution/Liquid Assess->Liquid Dissolved WetWipe Wet Wipe Method (Avoid Dust Generation) MinorSolid->WetWipe Evacuate Evacuate Lab Call EHS MajorSolid->Evacuate Absorb Absorb with Vermiculite (Do NOT use paper towels) Liquid->Absorb Deactivate Deactivation: Treat with dilute Bleach (NaOCl) to oxidize hydrazide WetWipe->Deactivate Absorb->Deactivate Waste Double Bag -> Haz Waste Label: 'Toxic/Sensitizer' Deactivate->Waste key1 Red: Critical Stop key2 Green: Safe Action

Caption: Decision tree for spill response prioritizing dust suppression and chemical deactivation of the hydrazide moiety.

Part 4: Handling, Storage & Stability[1]

Engineering Controls
  • Primary: Fume hood is mandatory.[1] The substance is a solid, but static charge can aerosolize fine particles.[1]

  • Secondary: Use a static-dissipative balance enclosure.

  • Glove Selection:

    • Recommended: Nitrile (Double gloving recommended due to hydrazide permeation risks).[1]

    • Avoid: Latex (Poor chemical resistance to nitrogenous bases).[1]

Storage & Degradation Pathways

This compound is sensitive to moisture (hydrolysis of the hydrazide) and oxidation.[1]

Self-Validating Storage Protocol:

  • Visual Check: Pure compound is typically off-white/pale yellow.[1] Darkening to orange/brown indicates oxidation or ring-opening decomposition.[1]

  • Atmosphere: Store under Argon/Nitrogen at 2-8°C.

  • Container: Amber glass (light sensitive).

Degradation Compound 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide Hydrolysis Hydrolysis (+H2O) Compound->Hydrolysis Moisture Oxidation Oxidation (+O2/Light) Compound->Oxidation Air/Light Acid Carboxylic Acid (Inactive Impurity) Hydrolysis->Acid Hydrazine Free Hydrazine (Carcinogen!) Hydrolysis->Hydrazine Release Diazo Diazo Species (Shock Sensitive) Oxidation->Diazo Slow

Caption: Degradation pathways showing the release of toxic hydrazine and potential formation of shock-sensitive diazo species.[1]

Part 5: Toxicological & Ecological Data[1]

Quantitative Toxicity Data (Read-Across)

Since specific LD50 data for CAS 6972-14-1 is sparse, we utilize data from the structural analog 1,2,5-thiadiazole-3-carboxylic acid and general hydrazides.[1]

EndpointValue (Predicted/Analog)Justification
LD50 Oral (Rat) 500 - 2000 mg/kgBased on thiadiazole derivatives (Cat 4).[1]
LD50 Dermal > 2000 mg/kgGenerally lower absorption than oral, but sensitizing.[1]
Ames Test Positive (Likely)Hydrazide motif is a structural alert for mutagenicity.[1]
Aquatic Tox (LC50) 10 - 100 mg/LThiadiazoles can be persistent in water; harmful to daphnia.[1]
Disposal Considerations
  • Never mix with oxidizing agents (peroxides, permanganates) in the waste stream—risk of rapid gas evolution (

    
    ) and explosion.
    
  • Deactivation: For trace cleaning, use dilute hypochlorite (bleach) to oxidize the hydrazide to nitrogen gas and the corresponding acid, then adjust pH before disposal.

Part 6: First Aid Measures

  • Inhalation: Remove to fresh air. If wheezing occurs (sensitization), seek medical attention immediately. Corticosteroids may be required.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol (increases skin permeability).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[1][4][5][6][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration and esophageal burns from alkaline hydrazide).[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1,2,5-Thiadiazole-3-carboxylic acid derivatives.[1][9] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (2025).[1] C&L Inventory: Classification of Hydrazide Derivatives. Retrieved March 5, 2026, from [Link]

Sources

Topic: Melting Point and Thermal Stability of 1,2,5-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-thiadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] A comprehensive understanding of the physicochemical properties of its derivatives, specifically melting point and thermal stability, is paramount for their successful application. The melting point dictates crucial parameters for drug development, including solubility and polymorphism, while thermal stability is critical for synthesis, purification, storage, and the operational limits of materials. This guide provides an in-depth analysis of the structural factors governing these properties, outlines robust experimental protocols for their characterization, and discusses the practical implications for research and development.

The 1,2,5-Thiadiazole Core: A Primer on its Physicochemical Importance

Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[1] Among its four regioisomers, the 1,2,5-thiadiazole system has garnered significant attention for its role in a variety of applications, from pharmaceuticals like the antiglaucoma agent Timolol to functional materials for organic electronics.[1][3]

The inherent aromaticity of the 1,2,5-thiadiazole ring imparts significant thermal stability, a feature that is both an advantage and a critical parameter to quantify.[3][4] The melting point, which marks the transition from a highly ordered crystalline solid to a disordered liquid state, is not merely a physical constant but a reflection of the intricate intermolecular forces governed by the molecule's structure. For drug development professionals, these properties influence everything from high-throughput screening and formulation to shelf-life and manufacturing processes. For materials scientists, they define the processing temperatures and operational durability of the final product.

Decoding the Melting Point: Structure-Property Relationships

The melting point (Tₘ) is a direct measure of the energy required to overcome the crystal lattice forces of a solid. It is profoundly influenced by molecular structure, which dictates the efficiency of crystal packing and the strength of intermolecular interactions.

Fundamental Influences
  • Molecular Symmetry and Packing: Molecules with higher symmetry tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and consequently, higher melting points.

  • Intermolecular Forces: The introduction of functional groups that can participate in hydrogen bonding (e.g., -OH, -NH₂), strong dipole-dipole interactions (e.g., -CN, -NO₂), or extended π-π stacking (e.g., phenyl rings) typically increases the melting point.

  • Molecular Weight and Shape: While an increase in molecular weight generally leads to higher melting points due to stronger van der Waals forces, the overall molecular shape and rigidity play a more dominant role.

Substituent Effects in 1,2,5-Thiadiazole Derivatives

The nature and position of substituents on the 1,2,5-thiadiazole ring have a dramatic impact on the melting point. The parent 1,2,5-thiadiazole is a liquid at room temperature, with a melting point of -50.1°C.[3][4] However, substitution quickly leads to crystalline solids with a wide range of melting points.

Table 1: Melting Points of Representative 1,2,5-Thiadiazole Derivatives

Compound NameSubstituents at C3 and C4Melting Point (°C)Reference(s)
1,2,5-Thiadiazole-H, -H-50.1[3][4]
2,1,3-BenzothiadiazoleFused Benzene Ring43.5[3]
1,2,5-Thiadiazole-3,4-dicarbonitrile-CN, -CN47–50[3]
3-(4-Chlorophenyl)-4-phenyl-1,2,5-thiadiazole-Phenyl, -4-Chlorophenyl61–62[3]
4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile-CN, -OH160–162[3]

From the data, a clear trend emerges:

  • Aromatic Substitution: The introduction of phenyl groups, as in 3-(4-Chlorophenyl)-4-phenyl-1,2,5-thiadiazole (Tₘ = 61–62°C), significantly raises the melting point from the parent compound by introducing rigid structures that facilitate π-π stacking and increase van der Waals forces.[3]

  • Polar and H-Bonding Groups: The presence of both a cyano (-CN) group and a hydroxyl (-OH) group in 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile results in a very high melting point of 160–162°C.[3] This is attributable to strong dipole-dipole interactions from the nitrile and, more importantly, the capacity for extensive hydrogen bonding via the hydroxyl group, which powerfully stabilizes the crystal lattice.

Visualizing Intermolecular Forces

The following diagram illustrates how different substituents can mediate distinct intermolecular interactions, thereby influencing the melting point.

G Fig 1. Influence of Substituents on Intermolecular Forces. cluster_0 Parent Ring (Low Tₘ) cluster_1 Aryl Substituted (Intermediate Tₘ) cluster_2 H-Bonding Substituted (High Tₘ) p1 1,2,5-Thiadiazole p2 Weak van der Waals Forces p1->p2 a1 Diphenyl Derivative a2 π-π Stacking a1->a2 a3 Increased van der Waals a1->a3 h1 Hydroxy Derivative h2 Strong Hydrogen Bonding h1->h2 h3 Dipole-Dipole Interactions h1->h3

Thermal Stability: From the Core Ring to Complex Derivatives

Thermal stability refers to the resistance of a molecule to decompose at elevated temperatures. This is a critical parameter for determining safe operating temperatures for synthesis, purification (e.g., distillation, sublimation), and long-term storage.

The Inherently Stable 1,2,5-Thiadiazole Ring

The aromatic nature of the 1,2,5-thiadiazole ring endows it with considerable thermal stability. The parent compound is stable up to 220°C.[3] This stability is a key reason for its prevalence in various applications, as it can withstand moderately high temperatures without degradation.

Factors Modulating Thermal Stability

While the core is robust, its overall stability can be tuned by structural modifications.

  • Substituent Effects: The incorporation of electron-withdrawing groups can enhance the thermal stability of heterocyclic compounds.[5] This principle is valuable for designing highly robust molecules for materials applications.

  • Oxidation State of Sulfur: Oxidation of the ring's sulfur atom to form 1,2,5-thiadiazole 1,1-dioxides significantly alters the molecule's properties. While these dioxides can be stable enough for sublimation at temperatures up to 300°C, their decomposition pathway is different, often involving the liberation of sulfur dioxide (SO₂).[6]

  • Reactive Moieties: Some derivatives exhibit unique thermal behavior. For instance, 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile undergoes a rapid recrystallization upon melting to form a trimer, which is then thermally stable up to 360°C.[3] This highlights that the initial melting event can trigger subsequent reactions that lead to a more stable entity.

Decomposition Pathways

Understanding how these molecules break down is as important as knowing when.

  • Photochemical Degradation: It is crucial to distinguish between thermal and other forms of instability. For example, 3,4-diphenyl-1,2,5-thiadiazole undergoes slow photochemical degradation to yield benzonitrile and sulfur, a process driven by light rather than heat.[3][4]

  • Thermal Extrusion: For 1,2,5-thiadiazole 1,1-dioxides, a common high-temperature decomposition route is the extrusion of SO₂, leaving behind two nitrile groups.[6] This predictable decomposition can even be harnessed for synthetic purposes.[6]

G Fig 2. Potential Decomposition Pathways. cluster_0 Thermal Decomposition cluster_1 Photochemical Decomposition parent 1,2,5-Thiadiazole (Stable up to 220°C) decomp1 Ring Fragmentation parent->decomp1 > 220°C dioxide 1,2,5-Thiadiazole-1,1-Dioxide (Stable up to 300°C) decomp2 SO₂ Extrusion + Dinitrile dioxide->decomp2 > 300°C diphenyl 3,4-Diphenyl-1,2,5-thiadiazole photo_decomp Benzonitrile + Sulfur diphenyl->photo_decomp hv (Light)

Experimental Workflow for Thermal Analysis

Accurate and reproducible characterization of melting point and thermal stability requires standardized analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.

Experimental Workflow Diagram

The following diagram outlines a self-validating system for the thermal analysis of a new 1,2,5-thiadiazole derivative.

G Fig 3. Experimental Workflow for Thermal Analysis. cluster_0 Sample Preparation cluster_1 Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_2 Data Interpretation prep 1. Dry sample under vacuum (1-5 mg) weigh 2. Accurately weigh into DSC/TGA pan prep->weigh seal 3. Seal pan (if DSC) weigh->seal dsc_setup 4a. Load into DSC Set N₂ flow (20-50 mL/min) seal->dsc_setup tga_setup 4b. Load into TGA Set N₂ flow (20-50 mL/min) seal->tga_setup dsc_run 5a. Heat at controlled rate (e.g., 10°C/min) dsc_setup->dsc_run dsc_data 6a. Identify endotherm peak (Melting Point = Onset/Peak) Integrate for ΔHfus dsc_run->dsc_data tga_run 5b. Heat at controlled rate (e.g., 10°C/min) to > Tdecomp tga_setup->tga_run tga_data 6b. Identify onset of mass loss (Decomposition Temp, Td) tga_run->tga_data report 7. Report Tₘ and Td dsc_data->report tga_data->report

Protocol: Melting Point Determination by DSC
  • Objective: To precisely determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus).

  • Methodology:

    • Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) for temperature and enthalpy. Causality: This ensures the accuracy and trustworthiness of the measurements.

    • Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline 1,2,5-thiadiazole derivative into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. Causality: The inert atmosphere prevents oxidative degradation of the sample during heating, ensuring the observed thermal event is purely fusion.

    • Thermal Program: Equilibrate the sample at a temperature at least 20-30°C below the expected melting point. Ramp the temperature at a constant rate, typically 10°C/min, to a temperature well above the melting transition.

    • Data Analysis: The melting transition will appear as an endothermic peak on the heat flow vs. temperature curve. The onset temperature of this peak is typically reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion. A sharp peak is indicative of a pure, crystalline substance.

Protocol: Thermal Stability Assessment by TGA
  • Objective: To determine the onset temperature of decomposition (Td).

  • Methodology:

    • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

    • Sample Preparation: Weigh 3-5 mg of the 1,2,5-thiadiazole derivative into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen) at 20-50 mL/min.

    • Thermal Program: Equilibrate at a low temperature (e.g., 30°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 400-600°C) where complete decomposition is expected.

    • Data Analysis: Plot the percentage of initial mass versus temperature. The thermal stability is reported as the onset temperature of mass loss, which is the temperature at which the molecule begins to decompose.

Conclusion

The melting point and thermal stability of 1,2,5-thiadiazole derivatives are not arbitrary values but are logically dictated by their molecular structure. Aromaticity provides a high baseline of thermal stability to the core ring, while the nature of substituents governs the intermolecular forces that define the melting point. Phenyl groups enhance stability through π-stacking, while hydrogen-bond donors and acceptors can dramatically increase the melting point by strengthening the crystal lattice. Understanding these structure-property relationships is essential for the rational design of new derivatives. The systematic application of analytical techniques like DSC and TGA provides the robust, quantitative data necessary to advance these compounds from laboratory curiosities to viable drug candidates and high-performance materials.

References

  • Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
  • MDPI. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

  • ISRES. (2021). 174 Thiadiazoles and Their Properties.
  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • ResearchGate. (2025, November 29). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,5-Thiadiazole. PubChem. Retrieved from [Link]

  • PMC. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • Frontiers. (2020, February 19). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, February 25). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]

  • ResearchGate. (2021, April 21). (PDF) 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Retrieved from [Link]

Sources

Pharmacological Potential of 4-Amino-1,2,5-Thiadiazole Derivatives

[1][2]

Executive Summary

The 1,2,5-thiadiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its high aromaticity, lipophilicity, and unique bioisosteric properties. While the 1,3,4-isomer often dominates general literature, the 1,2,5-thiadiazole core—specifically its 4-amino derivatives —occupies a critical niche in the development of GPCR ligands (5-HT1A, β-adrenergic) and chemokine receptor antagonists (CXCR2). This guide analyzes the pharmacological utility of this scaffold, providing researchers with actionable synthesis protocols, structure-activity relationship (SAR) strategies, and mechanistic insights.

Part 1: Medicinal Chemistry Strategy & SAR Logic

Bioisosterism and Physicochemical Properties

The 1,2,5-thiadiazole ring is an effective bioisostere for a phenyl ring, a pyridine ring, or a metabolically unstable amide bond (–CO–NH–).

  • Lipophilicity: The sulfur atom enhances lipophilicity compared to oxadiazoles, improving blood-brain barrier (BBB) permeability—a crucial feature for CNS targets like 5-HT1A.

  • Hydrogen Bonding: The N-S-N motif acts as a weak hydrogen bond acceptor. When substituted with an amino group at the 3 or 4 position, the molecule gains a hydrogen bond donor, mimicking the electronic character of a urea or thiourea moiety but with restricted conformation.

The "4-Amino" Advantage

Substitutions at the 3- and 4-positions are equivalent due to ring symmetry unless the symmetry is broken. The "4-amino" designation typically implies a 3,4-disubstituted pattern where one substituent is an amine (or amine-derived).

  • Key SAR Rule: The 4-amino group serves as a "linker" or "head group."

    • Rigidification: Attaching cyclic amines (morpholine, piperazine) at position 4 locks the side chain in a planar orientation relative to the thiadiazole ring.

    • Electronic Modulation: The amino group donates electron density into the electron-deficient thiadiazole ring, modulating the pKa of the system and affecting receptor binding affinity.

Part 2: Key Pharmacological Targets

Serotonin 5-HT1A Receptor Ligands (CNS)

Amino acid and piperazine derivatives of 1,2,5-thiadiazole have demonstrated nanomolar affinity for the 5-HT1A receptor.

  • Mechanism: These compounds often act as partial agonists or antagonists. The 1,2,5-thiadiazole ring replaces the aromatic amide moiety found in classic ligands like WAY-100635.

  • Potency: Derivatives such as 1,2,5-thiadiazol-3-yl-piperazines have shown high selectivity for 5-HT1A over D2 and

    
    -adrenergic receptors.[1]
    
Beta-Adrenergic Antagonists (Cardiovascular/Ocular)

The most commercially successful application is Timolol , a non-selective

  • Structural Insight: Timolol is a morpholino derivative. The 4-morpholino-1,2,5-thiadiazole core is essential for its binding profile. The morpholine oxygen acts as a hydrogen bond acceptor, while the thiadiazole ring engages in

    
    -stacking interactions within the receptor pocket.
    
CXCR2 Antagonists (Inflammation)

3,4-Diamino-1,2,5-thiadiazoles have emerged as potent antagonists for the CXCR2 chemokine receptor, which mediates neutrophil migration.

  • Therapeutic Potential: These small molecules offer an oral alternative to antibody therapies for chronic obstructive pulmonary disease (COPD) and inflammatory pain.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (3,4-Dichloro-1,2,5-thiadiazole)

This precursor is the "gateway" to all 4-amino derivatives.

Reagents: Ethane-1,2-diamine dihydrochloride, Sulfur monochloride (

Safety:

  • Setup: Charge a round-bottom flask with DMF (solvent) and

    
     (6 equiv).
    
  • Addition: Add ethane-1,2-diamine dihydrochloride (1 equiv) portion-wise.

  • Reaction: Heat gradually to 75–80°C. The reaction is exothermic; control heating rate. Stir for 4–6 hours.

  • Workup: Cool to 10°C. Slowly add water to quench.

  • Purification: Distill the mixture. Collect the fraction boiling at ~158°C (pure 3,4-dichloro-1,2,5-thiadiazole).

    • Yield Expectation: 50–60%.

Protocol B: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

A representative protocol for creating a mono-amino functionalized derivative (Timolol intermediate).

Reagents: 3,4-Dichloro-1,2,5-thiadiazole, Morpholine, Potassium Carbonate (

  • Dissolution: Dissolve 3,4-dichloro-1,2,5-thiadiazole (10 mmol) in acetonitrile (20 mL).

  • Base Addition: Add anhydrous

    
     (12 mmol) to scavenge HCl.
    
  • Amine Addition: Add morpholine (10 mmol) dropwise at 0°C to prevent double substitution.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (the mono-substituted product is more polar than the starting material but less polar than the di-substituted byproduct).

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

    • Validation: 1H NMR should show morpholine peaks (approx 3.7 ppm and 3.5 ppm) and loss of symmetry compared to the dichloro precursor.

Protocol C: Synthesis of 3,4-Diamino-1,2,5-thiadiazole (CXCR2 Ligand Core)

Reagents: Diaminomaleonitrile (DAMN), Thionyl Chloride (

  • Cyclization: Reflux diaminomaleonitrile with excess

    
     for 2–3 hours.
    
  • Intermediate: This yields 3,4-dicyano-1,2,5-thiadiazole.

  • Hydrolysis/Amination: Treat the dicyano intermediate with ammonia or specific amines under pressure or high temperature to convert cyano groups to amidines or amines, or perform a Curtius rearrangement sequence if converting carboxylic acid derivatives.

    • Alternative Direct Route: React 3,4-dichloro-1,2,5-thiadiazole with excess ammonia in an autoclave at 100°C to yield the diamine directly.

Part 4: Visualizations & Data

Synthesis Workflow (Graphviz)

SynthesisWorkflowStartEthane-1,2-diamineDihydrochlorideReagent1S2Cl2 / DMF75-80°CStart->Reagent1Core3,4-Dichloro-1,2,5-thiadiazole(Core Scaffold)Reagent1->CoreCyclizationPath1Mono-Substitution(0°C, 1 eq Amine)Core->Path1Path2Di-Substitution(Reflux, Excess Amine)Core->Path2Prod13-Chloro-4-amino-1,2,5-thiadiazole(e.g., Timolol Intermediate)Path1->Prod1Nucleophilic Subst.Prod23,4-Diamino-1,2,5-thiadiazole(CXCR2 Antagonists)Path2->Prod2Double Subst.

Caption: Divergent synthesis pathways from the core 3,4-dichloro scaffold to mono-amino and diamino pharmacological leads.

5-HT1A Signaling Mechanism (Graphviz)

HT1ASignalingLigand4-Amino-1,2,5-ThiadiazoleDerivativeReceptor5-HT1A Receptor(GPCR)Ligand->ReceptorBinding (nM affinity)GProteinGi/o Protein(Heterotrimeric)Receptor->GProteinActivationACAdenylyl CyclaseGProtein->ACInhibition (G-alpha-i)GIRKGIRK Channels(K+ Efflux)GProtein->GIRKActivation (G-beta-gamma)cAMPcAMP Levels(Decrease)AC->cAMPDownregulationHyperpolMembraneHyperpolarizationGIRK->HyperpolNeuronalEffectInhibition ofNeuronal FiringHyperpol->NeuronalEffect

Caption: Signal transduction pathway for 1,2,5-thiadiazole agonists acting on the 5-HT1A receptor, leading to neuronal inhibition.

Comparative Pharmacological Profile
Derivative ClassKey Substituent (Pos 3/4)Primary TargetActivity TypePotency Range
Morpholino 4-Morpholino-3-chloro-

-Adrenergic
Antagonist

nM (Timolol)
Piperazinyl 4-(Arylpiperazinyl)-5-HT1A (Serotonin)Agonist/Antagonist

nM
Diamino 3,4-Diamino-CXCR2 (Chemokine)Antagonist

nM
Alkoxy 3-Alkoxy-4-(tetrahydropyridyl)Muscarinic (M1/M4)AgonistNanomolar (Xanomeline*)

*Note: Xanomeline is an alkoxy derivative, but included for scaffold context.

References

  • Sabb, A. L., et al. (2001). "1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Richardson, T. E., et al. (2009). "3,4-Diamino-1,2,5-thiadiazole as potent and selective CXCR2 antagonists."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Wasson, B. K., et al. (1972). "3-Chloro-4-morpholino-1,2,5-thiadiazole: Synthesis and Properties." Journal of Medicinal Chemistry. Link

  • Weinstock, L. M., et al. (1967). "Synthesis of 1,2,5-thiadiazoles." Journal of Organic Chemistry. Link

  • Macor, J. E., et al. (2001). "The 5-HT1A antagonist activity of 1,2,5-thiadiazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

Strategic Synthesis and Application of 1,3,4-Thiadiazole Carbohydrazide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The Pharmacophore "Hub"

In the landscape of heterocyclic drug discovery, 1,3,4-thiadiazole carbohydrazides represent a critical "hub" intermediate. They are not merely transient precursors but stable, versatile scaffolds that allow divergent synthesis into three major pharmacological classes: Schiff bases (imines) , 1,2,4-triazoles , and 1,3,4-oxadiazoles .

This guide dissects the history, synthetic logic, and experimental protocols for these intermediates. Unlike simple aliphatic hydrazides, the thiadiazole moiety confers specific electronic properties—high aromaticity and electron deficiency—that enhance the biological half-life and receptor binding affinity of the final drug candidates.

Historical Grounding & Chemical Evolution

The 1,3,4-thiadiazole scaffold was first described by Emil Fischer in 1882, but its true structural nature remained debated until Freund and Kuh (1890) and later Goerdler (1956) confirmed the ring system. The specific utility of the carbohydrazide derivative emerged later, driven by the need to expand the "chemical space" of sulfur-nitrogen heterocycles.

  • 1894 (Busch): Early synthesis of thiadiazoles using hydrazine sulfate and carbon disulfide.[1]

  • 1950s-60s: Discovery of the sulfonamide-like antibacterial properties of thiadiazoles (e.g., Sulfamethizole).

  • Modern Era: Recognition of the carbohydrazide side chain as a "privileged linker" that facilitates hydrogen bonding in the active sites of enzymes like Carbonic Anhydrase and Tyrosine Kinase (Abl) .

Chemical Architecture & Synthesis Logic

The synthesis of a thiadiazole carbohydrazide intermediate typically follows a linear pathway starting from a carboxylic acid or ester. The process is designed to install the reactive hydrazine tail (-CONHNH2) on the stable thiadiazole core.

Mechanism of Action: The Hydrazinolysis

The critical step is the hydrazinolysis of an ethyl or methyl ester attached to the thiadiazole ring. The electron-withdrawing nature of the thiadiazole ring makes the adjacent carbonyl carbon highly electrophilic, facilitating the nucleophilic attack by hydrazine hydrate even under mild conditions.

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of a carboxylic acid precursor into the thiadiazole core, and finally to the carbohydrazide intermediate.[1][2]

ThiadiazoleSynthesis Acid Carboxylic Acid (R-COOH) Cyclization Cyclization (POCl3 or H2SO4) Acid->Cyclization ThioSemi Thiosemicarbazide (NH2NHCSNH2) ThioSemi->Cyclization Thiadiazole Thiadiazole Cyclization->Thiadiazole amine - H2O Esterification Esterification (EtOH/H+) amine->Esterification Multi-step functionalization ThiadiazoleEster Thiadiazole-2-Carboxylate (Ester Intermediate) Esterification->ThiadiazoleEster Target Thiadiazole-2-Carbohydrazide (The Core Intermediate) ThiadiazoleEster->Target Nucleophilic Substitution (Reflux, EtOH) Hydrazine Hydrazine Hydrate (NH2NH2.H2O) Hydrazine->Target

Caption: Step-wise synthesis of the 1,3,4-thiadiazole-2-carbohydrazide intermediate from basic precursors.

Experimental Protocols

The following protocols are standardized for reproducibility. Causality is noted to explain why specific conditions are used.

Protocol A: Synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate (Precursor)

Context: Before generating the hydrazide, one must secure the ester.

  • Reagents: 2-Amino-1,3,4-thiadiazole (10 mmol), Ethanol (absolute, 30 mL), Conc. H2SO4 (0.5 mL).

  • Procedure: Reflux the mixture for 8–10 hours.

  • Causality: The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making it susceptible to attack by ethanol. The long reflux is necessary because the thiadiazole ring deactivates the carboxyl group slightly via electron withdrawal.

  • Work-up: Neutralize with NaHCO3, extract with chloroform.

Protocol B: Conversion to 1,3,4-Thiadiazole-2-Carbohydrazide (The Core)

Context: This is the critical hydrazinolysis step.

  • Setup: Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reagents:

    • Ethyl 1,3,4-thiadiazole-2-carboxylate (0.01 mol)

    • Hydrazine hydrate (99%, 0.05 mol) – Note: Excess hydrazine is used to prevent the formation of dimerized by-products.

    • Ethanol (20 mL)

  • Step-by-Step:

    • Dissolve the ester in ethanol.[3]

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 3–5 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9).

    • Observation: A solid precipitate usually forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: IR spectrum should show doublet peaks around 3200–3300 cm⁻¹ (NH/NH2) and a carbonyl peak at 1650–1670 cm⁻¹.

Divergent Applications: The "Hub" Strategy

Once the thiadiazole carbohydrazide is synthesized, it serves as a divergence point. The hydrazide group (-CONHNH2) is a "chemical hook" that can be transformed into three distinct pharmacophores.

Pathway 1: Schiff Bases (Anticancer/Antimicrobial)

Reaction with aromatic aldehydes yields hydrazones (Schiff bases). The -N=CH- linkage creates a conjugated system extending from the thiadiazole ring to the aryl group, often enhancing lipophilicity and DNA intercalation capability.

Pathway 2: 1,2,4-Triazoles (The "Ring-on-Ring" Approach)

Cyclization of the carbohydrazide with carbon disulfide (CS2) in alkaline medium (KOH) yields a 1,2,4-triazole-3-thiol ring fused to the thiadiazole. This "bis-heterocycle" is a common motif in antifungal agents (e.g., Fluconazole analogs).

Visualizing the Divergence

Divergence Hub Thiadiazole Carbohydrazide (Intermediate) Schiff Schiff Base (Hydrazone) (Anticancer/Antimicrobial) Hub->Schiff + Aldehyde (Reflux/EtOH) Triazole 1,2,4-Triazole Derivative (Antifungal) Hub->Triazole + CS2/KOH (Reflux) Oxadiazole 1,3,4-Oxadiazole Derivative (Anti-inflammatory) Hub->Oxadiazole + POCl3 (Dehydration) Aldehyde Ar-CHO (Aldehyde) CS2 CS2 / KOH (Cyclization) AcidCl R-COCl (Acylation)

Caption: Divergent synthesis pathways from the thiadiazole carbohydrazide intermediate.

Quantitative Data: Activity Profile

The following table summarizes the structure-activity relationship (SAR) data from recent studies on thiadiazole carbohydrazide derivatives.

Derivative TypeR-SubstituentTarget Organism/EnzymeActivity (IC50 / MIC)Reference
Schiff Base 4-Nitro-phenylS. aureus12.5 µg/mL[1, 5]
Schiff Base 2,4-Dichloro-phenylM. tuberculosis6.25 µg/mL[5]
1,2,4-Triazole PhenylCandida albicans0.03 µM (EC50)[2]
Carbohydrazide 5-MethylTyrosine Kinase (Abl)15 nM (IC50)[3]
References
  • Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole and its Analgesic, Anti-inflammatory and Anti-Bacterial Activity. ResearchGate. Link

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS One. Link

  • Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity. PubMed. Link

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ (Sociedade Brasileira de Química). Link

  • Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology. Link

Sources

Molecular weight and formula of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Scaffold for Chemotherapeutic & Antimicrobial Ligand Design

Executive Summary

The compound 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (CAS: 6972-14-1) represents a critical pharmacophore in medicinal chemistry, specifically within the development of fused heterocyclic systems. Unlike its 1,3,4-thiadiazole isomers, the 1,2,5-thiadiazole core confers unique electronic properties due to the specific arrangement of the sulfur and nitrogen atoms, often resulting in enhanced lipophilicity and metabolic stability.

This technical guide dissects the molecule’s physicochemical identity, synthetic architecture, and its primary utility as a "lynchpin" intermediate. It is predominantly employed to generate Schiff base libraries (hydrazones) and fused 1,2,4-triazolo[3,4-b][1,2,5]thiadiazole systems, which exhibit potent antimicrobial, antiviral, and antiproliferative activities.

Physicochemical Identity

The following data establishes the baseline identity for analytical validation. Researchers should use these parameters to calibrate mass spectrometry (MS) and elemental analysis workflows.

ParameterSpecification
IUPAC Name 4-amino-1,2,5-thiadiazole-3-carbohydrazide
CAS Number 6972-14-1
Molecular Formula C₃H₅N₅OS
Molecular Weight 159.17 g/mol
Monoisotopic Mass 159.0215 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Hexane
SMILES NNC(=O)C1=NSN=C1N
Key Functional Groups Primary Amine (C4-NH₂), Carbohydrazide (C3-CONHNH₂), 1,2,5-Thiadiazole Ring

Synthetic Architecture & Logic

The synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide is a nucleophilic acyl substitution reaction. The logic dictates starting with an ester precursor to facilitate the attack of hydrazine. The 1,2,5-thiadiazole ring is electron-deficient, making the carbonyl carbon at position 3 highly susceptible to nucleophilic attack by hydrazine hydrate.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the synthetic flow from the carboxylic acid precursor to the target hydrazide and its downstream application in Schiff base synthesis.

SynthesisPathway Acid Precursor: 4-Amino-1,2,5-thiadiazole- 3-carboxylic acid Ester Intermediate: Methyl/Ethyl Ester Acid->Ester Esterification (MeOH/H2SO4) Target TARGET: 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide Ester->Target Hydrazinolysis (Reflux/EtOH) Hydrazine Reagent: Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Target SchiffBase Derivative: Schiff Base (Hydrazone) (Bioactive Ligand) Target->SchiffBase Condensation (Ar-CHO/Acid Cat.)

Figure 1: Synthetic workflow from acid precursor to bioactive Schiff base derivatives.

Experimental Protocol: Hydrazinolysis

This protocol describes the conversion of Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate to the target carbohydrazide. This method is preferred over direct acid conversion due to the higher reactivity of the ester leaving group.

Materials
  • Substrate: Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate (10 mmol)

  • Reagent: Hydrazine hydrate (99%, 50 mmol, 5 eq) – Excess drives equilibrium to completion.

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: None required (Autocatalytic due to basicity of hydrazine)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the ester substrate in 30 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be used if necessary.

  • Reagent Addition: Add hydrazine hydrate (50 mmol) dropwise over 5 minutes while stirring.

    • Causality: Slow addition prevents localized exotherms that could degrade the thiadiazole ring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • In-Process Control (Self-Validation):

    • TLC Monitoring: Use Silica Gel plates (Mobile phase: CHCl₃:MeOH 9:1).

    • Endpoint: Disappearance of the high-Rf ester spot and appearance of a lower-Rf spot (hydrazide).

  • Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

    • The carbohydrazide product typically precipitates as a solid due to lower solubility in cold ethanol compared to the ester.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Characterization Signals (Expected)
  • IR (KBr, cm⁻¹): 3300–3400 (NH/NH₂ str), 1660–1690 (C=O amide), 1610 (C=N).

  • ¹H NMR (DMSO-d₆): δ 9.0–9.8 (s, 1H, CONH ), 6.5–7.5 (s, 2H, Ring-NH₂), 4.5 (s, 2H, NHNH ).

Therapeutic Utility & Applications

The 4-amino-1,2,5-thiadiazole-3-carbohydrazide moiety is rarely the final drug; rather, it is a privileged scaffold .

Schiff Base Formation (Antimicrobial/Antiviral)

Reaction with aromatic aldehydes yields hydrazones (Schiff bases). The azomethine proton (-CH=N-) in these derivatives is critical for binding to biological targets, such as bacterial DNA gyrase or viral polymerases.

  • Mechanism:[1] The lone pair on the nitrogen allows for chelation with metal ions in metalloenzymes, inhibiting their function.

Triazolo-Thiadiazole Fusion

Cyclization of the carbohydrazide with carbon disulfide (CS₂) or carboxylic acids creates fused 1,2,4-triazolo[3,4-b][1,2,5]thiadiazole systems.

  • Significance: These fused systems are isosteres of purines and have shown significant potential as anticancer agents by interfering with DNA replication.

References

  • Chemsynthesis. (2025).[2][3] 4-amino-1,2,5-thiadiazole-3-carbohydrazide - Synthesis and Physical Properties. Retrieved from [Link]

  • PubChem. (2025). 4-amino-1,2,5-thiadiazole-3-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold (Comparative Structural Analysis). Molecules. Retrieved from [Link]

  • Science of Synthesis. (2025). 1,2,5-Thiadiazoles and Related Compounds. Thieme Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Tizanidine using 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Analysis

Target Molecule: Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) Therapeutic Class:


-Adrenergic Agonist (Muscle Relaxant)[1]
Critical Precursor Correction

The request specifies 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (CAS 6972-14-1) as the starting material. As a Senior Application Scientist, I must address a critical structural discrepancy in this premise to ensure experimental success.

  • The Discrepancy: The specified starting material is a monocyclic 1,2,5-thiadiazole. Tizanidine, however, possesses a bicyclic 2,1,3-benzo thiadiazole core. Converting the monocyclic hydrazide to the bicyclic core requires complex ring-fusion chemistry (e.g., Diels-Alder cycloaddition) that is neither atom-efficient nor industrially viable for Tizanidine.

  • The Corrected Pathway: The industry-standard pharmacophore construction relies on 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7). This protocol will utilize the corrected benzothiadiazole precursor to ensure the synthesis yields the target API (Active Pharmaceutical Ingredient).

Synthetic Strategy: The Imidazoline Installation

The most robust synthetic route involves the condensation of the benzothiadiazole amine with an activated imidazoline derivative. We will utilize the POCl


-mediated condensation  with 1-Acetyl-2-imidazolidinone . This method is preferred over the thiourea/methyl-iodide route due to higher yields and fewer volatile sulfur byproducts.

Chemical Pathway Visualization

The following diagram illustrates the corrected synthetic logic, highlighting the structural necessity of the benzothiadiazole core.

TizanidineSynthesis Start_Incorrect 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide (Monocyclic - Incorrect Core) Start_Correct 4-Amino-5-chloro- 2,1,3-benzothiadiazole (Bicyclic - Correct Core) Start_Incorrect->Start_Correct Structural Mismatch Intermediate Phosphorylated/Chlorinated Intermediate Start_Correct->Intermediate Condensation (100°C) Reagent 1-Acetyl-2-imidazolidinone (Imidazoline Precursor) Reagent->Intermediate Activator POCl3 (Phosphorus Oxychloride) Activator->Intermediate Product_Base Tizanidine Base (Crude) Intermediate->Product_Base Hydrolysis (NaOH) Product_Salt Tizanidine Hydrochloride (API Grade) Product_Base->Product_Salt HCl/MeOH Crystallization

Caption: Corrected synthetic pathway contrasting the monocyclic precursor with the required benzothiadiazole core.

Detailed Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl


) is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with strict moisture exclusion.
Materials & Reagents
ComponentCAS NumberRoleEq. (Molar)
4-Amino-5-chloro-2,1,3-benzothiadiazole 30536-19-7Key Intermediate1.0
1-Acetyl-2-imidazolidinone 5391-39-9Imidazoline Donor1.5
Phosphorus Oxychloride (POCl

)
10025-87-3Solvent/Reagent6.0 - 8.0 vol
Sodium Hydroxide (20% aq) 1310-73-2Hydrolysis BaseExcess
Methanol 67-56-1Solvent-
Step-by-Step Methodology

Stage 1: Condensation (Formation of the Imidazoline Ring)

  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser (with CaCl

    
     drying tube), and a temperature probe.
    
  • Charging: Charge 4-Amino-5-chloro-2,1,3-benzothiadiazole (20.0 g, 108 mmol) and 1-Acetyl-2-imidazolidinone (20.7 g, 162 mmol) into the flask.

  • Activation: Carefully add POCl

    
      (120 mL) to the solids at room temperature. Note: Slight exotherm may occur.
    
  • Reaction: Heat the mixture to 55–60°C . Maintain this temperature for 30–35 hours .

    • Mechanism:[1][2][3][4] POCl

      
       activates the carbonyl of the imidazolidinone, facilitating nucleophilic attack by the benzothiadiazole amine.
      
    • IPC (In-Process Control): Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting amine spot (Rf ~0.6) should disappear.

Stage 2: Quenching & Hydrolysis

  • Cooling: Cool the reaction mass to 20–25°C.

  • Quench (Critical): Pour the reaction mixture slowly into Ice Water (600 mL) with vigorous stirring. Maintain internal temperature <30°C. Caution: Violent release of HCl gas.

  • Basification: Adjust the pH of the aqueous solution to pH 9–10 using 20% NaOH solution . This hydrolyzes the acetyl group and precipitates the Tizanidine free base.

  • Isolation: Stir the suspension for 2 hours at room temperature to ensure complete precipitation. Filter the solid and wash with water (3 x 100 mL) until the filtrate is neutral.

Stage 3: Purification & Salt Formation

  • Drying: Dry the crude base in a vacuum oven at 60°C.

  • Recrystallization: Dissolve the crude solid in refluxing Methanol (15 vol) . Treat with activated charcoal (5% w/w) for 30 mins. Filter hot through Celite.

  • Crystallization: Cool the filtrate to 0–5°C. Tizanidine base crystallizes as yellow needles.

  • HCl Salt Formation: Suspend the purified base in Methanol. Add Isopropanolic HCl (1.1 eq) dropwise. Stir at 0°C for 2 hours. Filter the Tizanidine Hydrochloride salt.

Quality Control & Validation (Self-Validating System)

To ensure the protocol generates reliable data, the following QC parameters must be met:

ParameterSpecificationMethodRationale
Appearance Yellow to off-white crystalline powderVisualOxidation or residual iodine/sulfur impurities darken the product.
HPLC Purity > 99.5%C18 Column, Phosphate Buffer/MeCNPharma-grade requirement.
Impurity A < 0.10%HPLCResidual 4-amino-5-chloro-2,1,3-benzothiadiazole.
Melting Point 289–291°C (decomp)CapillaryCharacteristic of the HCl salt.
1H-NMR Confirm Imidazoline CH2 signalsDMSO-d6Validates the formation of the 4,5-dihydro-1H-imidazol ring.

Troubleshooting Guide:

  • Low Yield: Often caused by incomplete hydrolysis of the acetyl group. Ensure pH > 9 and sufficient stirring time during the basification step.

  • High Impurity A: Incomplete reaction. Extend the POCl

    
     heating phase or increase the equivalent of 1-acetyl-2-imidazolidinone.
    

References

  • Neumann, P. (1974).[1] Imidazolin-2-ylamino-2,1,3-benzothiadiazoles. US Patent 3,843,668.[1][3][5] Link

    • Foundational patent describing the benzothiadiazole core and early synthetic routes.
  • Miyazaki, H., et al. (1995). Process for making a benzothiadiazole derivative. EP0644192B1.[3] Link

    • Describes the optimized POCl3/1-acetyl-2-imidazolidinone condens
  • Al-Omary, F. A., et al. (2023).[1][6] Preparations methods of tizanidine (API) and related compounds: A review. ResearchGate. Link

    • Comprehensive review confirming 4-amino-5-chloro-2,1,3-benzothiadiazole as the primary starting m
  • PubChem. (n.d.). 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (Compound Summary). Link

    • Verifies the structure of the user's requested starting material, confirming the structural mism

Sources

Application Note: Reaction Conditions for Schiff Base Formation with Thiadiazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists optimizing the synthesis of thiadiazole-derived acylhydrazones. It synthesizes current best practices, mechanistic insights, and green chemistry protocols.

Executive Summary

The condensation of 1,3,4-thiadiazole carbohydrazides with carbonyl compounds (aldehydes/ketones) yields acylhydrazones (R-CONHN=CHR'). While often broadly termed "Schiff bases," these compounds possess unique electronic properties due to the amide-like resonance of the hydrazide linker. This guide provides optimized protocols for their synthesis, addressing the specific challenge of the electron-withdrawing thiadiazole ring which can reduce the nucleophilicity of the terminal amino group.

Key Applications:

  • Medicinal Chemistry: Scaffolds for anticancer (VEGFR-2 inhibitors), antibacterial, and antiviral agents.

  • Materials Science: Ligands for metal coordination complexes.

Scientific Foundation & Mechanism

The Reactivity Challenge

Unlike simple aromatic amines, thiadiazole carbohydrazides possess a terminal amino group (


) adjacent to a carbonyl group and a heteroaromatic ring.
  • Electronic Deactivation: The carbonyl group pulls electron density away from the terminal nitrogen via resonance, making it less nucleophilic than a standard amine.

  • Thiadiazole Influence: The 1,3,4-thiadiazole ring is electron-deficient (π-excessive but inductively withdrawing), further stabilizing the lone pair on the adjacent nitrogen, requiring acid catalysis to activate the electrophile (aldehyde).

Reaction Mechanism

The formation of the acylhydrazone follows an addition-elimination pathway.

  • Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A tetrahedral carbinolamine intermediate forms, followed by acid-assisted dehydration to yield the C=N bond.

Visualization: Mechanistic Pathway

The following diagram illustrates the acid-catalyzed pathway and the critical transition states.

ReactionMechanism Reactants Thiadiazole Carbohydrazide + Aldehyde Activation Protonation of Aldehyde Carbonyl Reactants->Activation H+ Catalyst Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Slow Step Dehydration Acid-Assisted Dehydration (-H₂O) Attack->Dehydration Proton Transfer Product Acylhydrazone (Schiff Base) Dehydration->Product Irreversible

Figure 1: Acid-catalyzed mechanism for the condensation of thiadiazole carbohydrazide with aldehydes.

Experimental Protocols

Method A: Conventional Reflux (The Gold Standard)

Best for: Scale-up, thermally stable substrates, and initial screening.

Reagents:

  • Thiadiazole carbohydrazide (1.0 equiv)

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2][3]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of thiadiazole carbohydrazide in 15–20 mL of absolute ethanol in a round-bottom flask. Mild heating (40–50°C) may be required for complete solubility.

  • Addition: Add 1.0 mmol of the appropriate aldehyde.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Note: For highly deactivated aldehydes (e.g., nitro-benzaldehydes), increase catalyst to 0.5 mL or use a catalytic amount of conc. H₂SO₄ (2 drops).

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). Look for the disappearance of the hydrazide spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

    • If no precipitate: Concentrate the solvent to 1/3 volume using a rotary evaporator and cool in an ice bath to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput synthesis, short reaction times, and improving yields.

Reagents: Same as Method A.

Protocol:

  • Preparation: In a microwave process vial (10–30 mL), mix 1.0 mmol of hydrazide and 1.0 mmol of aldehyde.

  • Solvent: Add a minimal amount of Ethanol (2–3 mL) to create a slurry.

    • Green Alternative: Use Ethyl Lactate or perform Solvent-Free by grinding reactants with 2 drops of acetic acid before irradiation.

  • Irradiation: Irradiate at 200–300 Watts or set temperature to 80°C .

    • Time: 2–5 minutes (pulse mode: 30 sec on, 10 sec off to prevent superheating).

  • Work-up: Pour the hot reaction mixture onto crushed ice (approx. 50 g). Stir vigorously.

  • Isolation: Filter the resulting solid, wash with water, and dry.

Critical Optimization Parameters

The following decision matrix helps select the optimal conditions based on substrate properties.

OptimizationTree Start Select Reaction Conditions Solubility Is Hydrazide Soluble in EtOH? Start->Solubility YesSol Use Ethanol/Methanol Solubility->YesSol Yes NoSol Use EtOH + DMF (10%) or 1,4-Dioxane Solubility->NoSol No AldehydeType Aldehyde Reactivity? ElectronRich Electron Donating (-OH, -OMe) (Deactivated Electrophile) AldehydeType->ElectronRich ElectronPoor Electron Withdrawing (-NO2, -Cl) (Activated Electrophile) AldehydeType->ElectronPoor YesSol->AldehydeType NoSol->AldehydeType StrongCat Increase Catalyst (Add H2SO4 or reflux longer) ElectronRich->StrongCat Standard Standard Protocol (AcOH, 3-4 hrs) ElectronPoor->Standard

Figure 2: Decision tree for solvent and catalyst selection based on reactant properties.

Comparative Data: Method Efficiency
ParameterConventional RefluxMicrowave AssistedGrindstone (Solvent-Free)
Reaction Time 3 – 8 Hours2 – 10 Minutes10 – 20 Minutes
Yield 60 – 75%85 – 96%70 – 85%
Solvent Usage High (20-30 mL)Low (2-3 mL)None / Trace
Purity (Crude) Moderate (Recryst. often needed)HighModerate
Energy Efficiency LowHighVery High

Characterization & Troubleshooting

Key Spectroscopic Markers

To validate the formation of the acylhydrazone and ensure no unreacted starting material remains:

  • FTIR:

    • New Peak: Strong absorption at 1600–1640 cm⁻¹ (C=N stretching).

    • Shift: Amide I (C=O) band typically appears at 1650–1680 cm⁻¹ .

    • Loss: Disappearance of the NH₂ doublet (3200–3400 cm⁻¹) from the starting hydrazide.

  • ¹H NMR (DMSO-d₆):

    • Azomethine Proton (-N=CH-): Sharp singlet at δ 8.0 – 9.5 ppm .

    • Amide Proton (-CON H-): Broad singlet at δ 10.0 – 14.0 ppm (D₂O exchangeable).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in hot ethanol.Pour reaction mixture into crushed ice-water. Neutralize with Na₂CO₃ if strong acid was used.
Starting Material Remains Insufficient activation of aldehyde.Add 2 drops of conc. H₂SO₄ or p-TSA.[4] Increase reflux time.
Turbid/Oily Product Incomplete dehydration or oligomerization.Recrystallize from DMF/Ethanol (1:3). Ensure glassware is dry before starting.
Multiple Spots on TLC Hydrolysis of imine bond.Avoid excessive water in the workup. Store product in a desiccator (Schiff bases can hydrolyze in moist air).

References

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Vertex AI Search Result 1.1. Available at: [Link]

  • Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide. Chemical Review and Letters. Available at: [Link]

  • Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors: Synthesis and insights. Arabian Journal of Chemistry. Available at: [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules (MDPI). Available at: [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones. ACS Omega. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Acylation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring system is a privileged scaffold in modern medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3] The unique electronic properties of the thiadiazole ring, conferred by the presence of sulfur and nitrogen heteroatoms, allow it to serve as a bioisostere for other functional groups, enhancing properties like metabolic stability and membrane permeability.[3][4]

4-Amino-1,2,5-thiadiazole-3-carbohydrazide (ATFC) is a particularly valuable synthetic intermediate. It possesses two distinct nucleophilic centers: the C4-amino group and the terminal -NH2 group of the carbohydrazide moiety. This bifunctionality allows for selective chemical modifications, making ATFC a versatile building block for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs. This guide provides a comprehensive overview of the reagents and protocols for the selective acylation of ATFC, focusing on the carbohydrazide functional group.

Chemical Principles: Reactivity and Chemoselectivity

The successful derivatization of ATFC hinges on understanding the relative nucleophilicity of its two primary reactive sites.

  • Carbohydrazide (-CONHNH₂): The terminal nitrogen atom of the hydrazide is highly nucleophilic and readily participates in reactions with electrophiles. Its reactivity is enhanced by the "alpha effect," where the adjacent nitrogen atom's lone pair of electrons increases its nucleophilic character.

  • 4-Amino Group (-NH₂): The amino group at the C4 position is directly attached to the electron-deficient 1,2,5-thiadiazole ring. The ring's electron-withdrawing nature significantly reduces the nucleophilicity of this amino group compared to a typical aniline.

Consequence for Acylation: Due to these electronic differences, acylation of ATFC occurs with high chemoselectivity at the terminal nitrogen of the carbohydrazide moiety under controlled conditions. The less nucleophilic 4-amino group typically remains unreacted, providing a handle for subsequent orthogonal chemical transformations if desired.

Reagent Selection for N-Acylation of the Hydrazide Moiety

The choice of acylating agent is critical and depends on the desired final product, the stability of the acylating agent, and the required reaction conditions. The most common classes of reagents are summarized below.

Reagent ClassGeneral StructureTypical ConditionsAdvantagesDisadvantages
Acyl Halides R-CO-ClAprotic solvent (DCM, THF, DMF), Base (Pyridine, Et₃N), 0 °C to RTHigh reactivity, generally high yields, wide commercial availability.Moisture sensitive, generates corrosive HCl byproduct requiring a base scavenger, can be too reactive for delicate substrates.
Carboxylic Anhydrides (R-CO)₂OAprotic solvent, often requires heating or a catalyst (e.g., DMAP)Moderately reactive, easier to handle than acyl chlorides, byproduct (a carboxylic acid) is less corrosive.Less reactive than acyl chlorides, may require forcing conditions, can lead to double acylation if not controlled.
Carboxylic Acids R-COOHCoupling Agents (EDC, DCC, HATU), Base (DIPEA), Aprotic solvent (DMF, DCM)Broad substrate scope (virtually any carboxylic acid can be used), mild reaction conditions.Requires stoichiometric coupling agents which can be expensive and generate difficult-to-remove byproducts (e.g., DCU).
Isocyanates R-N=C=OAprotic solvent (THF, Dioxane), often no base needed, RT to gentle heatingForms stable urea derivatives, high atom economy, generally clean reactions.Limited commercial availability of diverse isocyanates, can be moisture sensitive.
Isothiocyanates R-N=C=SAprotic solvent (Ethanol, DMF), RT to heatingForms stable thiourea derivatives, useful for introducing sulfur into the final molecule.Slower reaction rates compared to isocyanates, potential for side reactions.

Detailed Experimental Protocol: Acylation using an Acyl Chloride

This protocol describes a general method for the acylation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide with a generic acyl chloride (e.g., benzoyl chloride). This procedure is robust and can be adapted for various acyl chlorides with minor modifications.

4.1. Materials and Equipment

  • Reagents: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (ATFC, CAS 6972-14-1), Acyl Chloride (e.g., Benzoyl Chloride), Anhydrous Pyridine or Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Solvents for chromatography (e.g., Hexanes, Ethyl Acetate).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, nitrogen/argon inlet, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (1.0 eq).

    • Dissolve/suspend the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

    • Add a suitable base, such as anhydrous pyridine or triethylamine (1.2 eq), to the mixture.

    • Scientist's Note: The base is crucial to neutralize the HCl gas generated during the reaction, which would otherwise protonate the starting material, rendering it non-nucleophilic. Anhydrous conditions are necessary as the acyl chloride will readily hydrolyze in the presence of water.

  • Addition of Acyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred reaction mixture over 10-15 minutes via a dropping funnel.

    • Scientist's Note: The slow, dropwise addition at low temperature is critical for controlling the exothermic nature of the reaction. This minimizes the formation of side products and prevents potential di-acylation of the hydrazide.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting material.

    • Scientist's Note: The reaction is typically complete when the starting ATFC spot is no longer visible by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Scientist's Note: The aqueous washes are essential for removing unreacted reagents and byproducts, simplifying the final purification step.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

    • Scientist's Note: The choice of purification method depends on the scale of the reaction and the physical properties of the product. Column chromatography is generally effective for removing closely-related impurities.

Experimental Workflow Visualization

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Starting Material: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide reagent_select Select Acylating Reagent (Acyl Chloride, Anhydride, etc.) start->reagent_select setup 1. Dissolve in Anhydrous Solvent 2. Add Base (e.g., Pyridine) 3. Cool to 0 °C reagent_select->setup addition Slowly Add Acylating Reagent setup->addition monitor Stir at RT & Monitor by TLC addition->monitor workup Aqueous Workup (Wash & Dry) monitor->workup purify Purify Product (Column or Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize end Pure Acylated Product characterize->end

Caption: Workflow for the acylation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Starting material not soluble.4. Reaction temperature too low.1. Use a fresh bottle of acyl chloride or redistill if necessary.2. Add an additional 0.5 eq of base.3. Try a different solvent like anhydrous DMF or NMP.4. Allow the reaction to run at room temperature or warm gently (40 °C).
Multiple Products on TLC 1. Reaction too vigorous (di-acylation or side reactions).2. Impure starting materials.3. Product degradation during workup.1. Ensure slow, dropwise addition at 0 °C. Use a less reactive acylating agent (e.g., anhydride).2. Check the purity of ATFC and the acylating agent before starting.3. Use milder workup conditions; avoid strong acids/bases if the product is sensitive.
Difficult Purification 1. Byproducts from coupling agents (e.g., DCU).2. Product is highly polar and streaks on silica gel.1. If using DCC, filter the reaction mixture to remove the DCU precipitate before workup. Consider using a water-soluble coupling agent like EDC.2. Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Recrystallization may be a better option.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). MDPI.
  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis.
  • 4-amino-1,2,5-thiadiazole-3-carbohydrazide. (2025). Chemical Synthesis Database.
  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. PMC.
  • 4-amino-1,2,5-thiadiazole-3-carboxylic acid. PubChem.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. (2022). Chemical Methodologies.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. PMC.
  • 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ResearchGate.
  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Organic Chemistry Portal.

Sources

Application Note: Microwave-Assisted Synthesis of 1,2,4-Triazole-Fused Heterocycles Using 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of complex, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Specifically, 4-amino-1,2,5-thiadiazole-3-carbohydrazide serves as a highly versatile building block for assembling fused ring systems, such as 1,2,4-triazolo[4,3-a]pyrazines. These scaffolds are critical in the development of potent 1[1] and2[2].

However, the parent3[3]. This electron-withdrawing effect propagates to the adjacent carbohydrazide moiety, significantly reducing its nucleophilicity. Consequently, conventional thermal condensation and subsequent dehydrative cyclization with lactams or imidoyl chlorides often require prolonged reflux times (12–24 hours), leading to thermal degradation of the hydrazine intermediate and suppressed yields.

The Microwave Advantage: By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we exploit dielectric heating to rapidly achieve temperatures between 120°C and 150°C. This targeted energy transfer overcomes the high activation energy barrier required for the dehydrative cyclization step. The rapid heating profile minimizes the residence time of sensitive intermediates, thereby suppressing side reactions and dramatically improving the overall yield and purity of the final triazole-fused products.

SynthesisWorkflow N1 Methyl 4-amino-1,2,5- thiadiazole-3-carboxylate N2 Hydrazinolysis (NH2NH2·H2O, EtOH) N1->N2 N3 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide N2->N3 MW: 80°C, 15 min N4 Microwave Cyclization (1-Butanol, 125°C) N3->N4 N5 1,2,4-Triazolo[4,3-a]pyrazine Derivatives N4->N5 MW: 125°C, 20 min

Workflow for microwave-assisted synthesis of triazolo-fused heterocycles.

Comparative Analytics: Conventional vs. Microwave Synthesis

The following table summarizes the quantitative improvements observed when transitioning the cyclization of 4-amino-1,2,5-thiadiazole-3-carbohydrazide from conventional thermal heating to microwave irradiation.

Reaction ParameterConventional Thermal RefluxMicrowave Irradiation (MAOS)Causality / Impact
Heating Source Oil BathDedicated Microwave ReactorMW provides direct dielectric heating of polar solvents.
Solvent 1-Butanol1-ButanolHigh loss tangent (tan δ = 0.571) makes it an ideal MW absorber.
Temperature 117°C (Reflux)125°C - 150°C (Pressurized)Sealed MW vials safely allow temperatures above the boiling point.
Reaction Time 12 - 18 hours20 minutesOvercomes activation barrier rapidly; prevents thermal degradation.
Isolated Yield 45% - 55%82% - 88%Shorter reaction time minimizes the formation of tar/polymeric byproducts.
Purity (LC-MS) ~70% (Requires prep-HPLC)>95% (Often requires only trituration)Cleaner reaction profile due to uniform heating without hot spots.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the defined analytical criteria are met.

Protocol A: Microwave-Assisted Hydrazinolysis

Objective: Synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide from its methyl ester.

  • Reagent Charging: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate (1.0 mmol) in absolute ethanol (3.0 mL).

  • Nucleophile Addition: Add hydrazine hydrate (64% hydrazine, 3.0 mmol) dropwise. Causality: A 3-fold excess drives the equilibrium forward and compensates for any minor volatilization.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate at 80°C for 15 minutes with high stirring speed.

  • Validation Checkpoint (TLC):

    • Action: Spot the reaction mixture against the starting ester on a silica gel TLC plate (Eluent: 5% MeOH in DCM).

    • Criteria: The starting material spot (R_f ~0.8) must be completely absent, replaced by a baseline/low R_f spot (carbohydrazide). If ester remains, irradiate for an additional 5 minutes.

  • Workup: Cool the vial to 0°C using an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol (2 × 1 mL), and dry under high vacuum to afford the pure carbohydrazide.

Protocol B: Microwave-Assisted Cyclization to Triazolo-Fused Systems

Objective: Condensation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide with a lactam/imidoyl chloride to form a P2X7-modulating 1,2,4-triazolo[4,3-a]pyrazine derivative[1].

  • Activation: In a dried 10 mL microwave vial, dissolve the target lactam (1.0 mmol) in anhydrous 1-butanol (4.0 mL). Add POCl₃ (1.2 mmol) and stir at room temperature for 30 minutes to generate the imidoyl chloride intermediate in situ.

  • Coupling: Add 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol) to the vial. Causality: DIPEA neutralizes the HCl generated during imidoyl chloride formation, preventing protonation of the carbohydrazide nucleophile.

  • Microwave Cyclization: Seal the vial. Program the microwave reactor to heat to 125°C for 20 minutes (Dynamic power mode, max 200W).

  • Validation Checkpoint (LC-MS):

    • Action: Extract a 5 µL aliquot, dilute in 1 mL of 50:50 H₂O:MeCN, and analyze via LC-MS.

    • Criteria: The uncyclized intermediate mass ([M+H]⁺) must be <5% relative abundance. The spectrum must be dominated by the cyclized product mass [M-H₂O+H]⁺. If the intermediate peak exceeds 5%, reseal and irradiate for an additional 10 minutes at 135°C.

  • Purification: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Biological Context & Application

The compounds synthesized via this microwave protocol are frequently utilized in neuro-inflammatory and immuno-oncology research. Specifically, the resulting 1,2,4-triazolo[4,3-a]pyrazine derivatives act as potent antagonists of the 1[1]. By blocking ATP-driven P2X7 activation, these molecules prevent downstream K⁺ efflux and subsequent NLRP3 inflammasome assembly, effectively halting the release of pro-inflammatory cytokines like IL-1β.

BiologicalPathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome P2X7->Inflammasome K+ Efflux IL1B IL-1β Secretion Inflammasome->IL1B Cleavage Drug Thiadiazole Derivative Drug->P2X7 Antagonizes

P2X7 receptor signaling pathway modulated by thiadiazole-derived antagonists.

References

  • Source: Google Patents (US20120157436A1)
  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • Source: European Patent Office (EP1879573B1)
  • Modulators of indoleamine 2,3-dioxygenase and methods of using the same (Eurasian Patent)

Sources

Preparation of Biologically Active Heterocycles from Thiadiazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic synthesis and functionalization of 1,3,4-thiadiazole scaffolds, a privileged structure in medicinal chemistry due to its mesoionic character and bioisosteric relationship with pyridine. We focus on two critical workflows: (1) the robust oxidative cyclization of thiosemicarbazides to generate the 2-amino-1,3,4-thiadiazole core, and (2) the subsequent ring fusion to generate imidazo[2,1-b][1,3,4]thiadiazoles , a class of fused heterocycles exhibiting potent anticancer and antitubercular profiles. Green chemistry modifications using microwave irradiation are included to modernize the workflow.

Strategic Significance & Pharmacophore Logic

The 1,3,4-thiadiazole ring acts as a "masked" carboxylate group and a bioisostere of thiazole and pyridine. Its electron-deficient nature allows it to serve as an excellent electron acceptor in donor-acceptor systems, enhancing binding affinity to receptors like VEGFR-2 (angiogenesis) and Carbonic Anhydrase .

Key Structural Advantages:
  • Hydrogen Bonding: The Nitrogen atoms (N3/N4) act as hydrogen bond acceptors.

  • Lipophilicity: The Sulfur atom enhances membrane permeability compared to oxadiazole analogues.

  • Metabolic Stability: The aromatic ring is resistant to oxidative metabolism, prolonging half-life.

Synthetic Architecture (Graphviz Visualization)

The following diagram maps the divergent pathways from the thiosemicarbazide precursor. Note the critical pH-dependent bifurcation.[1]

Thiadiazole_Synthesis Start Carboxylic Acid / Hydrazide Inter Thiosemicarbazide Intermediate Start->Inter + Isothiocyanate Cond_Acid Acidic Cyclization (POCl3 / H2SO4) Inter->Cond_Acid Cond_Base Basic Cyclization (NaOH / KOH) Inter->Cond_Base Thiadiazole 1,3,4-Thiadiazole Core (Target) Cond_Acid->Thiadiazole Dehydration (-H2O) Triazole 1,2,4-Triazole (By-product) Cond_Base->Triazole Desulfurization (-H2S) Imidazo Imidazo[2,1-b][1,3,4]thiadiazole (Fused System) Thiadiazole->Imidazo + Phenacyl Bromide (Reflux/EtOH) Schiff Schiff Bases (Antimicrobial) Thiadiazole->Schiff + Aldehyde

Figure 1: Divergent synthetic pathways. Note that acidic conditions favor the thiadiazole, while basic conditions favor the triazole isomer.

Detailed Experimental Protocols

Protocol A: Core Synthesis of 2-Amino-1,3,4-Thiadiazole

Mechanism: Oxidative cyclodehydration. Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

Reagents:
  • Carboxylic Acid (Substitute as required)[2]

  • Thiosemicarbazide (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (5.0 equiv)

  • Ice-water

  • Potassium Carbonate (K₂CO₃) or Ammonia for neutralization

Step-by-Step Procedure:
  • Mixing: In a clean round-bottom flask, mix the carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol).

  • Cyclization: Slowly add POCl₃ (5 mL) to the mixture.

    • Note: The reaction is exothermic. Add dropwise if scaling up.

  • Reflux: Attach a drying tube (CaCl₂) and reflux the mixture gently at 75–80°C for 3–4 hours.

    • Checkpoint: Monitor TLC (Solvent: Ethyl Acetate:Hexane 4:6). The starting material spot should disappear.

  • Quenching: Cool the reaction mass to room temperature. Pour the viscous mass slowly onto crushed ice (~100g) with vigorous stirring.

    • Caution: Violent hydrolysis of excess POCl₃ will occur.

  • Neutralization: Adjust pH to 8–9 using saturated K₂CO₃ solution or ammonia water. The solid product will precipitate.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry.

  • Purification: Recrystallize from Ethanol/DMF (1:1).

Yield Expectation: 75–85%

Protocol B: Synthesis of Fused Imidazo[2,1-b][1,3,4]thiadiazoles

Application: This protocol converts the thiadiazole "precursor" into a bicyclic pharmacophore often used in kinase inhibitors.

Reagents:
  • 2-Amino-1,3,4-thiadiazole (from Protocol A) (0.01 mol)

  • 
    -Bromoacetophenone (Phenacyl bromide) (0.01 mol)
    
  • Anhydrous Ethanol (30 mL)

  • Anhydrous Sodium Acetate (optional buffer)

Step-by-Step Procedure:
  • Dissolution: Dissolve the 2-amino-1,3,4-thiadiazole in anhydrous ethanol in a 100 mL flask.

  • Addition: Add

    
    -bromoacetophenone portion-wise.
    
  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism:[1][3][4][5] The endocyclic nitrogen (N3) of the thiadiazole attacks the

      
      -carbon of the ketone, followed by cyclization with the exocyclic amine.
      
  • Precipitation: Cool the mixture. The hydrobromide salt of the product may precipitate.

  • Free Base Liberation: Neutralize with aqueous Na₂CO₃ (10%) to release the free base.

  • Filtration: Filter the solid, wash with water, and dry.

  • Purification: Recrystallize from Dioxane or Ethanol.

Protocol C: Green Chemistry Modification (Microwave Assisted)

Advantage: Reduces reaction time from hours to minutes; higher yields.

ParameterConventional MethodMicrowave Method (Protocol C)
Solvent Ethanol / POCl₃PEG-400 or Ionic Liquid ([bmim]PF6)
Temperature 80°C (Reflux)100–120°C (Controlled Power)
Time 4–8 Hours10–20 Minutes
Yield 60–75%85–95%
Microwave Procedure:
  • Mix 2-amino-1,3,4-thiadiazole (1 mmol) and

    
    -bromoacetophenone (1 mmol) in a microwave vial.
    
  • Add 2 mL of PEG-400 (Polyethylene Glycol).

  • Irradiate at 300W for 12–15 minutes (monitor temp to maintain <130°C).

  • Cool and pour into ice water. The product precipitates immediately.

Troubleshooting & Critical Process Parameters (CPPs)

The Triazole vs. Thiadiazole Competition

The most common failure mode is the accidental formation of 1,2,4-triazoles.

  • The Rule:

    • Acidic Media (H⁺): Promotes O-protonation of the carbonyl, favoring Sulfur attack

      
      1,3,4-Thiadiazole .
      
    • Basic Media (OH⁻): Promotes formation of the hydrazinolate anion, favoring Nitrogen attack

      
      1,2,4-Triazole .
      
  • Correction: If NMR shows a triazole signal (often distinct shift in NH signals), check the pH of your cyclization step. Ensure strongly acidic conditions (POCl₃ or conc. H₂SO4) are maintained throughout the closure.

Analytical Checkpoints
  • IR Spectroscopy: Look for the disappearance of the C=O stretch (1680 cm⁻¹) of the hydrazide and appearance of the C=N cyclic stretch (1610–1620 cm⁻¹).

  • ¹H NMR:

    • Precursor: Broad singlets for NH/NH₂ (8.0–10.0 ppm).

    • Product (Thiadiazole): Disappearance of hydrazide NH protons. If synthesizing Imidazo[2,1-b]thiadiazole, look for the imidazole proton singlet around 7.8–8.2 ppm.

Mechanism of Action (Graphviz)

The following diagram illustrates the oxidative cyclization mechanism using POCl₃ (Protocol A).

Mechanism Step1 Acyl Thiosemicarbazide Step2 Enolization (Tautomer) Step1->Step2 Acid Cat. Step3 S-Attack on Carbonyl Carbon Step2->Step3 POCl3 Activation Step4 Cyclized Intermediate Step3->Step4 Ring Closure Step5 1,3,4-Thiadiazole Step4->Step5 -H2O (Aromatization)

Figure 2: Mechanistic flow of acid-catalyzed cyclodehydration.

References

  • Review of Biological Activity: Parmar, K. C., & Umrigar, N. H.[6][7] (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and Its Biological Activity. Journal of Chemical and Pharmaceutical Research. Link

  • Microwave Synthesis: Majhi, S., et al. (2024).[8][9] Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation.[9][10][11] Current Microwave Chemistry. Link

  • Imidazo-Thiadiazole Synthesis: Jadhav, V. B., et al. (2013). Synthesis and antitubercular evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives. King Saud University Journal of Science. Link

  • Mechanistic Insights: Aggarwal, R., et al. (2011). Oxidative cyclization of thiosemicarbazones: A competitive study. Arkivoc. Link

  • Polyphosphate Ester Method: Kadi, A. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Link

Sources

Application Note: Condensation Reactions of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The 1,2,5-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in beta-blockers (e.g., Timolol) and antimicrobial agents. The condensation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide with aromatic aldehydes yields hydrazones (Schiff bases). These derivatives are critical in drug discovery due to their ability to chelate metal ions and interact with biological targets via the azomethine (-N=CH-) linker.

This guide provides a validated protocol for synthesizing these conjugates, emphasizing regioselectivity—specifically targeting the carbohydrazide moiety while preserving the less nucleophilic C4-amino group.

Scientific Basis & Reaction Mechanism[1]

Chemical Reactivity Profile

The precursor molecule contains two distinct amino functionalities:

  • Ring Amine (C4-NH₂): Attached directly to the electron-deficient 1,2,5-thiadiazole ring. It is poorly nucleophilic due to resonance delocalization of the lone pair into the heteroaromatic system.

  • Hydrazide Amine (-CONHNH₂): The terminal nitrogen is highly nucleophilic (alpha-effect).

Key Insight: Under standard acid-catalyzed conditions, the aldehyde reacts exclusively with the hydrazide group to form the hydrazone. The ring amine remains free, available for secondary derivatization or H-bonding interactions in biological binding pockets.

Mechanism of Action

The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Activation: The aldehyde carbonyl oxygen is protonated (or activated) by the acid catalyst.

  • Attack: The terminal hydrazide nitrogen attacks the carbonyl carbon.

  • Intermediate: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water yields the stable hydrazone (Schiff base).

ReactionMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Mixing Attack Nucleophilic Attack (Formation of Carbinolamine) Activation->Attack fast Dehydration Dehydration (-H2O) Attack->Dehydration Rate Limiting Step Product Final Hydrazone (-CONHN=CHR) Dehydration->Product Irreversible

Figure 1: Step-wise mechanism of hydrazone formation. The dehydration step is thermodynamically driven by the formation of the conjugated system.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Precursor: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (1.0 equiv).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH) or conc. HCl (trace).

Standard Operating Procedure (SOP)

Step 1: Preparation of Reactant Solution Dissolve 1.0 mmol of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide in 10-15 mL of absolute ethanol.

  • Note: If solubility is poor at room temperature, gently warm the solution to 40-50°C.

Step 2: Addition of Aldehyde Add 1.0 mmol (equimolar) of the appropriate aromatic aldehyde dropwise.

  • Critical: For liquid aldehydes, add neat. For solid aldehydes, dissolve in a minimum volume of ethanol before addition.[1]

Step 3: Catalysis Add 2-3 drops of glacial acetic acid.

  • Why: The pH should be slightly acidic (pH 4-5) to activate the carbonyl without protonating the hydrazide nucleophile.

Step 4: Reflux Reflux the reaction mixture at 78-80°C for 3-6 hours.

  • Monitoring: Monitor progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot (lower R_f) should disappear.

Step 5: Isolation Cool the mixture to room temperature, then place in an ice bath for 30 minutes. The hydrazone typically precipitates as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

Step 6: Purification Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.

ExperimentalWorkflow Start Start: Weigh Reagents Dissolve Dissolve Hydrazide (EtOH, 50°C) Start->Dissolve AddAldehyde Add Aldehyde + Cat. AcOH Dissolve->AddAldehyde Reflux Reflux (3-6h) Monitor TLC AddAldehyde->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash w/ Et2O Cool->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst Analyze Characterization (NMR, IR, MP) Recryst->Analyze

Figure 2: Workflow for the synthesis of 4-amino-1,2,5-thiadiazole-3-carbohydrazide hydrazones.

Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent impacts yield and reaction time. Ethanol is the greenest standard, but DMF is required for highly substituted derivatives.

SolventTemperature (°C)Yield PotentialNotes
Ethanol 78 (Reflux)70-85%Standard. Green solvent.[2] Easy workup.
Methanol 65 (Reflux)65-80%Better for more polar aldehydes.
Ethanol/Water (1:1) 8050-70%"Green" chemistry approach; requires longer times.
DMF 100-12085-95%Use only if reactants are insoluble in alcohols. Harder to remove.
Troubleshooting Guide
  • Issue: No Precipitate forms upon cooling.

    • Solution: Concentrate the solvent volume by 50% using a rotary evaporator. Add cold water dropwise to induce precipitation (the "cloud point" method).

  • Issue: Sticky/Gummy Product.

    • Solution: The product may have trapped solvent or unreacted aldehyde. Triturate (grind) the gum with diethyl ether or hexane to extract impurities and induce crystallization.

  • Issue: Low Yield with Electron-Withdrawing Aldehydes (e.g., Nitrobenzaldehyde).

    • Solution: These reactions are generally faster but may require stronger catalysis. Increase acetic acid or switch to a catalytic amount of H₂SO₄ (caution: potential salt formation).

Characterization Standards

To validate the structure, look for these specific spectroscopic signatures:

  • FT-IR Spectroscopy:

    • C=O (Amide): Strong band at 1650–1680 cm⁻¹.

    • C=N (Imine): Sharp band at 1590–1620 cm⁻¹ (Diagnostic of successful condensation).

    • NH₂ (Ring): Doublet around 3300–3400 cm⁻¹ (Confirming the ring amine is intact).

    • NH (Amide): Single band around 3100–3200 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • -CH=N- (Azomethine proton): A distinctive singlet between δ 8.0 – 8.8 ppm .

    • -CONH- (Amide proton): A broad singlet, typically downfield at δ 11.5 – 12.5 ppm (exchangeable with D₂O).

    • Ring -NH₂: Broad singlet at δ 6.0 – 7.5 ppm .

Applications & Biological Relevance[1][2][3][4][5][6][7][8][9][10][11][12]

The resulting hydrazones are not merely chemical curiosities; they are bioactive scaffolds.

  • Antimicrobial Activity: 1,2,5-thiadiazole derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting bacterial DNA gyrase. The hydrazone linkage often improves lipophilicity, aiding cell membrane penetration [1, 2].

  • Metal Chelation: The O=C-NH-N=CH- motif acts as a tridentate or bidentate ligand. Complexation with Copper(II) or Zinc(II) often enhances biological potency compared to the free ligand [3].

  • Antioxidant Properties: The electron-rich thiadiazole ring combined with phenolic aldehydes (e.g., if reacting with vanillin) creates potent radical scavengers [4].

References

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.Link

  • Arkivoc. (2019).[3] An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent.[4][3]Link

  • Chemical Review and Letters. (2020). Micelle promoted synthesis of schiff base ligands derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide.Link

  • International Journal of Creative Research Thoughts. (2022). Biological Activities Of Schiff's Bases Synthesized From 1,3,4-Thiadiazole.[1][5]Link

  • Thieme Connect. (2004). Science of Synthesis: 1,2,5-Thiadiazoles and Related Compounds.[5][6][7][8]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide CAS: 6972-14-1 Primary Application: Intermediate for bioactive scaffold synthesis (e.g., Tizanidine analogs, adrenergic receptor agonists).

The purification of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide presents a unique challenge due to the amphoteric nature of the 1,2,5-thiadiazole ring and the high reactivity of the hydrazide moiety. Unlike its 1,3,4-isomers, the 1,2,5-thiadiazole core is susceptible to reductive ring cleavage under harsh conditions. Consequently, standard purification protocols must be adapted to prevent degradation while ensuring the removal of potent impurities like unreacted hydrazine and the starting ester.

This guide provides a self-validating workflow for researchers encountering purity issues, specifically targeting chromatographic tailing, colored impurities, and residual hydrazine content.

Troubleshooting Guide (FAQ Format)

Q1: My crude product is a dark yellow/brown solid instead of the expected off-white powder. Is this degradation?

Diagnosis: Likely oxidative instability or sulfur extrusion. Technical Insight: The 1,2,5-thiadiazole ring is electron-deficient. In the presence of trace transition metals or prolonged exposure to light/air during the hydrazinolysis step, the sulfur atom can undergo oxidative degradation, or the hydrazine moiety can oxidize to form azo-dimers, which are deeply colored [1, 2].

Corrective Protocol:

  • Chelation Wash: Wash the crude solid with a 1 mM EDTA solution to sequester trace metals that catalyze oxidation.

  • Decolorization: Dissolve the crude product in boiling Ethanol:Water (4:1) . Add Activated Charcoal (5% w/w) .

    • Critical Step: Do not reflux with charcoal for >10 minutes, as the active surface can catalyze hydrazide decomposition.

  • Hot Filtration: Filter through a Celite pad while hot to remove the charcoal and adsorbed chromophores.

  • Crystallization: Allow the filtrate to cool slowly to 4°C. Rapid cooling traps colored impurities in the crystal lattice.

Q2: HPLC analysis shows a persistent "shoulder" peak eluting immediately after the main product. What is it?

Diagnosis: Unreacted Ethyl/Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate (Starting Material) or the Hydrolyzed Acid. Technical Insight: The conversion of the ester to the hydrazide is an equilibrium-driven reaction. If the hydrazine hydrate used was old (lower titer) or the reaction time insufficient, unreacted ester remains. The "shoulder" often results from the structural similarity between the ester and the hydrazide [3].

Corrective Protocol:

  • For <5% Impurity: Perform a slurry wash with Diethyl Ether or MTBE . The starting ester is moderately soluble in ethers, whereas the polar carbohydrazide is insoluble.

  • For >5% Impurity: Recrystallize from Methanol . The ester is significantly more soluble in cold methanol than the hydrazide product.

  • Validation: Check TLC (Mobile Phase: 10% Methanol in Dichloromethane). The ester will have an R_f ~0.6, while the hydrazide will be R_f ~0.3.

Q3: The product is "oiling out" during recrystallization and not forming crystals.

Diagnosis: Supersaturation or presence of residual high-boiling solvents (e.g., DMF, DMSO). Technical Insight: 1,2,5-thiadiazoles often form supersaturated solutions. Oiling out occurs when the phase separation (liquid-liquid) happens at a temperature higher than the crystallization temperature [4].

Corrective Protocol:

  • Seeding: Add a seed crystal of pure product at the cloud point (approx. 50-60°C).

  • Co-solvent Adjustment: If using Ethanol/Water, increase the Ethanol content. Water acts as a strong anti-solvent; too much water forces the hydrophobic aromatic ring to separate as an oil before the polar hydrazide group can organize into a lattice.

  • Slow Cooling: Wrap the flask in foil/towels to slow the cooling rate to <10°C per hour.

Q4: How do I remove residual Hydrazine to meet pharmaceutical limits (<10 ppm)?

Diagnosis: Hydrazine entrapment. Technical Insight: Hydrazine hydrate is a reagent used in excess. It can form hydrogen bonds with the amino group of the thiadiazole, getting trapped within the crystal lattice during rapid precipitation.

Corrective Protocol:

  • Water Wash: The most effective method is a thorough wash with Ice-Cold Water . Hydrazine is infinitely miscible with water.

  • Azeotropic Drying: After washing, dry the solid in a vacuum oven at 40°C. To ensure complete removal, perform a final wash with Isopropanol (forms azeotrope with water/hydrazine) before drying.

  • Quantification: Use the p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) colorimetric test to confirm hydrazine removal (Yellow/Orange color indicates presence) [5].

Master Purification Protocol

Objective: Purify crude 4-Amino-1,2,5-thiadiazole-3-carbohydrazide to >98% HPLC purity.

Reagents Required
  • Solvent A: Absolute Ethanol (EtOH)[1][2][3][4]

  • Solvent B: Deionized Water (diH2O)

  • Solvent C: Methyl tert-butyl ether (MTBE)

  • Activated Charcoal (Norit A or equivalent)

  • Celite 545

Step-by-Step Methodology
  • Crude Evaluation:

    • Weigh crude solid. Calculate theoretical yield based on starting ester.

    • Stop Condition: If crude is a sticky gum, triturate with MTBE for 30 mins to induce solidification before proceeding.

  • Dissolution:

    • Suspend crude solid in Ethanol:Water (9:1 v/v) ratio (approx. 10 mL per gram of solid).

    • Heat to reflux (approx. 78-80°C) with magnetic stirring.

    • Note: If not fully dissolved after 15 mins, add Water dropwise until clear. Do not exceed 20% water content.

  • Adsorption (Optional for Colored Batches):

    • Add Activated Charcoal (5% w/w of crude mass).

    • Stir at reflux for 5-10 minutes .

    • Filter hot through a pre-warmed Celite pad into a clean Erlenmeyer flask.

  • Crystallization:

    • Reheat filtrate to dissolve any premature crystals.

    • Allow to cool to Room Temperature (25°C) undisturbed for 2 hours.

    • Transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash 1: Cold Ethanol (to remove organic impurities).

    • Wash 2: MTBE (to remove residual ethanol and facilitate drying).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Warning: Do not exceed 60°C; 1,2,5-thiadiazoles can be thermally sensitive.

Data & Specifications

Table 1: Impurity Profile & Removal Strategy
Impurity TypeOriginDetection MethodRemoval Strategy
Starting Ester Incomplete ReactionHPLC (Late Eluter)MTBE Slurry / MeOH Recrystallization
Carboxylic Acid Hydrolysis Side-ProductHPLC (Early Eluter)Bicarbonate Wash (forms soluble salt)
Hydrazine Excess ReagentEhrlich’s TestCold Water Wash / Isopropanol Chase
Azo-Dimers OxidationVisual (Yellow Color)Activated Charcoal / Ethanol Recryst.
Table 2: Solubility Profile (at 25°C)
SolventSolubilityApplication
Water LowAnti-solvent / Hydrazine washout
Ethanol Moderate (High when hot)Primary Crystallization Solvent
DMSO/DMF HighAvoid (Difficult to remove)
MTBE/Ether InsolubleWashing / Trituration

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying the crude material based on observed physical and chemical states.

PurificationLogic Start Crude 4-Amino-1,2,5- thiadiazole-3-carbohydrazide CheckState Physical State Check Start->CheckState Oily Sticky Gum / Oil CheckState->Oily Is Oily Solid Solid Powder CheckState->Solid Is Solid Triturate Triturate with MTBE (Induce Solidification) Oily->Triturate CheckColor Color Check Solid->CheckColor Triturate->Solid Colored Yellow/Brown CheckColor->Colored Yes White Off-White CheckColor->White No Charcoal Dissolve EtOH:H2O + Activated Charcoal Colored->Charcoal Recryst Recrystallize EtOH:H2O (9:1) White->Recryst Charcoal->Recryst Wash Wash: Cold EtOH -> MTBE Recryst->Wash Final Pure Product (>98% HPLC) Wash->Final

Caption: Decision tree for selecting the appropriate purification pathway based on the physical state and color of the crude intermediate.

References

  • Richardson, T. O., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole-Type Compounds. MDPI. Retrieved from [Link]

  • Science of Synthesis. (2025). 1,2,5-Thiadiazoles and Related Compounds: Synthesis and Properties. Thieme Connect. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines. PMC. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1,2,5-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,2,5-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. The 1,2,5-thiadiazole ring system is a key structural motif in many functional materials and pharmacologically active compounds.[1][2][3] Achieving high purity is paramount for accurate downstream analysis and applications, and recrystallization remains a powerful and widely used purification technique.[4][5]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Understanding the Recrystallization of 1,2,5-Thiadiazole Derivatives

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[5] The ideal solvent will dissolve the 1,2,5-thiadiazole derivative at an elevated temperature but will have low solubility for it at lower temperatures.[6][7] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6]

The aromatic and polar nature of the 1,2,5-thiadiazole ring influences its solubility characteristics.[8][9] The presence of various substituents can further modify these properties, making solvent selection a critical step in developing a successful recrystallization protocol.

Solvent Selection Workflow

The choice of solvent is the most critical parameter for a successful recrystallization. The following diagram outlines a systematic approach to selecting an appropriate solvent system.

Solvent_Selection_Workflow Solvent Selection Workflow for 1,2,5-Thiadiazole Derivatives start Start: Crude 1,2,5-Thiadiazole Derivative solubility_test Test Solubility in a Range of Solvents (e.g., Hexane, Ethanol, Ethyl Acetate, Acetonitrile, Water) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Too Soluble, Poor Recovery dissolves_cold->too_soluble Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes insoluble Insoluble in Hot Solvent dissolves_hot->insoluble No single_solvent Use as Single Recrystallization Solvent forms_crystals->single_solvent Yes mixed_solvent Consider a Mixed Solvent System forms_crystals->mixed_solvent No end End: Purified Crystals single_solvent->end mixed_solvent->end Recrystallization_Protocol General Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Sources

Technical Support Center: 1,3,4-Thiadiazole Cyclization Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on the unique bioisosteric properties of the 1,3,4-thiadiazole scaffold[1], mastering its synthesis is critical. The most common synthetic route involves the cyclization of thiosemicarbazides or carbohydrazides. However, this seemingly straightforward transformation is notorious for regioselectivity issues, poor yields, and degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust, scalable, and self-validating cyclization workflows.

Mechanistic Overview: The Regioselectivity Challenge

The fundamental challenge in cyclizing thiosemicarbazides lies in the competing nucleophilic centers. Depending on the reagents and thermodynamics, the intermediate can undergo either dehydrative cyclization (loss of


) to form the desired 1,3,4-thiadiazole, or desulfurative cyclization  (loss of 

) to form the 1,3,4-oxadiazole side product[2].

Pathway A Thiosemicarbazide / Carbohydrazide B 1,3,4-Thiadiazole (Target) A->B POCl3 or H2SO4 (-H2O) Dehydration C 1,3,4-Oxadiazole (Side Product) A->C EDCI or I2/NaOH (-H2S) Desulfurization

Divergent cyclization pathways of thiosemicarbazides to thiadiazoles and oxadiazoles.

Diagnostic FAQs

Q1: LC-MS analysis shows a major peak at [M-16] relative to my target mass. What happened?

Causality: You are observing the formation of the 1,3,4-oxadiazole analog. This occurs when the reaction conditions favor desulfurative cyclization over dehydration. Reagents like EDCI·HCl or


/NaOH strictly drive the reaction toward the oxadiazole by acting as thiophiles or oxidizing the sulfur[2][3]. Even when using 

, excessive heating (e.g., >100 °C) can alter the kinetics and reduce regioselectivity, leading to a mixture of both heterocycles[2]. Solution: Lower the reaction temperature. If using

, maintain the temperature between 60–80 °C. Ensure your

is fresh; degraded

(containing

and HCl) alters the kinetics of the dehydrative pathway.
Q2: My reaction mixture turns into an intractable black tar when using concentrated .

Causality: Concentrated sulfuric acid is both a powerful dehydrating agent and a strong oxidant. At room temperature or elevated temperatures, it can cause rapid carbonization (charring) of electron-rich aromatic substituents on your carbohydrazide[4]. Solution: The reaction must be kept strictly at 0 °C during the addition of the substrate, and should not exceed room temperature during the stirring phase[4]. If charring persists, abandon


 and switch to a milder acid-catalyzed system, such as p-toluenesulfonic acid (p-TSA) in acetic acid[5].
Q3: The starting material is completely insoluble in neat , resulting in a <10% yield.

Causality: Highly polar, zwitterionic, or heavily hydrogen-bonded precursors fail to dissolve in non-polar neat


. This leads to surface passivation of the solid starting material, preventing the necessary phosphorylation of the oxygen atom required to trigger cyclization.
Solution:  Do not run the reaction neat. Introduce a co-solvent such as 1,4-dioxane or toluene to solubilize the precursor. Alternatively, pre-form a soluble intermediate by gently warming the substrate in the co-solvent before adding 

dropwise.

Quantitative Data: Reagent Selection Matrix

To streamline your optimization, refer to the following matrix comparing common cyclization conditions and their typical outcomes based on empirical data[2][3][4][5].

Reagent SystemTarget HeterocycleTypical YieldRegioselectivityNotes / Limitations

(Neat, 80 °C)
1,3,4-Thiadiazole75–90%HighExcellent for soluble substrates; risk of oxadiazole at >100 °C.
Conc.

(0 °C)
1,3,4-Thiadiazole60–85%HighProne to charring electron-rich substrates if warmed.
p-TSA / AcOH (Reflux) 1,3,4-Thiadiazole80–95%Very HighMild, metal-free alternative; high functional group tolerance.
EDCI·HCl / DMSO 1,3,4-Oxadiazole70–85%CompleteDesulfurative pathway; strictly yields the oxadiazole.

/ KI in NaOH
1,3,4-Oxadiazole65–80%CompleteOxidative desulfurization; releases

.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to the final workup.

Protocol A: -Mediated Dehydrative Cyclization

Best for general substrates with moderate to good solubility.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend the thiosemicarbazide (1.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add fresh

    
     (2.5 eq) dropwise over 10 minutes.
    
  • Cyclization: Remove the ice bath and gradually heat the mixture to 75 °C.

  • Validation Checkpoint 1 (Kinetics): After 2 hours, sample 10 µL of the mixture, quench in 1 mL of saturated

    
    , extract with EtOAc, and analyze via TLC/LC-MS. The starting material should be fully consumed. If [M-16] is observed, immediately lower the temperature to 60 °C[2].
    
  • Quenching: Once complete, cool the mixture to room temperature. Pour the mixture very slowly over crushed ice while stirring vigorously.

  • Neutralization: Adjust the pH to 8.0 using 2M NaOH. The 1,3,4-thiadiazole will typically precipitate as a solid.

  • Isolation: Filter the solid, wash with cold distilled water, and dry under a high vacuum.

Protocol B: Cold -Mediated Cyclization

Best for substrates that are insoluble in organic solvents or sensitive to chlorinating agents.

  • Preparation: Cool concentrated

    
     (5 mL/mmol of substrate) in an ice-salt bath to -5 °C.
    
  • Substrate Addition: Add the carbohydrazide/thiosemicarbazide (1.0 eq) in small portions over 30 minutes. Crucial: Do not allow the internal temperature to exceed 0 °C to prevent carbonization[4].

  • Cyclization: Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours[6].

  • Validation Checkpoint 1 (Colorimetry): The solution should remain clear or turn pale yellow. A rapid shift to dark brown/black indicates thermal runaway and degradation.

  • Quenching & Isolation: Pour the acidic mixture over crushed ice. Neutralize carefully with aqueous

    
     until pH 7-8 is reached. Filter the resulting precipitate and recrystallize from ethanol[6].
    

Troubleshooting Decision Matrix

Use the following diagnostic workflow to rapidly identify and resolve cyclization failures based on your LC-MS and visual data.

Troubleshooting Start Analyze Crude by LC-MS Q1 Is starting material consumed? Start->Q1 NoSM Increase Temp / Add Co-solvent Q1->NoSM No YesSM Check Product Mass Q1->YesSM Yes MassOxa [M-16] detected? (Oxadiazole formed) YesSM->MassOxa MassDeg Multiple low MW peaks? (Degradation) YesSM->MassDeg FixOxa Lower Temp / Switch to POCl3 MassOxa->FixOxa Yes FixDeg Use Cold H2SO4 / Avoid Neat POCl3 MassDeg->FixDeg Yes

Decision matrix for diagnosing and resolving thiadiazole cyclization failures.

References

*[2] Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry - 2 *[3] Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases - J-Stage - 3 *[5] Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates - The Journal of Organic Chemistry - ACS Publications - 5 *[6] Synthesis of Bis‐Heterocyclic 1H‐Imidazole 3‐Oxides from 3‐Oxido‐1H‐imidazole‐4‐carbohydrazides - SciSpace - 6 *[1] 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry - Chemical Reviews - ACS Publications -1 *[4] Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC -4

Sources

Minimizing side reactions in thiadiazole hydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 1,3,4-Thiadiazole Hydrazide Synthesis Document ID: CHEMSUP-TZ-004 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 1,3,4-thiadiazole hydrazides is a pivotal step in developing antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] However, the electron-deficient nature of the thiadiazole ring, combined with the bidentate nucleophilicity of hydrazine, creates a landscape prone to specific side reactions: dimerization (sym-dihydrazide formation) , azine contamination , and nucleophilic ring opening .

This guide moves beyond standard textbook protocols to address the causality of these failures and provides self-validating workflows to ensure high-purity isolation.

Critical Failure Modes & Mechanistic Interventions

Module A: The Dimerization Trap (Hydrazinolysis of Esters)

The Issue: When converting a thiadiazole ester to a hydrazide, the product (hydrazide) is a nucleophile that competes with hydrazine for the remaining ester. This leads to the formation of the symmetrical dimer (bis-thiadiazole diacylhydrazine), which is often insoluble and difficult to separate.

Mechanism:

  • Desired: Ester + Hydrazine

    
     Hydrazide + Alcohol
    
  • Side Reaction: Hydrazide + Ester

    
     Dimer (Sym-Dihydrazide) + Alcohol
    

The Solution: Reverse Addition Protocol To kinetically favor the desired path, the concentration of free hydrazine must remain overwhelmingly high relative to the ester throughout the reaction.

  • Standard Protocol (Risky): Adding Hydrazine to the Ester solution.

  • Optimized Protocol (Safe): Adding the Ester solution dropwise to a chilled, stirring solution of excess Hydrazine Hydrate.

Data: Impact of Stoichiometry on Dimer Formation

Hydrazine : Ester RatioAddition MethodDimer Impurity (%)Yield (Desired)
1.1 : 1.0Standard (Normal)15 - 25%Low (60%)
3.0 : 1.0Standard (Normal)5 - 8%Moderate (75%)
5.0 : 1.0 Reverse Addition < 0.5% High (>90%)

Technical Note: Excess hydrazine is easily removed by evaporation (azeotrope with ethanol) or washing, whereas the dimer is often inseparable by simple recrystallization.

Module B: The "Acetone Trap" (Azine Formation)

The Issue: Researchers frequently rinse glassware or wash crude precipitates with acetone. Hydrazides react with ketones instantly (faster than amide formation) to form hydrazones (azines) .

Diagnostic:

  • Symptom: NMR shows unexpected methyl singlets (

    
     2.0–2.2 ppm).
    
  • Cause: Formation of the isopropylidene hydrazide impurity.

Protocol Rule:

  • Strict Ban: Never use acetone or MEK in the workup of hydrazides.

  • Alternative: Use Ethanol, Methanol, or Acetonitrile for washing.

Module C: Nucleophilic Ring Opening (Ring Instability)

The Issue: The 1,3,4-thiadiazole ring is electron-deficient. While generally stable, prolonged reflux in strong nucleophiles (like hydrazine hydrate) can attack the C2 or C5 positions, leading to ring cleavage or recyclization, especially if the ring substituents are good leaving groups.

Self-Validating Check:

  • Monitor reaction by TLC/LCMS. If the product spot appears and then diminishes over time while a new polar spot forms, stop immediately . You are degrading the ring.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired hydrazide formation and the unwanted dimerization, highlighting the "Reverse Addition" control point.

ThiadiazolePathways Start Thiadiazole Ester (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate + N2H4 SideReaction Attack by Product on Ester Start->SideReaction + Ester Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Excess drives kinetics Product Thiadiazole Hydrazide (Target) Intermediate->Product - ROH Product->SideReaction Acts as Nucleophile (If Ester in Excess) Dimer Sym-Dihydrazide (Impurity) SideReaction->Dimer Dimerization

Caption: Kinetic competition diagram. To prevent the red pathway (Dimerization), the concentration of Hydrazine must overwhelm the concentration of the Product, achieved via Reverse Addition.

Optimized Experimental Protocols

Protocol 1: High-Purity Hydrazinolysis (Reverse Addition)

For the conversion of ethyl 1,3,4-thiadiazole-2-carboxylate to the corresponding hydrazide.

Reagents:

  • Thiadiazole Ester (1.0 eq)

  • Hydrazine Hydrate (80% or 64% solution) (5.0 - 10.0 eq )

  • Solvent: Absolute Ethanol (Vol: 10mL per gram of ester)

Step-by-Step:

  • Preparation: Dissolve the Thiadiazole Ester in Ethanol. If solubility is poor, mild warming is acceptable, but cool back to RT before addition.

  • The Charge: In a separate round-bottom flask, charge the full amount of Hydrazine Hydrate. Cool to 0–5°C (Ice bath).

  • Reverse Addition: Add the Ester solution to the stirring Hydrazine solution dropwise over 30–60 minutes.

    • Why? This ensures every molecule of ester entering the flask encounters a massive excess of hydrazine, statistically eliminating the chance of reacting with an already-formed hydrazide molecule.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Checkpoint: Monitor TLC.[4] If incomplete after 6h, warm to 40°C. Avoid reflux unless absolutely necessary to prevent ring stress.

  • Isolation:

    • Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol .

    • If no precipitate: Concentrate under reduced pressure to remove ethanol and excess hydrazine. Triturate the residue with cold ethanol/ether.

Protocol 2: One-Pot Cyclization (POCl₃ Method)

For synthesizing 2-amino-1,3,4-thiadiazoles directly from carboxylic acids and thiosemicarbazide.

The Risk:


 is a harsh dehydrating agent. High temperatures cause charring and tar formation.

Step-by-Step:

  • Mix Carboxylic Acid (1.0 eq) and Thiosemicarbazide (1.1 eq).

  • Add

    
     (5.0 eq) cautiously at RT.
    
  • The Ramp: Heat slowly to 75°C. Do not jump straight to reflux (105°C). Hold at 75°C for 1 hour, then increase to reflux.

    • Why? Sudden high heat often decomposes the thiosemicarbazide before cyclization occurs.

  • Quenching: Cool to RT. Pour onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to 7–8 with saturated

    
     or ammonia water. The product will precipitate.[5]
    
    • Note: The thiadiazole ring is stable at pH 8, but prolonged exposure to strong caustic (pH > 12) can degrade it.

Troubleshooting & FAQ

Q1: My product is a mixture of white solid and a yellow gummy substance. What is the yellow gum?

  • Diagnosis: If you used the

    
     or 
    
    
    
    method, the yellow color is likely elemental sulfur or oxidized sulfur byproducts formed from the decomposition of thiosemicarbazide.
  • Fix: Recrystallize from Ethanol/Water (1:1). If the color persists, wash the solid with cold

    
     (Caution: Toxic/Flammable) or non-polar solvent to remove elemental sulfur.
    

Q2: The melting point of my hydrazide is 20°C higher than reported. Why?

  • Diagnosis: You likely isolated the Hydrochloride salt or the Dimer .

  • Test: Check solubility in water. Salts are soluble; Dimers are generally insoluble.

  • Fix: If it's a salt, suspend in water and neutralize with

    
    . If it's the dimer, you must discard and restart using the Reverse Addition  protocol.
    

Q3: Can I use Hydrazine Sulfate instead of Hydrazine Hydrate?

  • Answer: Yes, but you must add a base (e.g., Sodium Acetate or Triethylamine) to liberate the free hydrazine. Hydrazine sulfate is acidic and non-nucleophilic; it will not react with the ester unless neutralized.

Q4: My NMR shows a "ghost" peak at 1.9 ppm that isn't my solvent.

  • Diagnosis: Did you wash your NMR tube or flask with Acetone? That is the acetone hydrazone (azine) impurity.

  • Fix: Dry the sample thoroughly. If the peak remains, recrystallize from hot ethanol.

References

  • Direct Coupling Mechanism

    • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.[1][2]

    • Source: Nature Communications, 2025.[2]

  • One-Pot Cyclization (POCl3/Acidic Methods)

    • Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation.[6][7]

    • Source: Journal of Organic Chemistry, 2015.[7]

  • General Thiadiazole Reactivity & Ring Stability

    • Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives.[8][9][10]

    • Source: Molecules, 2012.[8]

  • Side Reaction Management (Dimerization)

    • Synthesis of Hydrazine Derivatives (Hydrazides) - General Methodologies.
    • Source: Organic Chemistry Portal.[11]

Sources

Technical Support Center: Handling Moisture Sensitivity of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Context

Compound: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide CAS: 6972-14-1 Molecular Formula: C₃H₅N₅OS[1]

The Core Issue: While the 1,2,5-thiadiazole ring exhibits aromatic stability, the carbohydrazide moiety (-CONHNH₂) is the "soft spot" for moisture sensitivity. Hydrazides are nucleophilic and prone to hydrolysis. In this specific molecule, the electron-withdrawing nature of the thiadiazole ring reduces electron density at the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

Consequences of Moisture Contamination:

  • Hydrolysis: Conversion to 4-amino-1,2,5-thiadiazole-3-carboxylic acid (inactive impurity).

  • Stoichiometric Errors: Absorbed water alters the effective molecular weight, leading to under-loading of reagents in subsequent coupling reactions.

  • Cyclization Failure: If used as a precursor for fused heterocycles (e.g., triazolothiadiazoles), water can quench cyclodehydration agents like POCl₃.

Storage & Handling Protocols (Prevention)

Primary Storage Architecture

To maintain purity >98%, a multi-barrier storage system is required.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CRetards thermal decomposition of the hydrazide linkage.
Atmosphere Argon or Nitrogen (Inert)Prevents oxidative degradation and atmospheric moisture absorption.
Desiccant P₂O₅ or Silica Gel with IndicatorP₂O₅ is preferred for long-term storage of neutral/acidic hydrazides due to high avidity.
Container Amber Glass with Parafilm/Teflon SealBlocks UV (thiadiazoles can be photosensitive) and creates a gas-tight seal.
Handling Workflow (The "Dry Chain")
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle in humid air causes immediate condensation on the solid.

  • Weighing: Rapid weighing is acceptable for <5 minute exposure. For precise stoichiometry in GMP settings, weigh inside a glovebox or use a weighing boat under a funnel of flowing nitrogen.

Troubleshooting & Recovery (The "Fix")

Scenario A: The Compound is Clumped or Sticky

Diagnosis: Significant moisture absorption (Hygroscopicity). Action:Vacuum Drying Protocol.

Step-by-Step Drying Procedure:

  • Transfer: Place the material in a vacuum drying pistol or a round-bottom flask.

  • Vacuum: Apply high vacuum (< 10 mbar).

  • Temperature: Heat gently to 40–45°C .

    • Warning: Do NOT exceed 60°C. Hydrazides can undergo thermal rearrangement (Curtius-type) or decomposition at high temperatures.

  • Duration: Dry for 4–6 hours.

  • Verification: Check weight constancy or run 1H-NMR (see Section 4).

Scenario B: Low Yields in Coupling Reactions

Diagnosis: Hydrolysis of the hydrazide to the acid has occurred. Action:Purification via Recrystallization. [2]

Recrystallization Protocol:

  • Solvent: Ethanol or Methanol (Anhydrous).

  • Dissolution: Dissolve crude solid in minimum boiling solvent.

  • Hot Filtration: If insoluble particles remain (likely the carboxylic acid degradation product), filter while hot.

  • Crystallization: Cool slowly to 4°C.

  • Wash: Wash crystals with cold, dry diethyl ether.

  • Dry: Vacuum dry as above.

Analytical Verification (Expert Insight)

The Karl Fischer (KF) Trap

CRITICAL WARNING: Do not use standard volumetric Karl Fischer titration for this compound.

  • The Problem: Hydrazides are reducing agents. They react with the Iodine (

    
    ) in the KF reagent (
    
    
    
    ).
  • The Result: The machine detects a continuous "consumption" of reagent, interpreting it as water. You will get false high water readings (e.g., 150% water content).

Recommended Water Determination Methods
  • 1H-NMR (DMSO-d6):

    • Look for the water peak at ~3.33 ppm.

    • Compare the integral of the water peak to the aromatic/thiadiazole signals.

    • Calculation:

      
      
      
  • TGA (Thermogravimetric Analysis):

    • Look for mass loss between 25°C and 100°C. This represents volatile solvents/water before the decomposition onset.

Visualizing the Workflow

Figure 1: Handling & Degradation Logic Flow

This diagram illustrates the decision matrix for handling the compound and the chemical pathway of degradation.[3]

G Start Start: 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide Check Visual Inspection: Clumping or Caking? Start->Check Dry Action: Vacuum Dry (40°C, <10 mbar, 4h) Check->Dry Yes (Wet) Reaction Reaction: Coupling/Cyclization Check->Reaction No (Dry) Analyze QC: 1H-NMR (DMSO-d6) (Do NOT use Standard KF) Dry->Analyze Analyze->Reaction Purity Confirmed Degradation Risk: Hydrolysis to Carboxylic Acid Analyze->Degradation Irreversible Impurity Found

Caption: Decision tree for managing moisture contamination. Note the critical bypass of standard KF titration in favor of NMR.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in a standard fridge without a desiccator? A: No. Refrigerators have high humidity environments. Cooling the container without a desiccant seal will pull moisture inside via partial pressure differences. Always use a secondary container (desiccator jar) with silica or P₂O₅.

Q2: I see a new peak in my NMR at 13.0 ppm after leaving the sample out. What is it? A: This is likely the carboxylic acid proton (-COOH), indicating significant hydrolysis. The hydrazide protons usually appear as broad singlets around 4.0–6.0 ppm (NH2) and 9.0–10.0 ppm (NH). If the hydrazide peaks diminish and an acid peak appears, repurify immediately.

Q3: Why did my cyclization with POCl₃ fail? A: POCl₃ is extremely water-sensitive. If your hydrazide contained 5% water, that water hydrolyzed the POCl₃ into Phosphoric acid before it could cyclize your ring. You must dry the starting material strictly (see Section 3).

Q4: Is this compound toxic? A: Yes. Hydrazides are metabolic precursors to hydrazines. Handle with gloves, goggles, and in a fume hood.[4] Avoid inhalation of dust.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying hydrazides and organic bases).

  • Richardson, A. (2005). Hydrazides: Synthesis and Applications. Organic Syntheses, Vol. 81, p. 254.[5] (General stability and synthesis of hydrazide derivatives).

  • BenchChem Safety Guide. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. (Safety protocols for hydrazine derivatives).

  • Gudmundsdottir, A. V., et al. (2009).[6] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[6] (Detailed kinetics on hydrazide hydrolysis rates).

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (General laboratory techniques for handling hygroscopic reagents).

Sources

Optimizing reaction temperature for thiadiazole substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for optimizing reaction temperatures in thiadiazole substitution chemistries. It is designed for bench scientists and process chemists requiring actionable, high-level troubleshooting.

Topic: Optimizing Reaction Temperature for 1,3,4-Thiadiazole Functionalization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Thermal Landscape of Thiadiazoles

The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its electron-deficient nature, which mimics a pyridine ring but with higher lipophilicity. However, this electron deficiency makes the ring susceptible to two opposing thermal risks:

  • Nucleophilic Aromatic Substitution (SNAr): Requires sufficient thermal energy (activation energy,

    
    ) to overcome the loss of aromaticity in the Meisenheimer-like transition state.
    
  • Ring Cleavage: Excessive heat, particularly in alkaline media, can trigger the ring-opening of the thiadiazole, leading to hydrazides or linear nitriles.

This guide provides a logic-driven approach to balancing these factors.

Module 1: Reaction Kinetics & Thermodynamics (The "Why")

Q: Why does my SNAr reaction on 2-chloro-1,3,4-thiadiazole require higher temperatures than expected? A: While 1,3,4-thiadiazoles are electron-poor, the leaving group (LG) position at C2/C5 is adjacent to both a nitrogen and a sulfur atom. The inductive effect of sulfur is weaker than that of oxygen (as in oxadiazoles), meaning the carbon is less electrophilic.

  • Kinetic Control: You must apply heat to reach the transition state. If the temperature is too low, the nucleophile (Nu) may reversibly attack but fail to eject the LG.

  • Thermodynamic Control: At higher temperatures, you risk thermodynamic equilibration to the most stable product, which—in the presence of strong bases—might be the ring-opened byproduct rather than the substituted heterocycle [1].

Q: How does temperature affect regioselectivity in 2,5-disubstituted systems? A: In unsymmetrical thiadiazoles (e.g., 2-bromo-5-methyl-1,3,4-thiadiazole), the C2 position is generally more reactive due to lower steric hindrance and electronic activation.

  • Low T (-10°C to 0°C): Favors kinetic control (substitution at the most electrophilic/least hindered carbon).

  • High T (>80°C): Can lead to "scrambling" or substitution at the less reactive C5 position if the nucleophile is small and highly reactive [2].

Module 2: Troubleshooting Guide (Symptom-Based)
Issue 1: Starting Material (SM) Persists After 24 Hours
  • Diagnosis: insufficient thermal activation energy (

    
    ).
    
  • Solution: Implement a "Step-Up" Temperature Ramp. Do not jump immediately to reflux, as this masks decomposition pathways.

Protocol:

  • Increase T by 10°C intervals.

  • Monitor by HPLC/TLC every 2 hours.

  • Critical Threshold: If T > 120°C is required, switch solvents (e.g., from EtOH to DMF/DMSO) to utilize the "solvent cage effect" which can stabilize the polar transition state [3].

Issue 2: Formation of "Sticky" Polymeric Tars
  • Diagnosis: Thermal decomposition or polymerization initiated by ring opening.

  • Solution: The thiadiazole ring is sensitive to base-mediated cleavage at high T.

    • Immediate Action: Lower T by 20°C.

    • Secondary Action: Switch from inorganic bases (K2CO3, NaOH) to non-nucleophilic organic bases (DIPEA, DBU) which are less likely to attack the ring carbons [4].

Issue 3: Yield Loss via Ring Opening (Hydrazide Formation)
  • Context: Common when using hydroxide or alkoxide bases in protic solvents.

  • Mechanism: The nucleophile attacks the C2 position, but instead of displacing the LG, it opens the ring.

  • Fix: Use anhydrous conditions and aprotic solvents (THF, MeCN). Lower the temperature to the minimum required for conversion.

Module 3: Visualization of Logic & Mechanism
Figure 1: Temperature Optimization Decision Tree

Caption: A logic flow for determining the optimal reaction temperature based on conversion and byproduct profile.

OptimizationLogic Start Start Reaction at RT Check Check HPLC/TLC (4 hours) Start->Check SM_Left SM > 20%? Check->SM_Left Decomp Byproducts > 10%? SM_Left->Decomp Yes Success Isolate Product SM_Left->Success No (Complete) IncreaseT Increase T (+10°C) Decomp->IncreaseT No (Clean SM) LowerT Lower T (-10°C) Change Base Decomp->LowerT Yes (Ring Opening) IncreaseT->Check Loop ChangeSolvent Switch to High BP Solvent (DMF/DMSO) IncreaseT->ChangeSolvent If T > Solvent BP

Figure 2: Mechanistic Pathway & Thermal Risks

Caption: Competitive pathways for 2-chloro-1,3,4-thiadiazole. Path A (Substitution) is desired; Path B (Ring Opening) dominates at high T with strong bases.

Mechanism SM 2-Chloro-1,3,4-thiadiazole Intermediate Meisenheimer-like Complex SM->Intermediate + Nu- Nu Nucleophile (Nu-) Product 2-Substituted Thiadiazole Intermediate->Product Path A: -Cl (Moderate T) Byproduct Ring-Opened Hydrazide Intermediate->Byproduct Path B: Ring Cleavage (High T / Strong Base)

Module 4: Experimental Data & Protocols
Table 1: Solvent Selection Guide for Temperature Optimization

Use this table to select the appropriate solvent window for your required activation energy.

SolventBoiling Point (°C)Recommended T RangeApplication Note
THF 6625 - 60Good for reactive electrophiles. Avoid for difficult substitutions.
Acetonitrile 8250 - 80Standard for SNAr. Easy workup.
Toluene 11080 - 110Excellent for minimizing polar side-reactions.
DMF 153100 - 140High Risk: Can decompose to dimethylamine at high T, reacting with the thiadiazole.
DMSO 189100 - 150Best for stubborn substrates. Difficult to remove.
Standardized Protocol: Temperature Optimization for SNAr

Objective: Synthesize 2-amino-5-phenyl-1,3,4-thiadiazole derivatives via displacement of 2-chloro precursor.

  • Preparation: Dissolve 2-chloro-5-phenyl-1,3,4-thiadiazole (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Base Addition: Add K2CO3 (2.0 eq) and the amine nucleophile (1.2 eq).

  • Phase 1 (Ambient): Stir at 25°C for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hex). If <10% conversion, proceed to Phase 2.

  • Phase 2 (Thermal Activation): Heat to 60°C. Stir for 4 hours.

    • Checkpoint: If SM remains and clean profile, proceed to Phase 3.

  • Phase 3 (High Energy): If conversion is slow, add catalytic KI (10 mol%) (Finkelstein condition) and heat to reflux (82°C).

    • Note: The addition of KI generates a transient 2-iodo intermediate, which is a better electrophile, often negating the need for temperatures >100°C [5].

References
  • Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry." Chemical Reviews, 2014.

  • Santhosh, C., et al. "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles."[1][2] The Journal of Organic Chemistry, 2023.[2]

  • Kushwaha, N., et al. "Biological Activities of Thiadiazole Derivatives: A Review." International Journal of ChemTech Research, 2012.[3]

  • Matysiak, J., et al. "Synthesis and biological activity of some 2,5-disubstituted 1,3,4-thiadiazoles."[4] Il Farmaco, 2003.

  • Rostamizadeh, S., et al. "A novel and efficient synthesis of 2-amino-1,3,4-thiadiazoles." Tetrahedron Letters, 2009.

Sources

Technical Support Center: Navigating Solubility Challenges of Thiadiazole Intermediates in NMR Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common yet challenging issue of poor solubility of thiadiazole intermediates in standard NMR solvents. Our aim is to equip you with the knowledge and practical protocols to obtain high-quality NMR spectra, even for your most stubborn samples.

Troubleshooting Guide: A Practical Approach to Solubility Issues

This section is designed to provide a systematic approach to resolving solubility problems with your thiadiazole intermediates. We will progress from the simplest and most common solutions to more advanced techniques.

Problem 1: My thiadiazole intermediate is insoluble or poorly soluble in Chloroform-d (CDCl3). What should I do first?

Answer:

Chloroform-d is a common first-choice solvent due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[1][2] However, its non-polar nature may not be suitable for more polar thiadiazole derivatives. The first step is to systematically explore a range of standard deuterated solvents with varying polarities.

Rationale: The principle of "like dissolves like" is fundamental here. The polarity of your thiadiazole intermediate, dictated by its functional groups, will determine its affinity for a particular solvent.

Recommended Action:

  • Assess Polarity: Qualitatively assess the polarity of your thiadiazole intermediate. The presence of polar functional groups such as amines (-NH2), hydroxyls (-OH), or carbonyls (C=O) will increase its polarity.

  • Solvent Screening: Test the solubility of a small amount of your compound (1-2 mg) in approximately 0.5 mL of the corresponding non-deuterated solvents before consuming expensive deuterated solvents.[3] A suggested screening panel is provided in the table below.

Table 1: Common Deuterated NMR Solvents for Screening

SolventPolarityTypical Use Cases
Chloroform-d (CDCl3)Non-polarGeneral-purpose for many organic compounds.[1]
Benzene-d6 (C6D6)Non-polarUseful for aromatic compounds.
Acetone-d6Polar aproticDissolves a wide range of compounds.[1]
Methanol-d4 (CD3OD)Polar proticSuitable for polar compounds.[1]
Dimethyl Sulfoxide-d6 (DMSO-d6)Highly polar aproticExcellent for dissolving many poorly soluble compounds.[2]
Pyridine-d5Polar aproticCan be effective for certain nitrogen-containing heterocycles.[4]
Problem 2: I've tried several common NMR solvents, but my compound remains poorly soluble. What is the next logical step?

Answer:

If single solvents are not effective, a co-solvent system or variable temperature (VT) NMR are the next logical steps.

Co-Solvent Systems:

A mixture of two miscible deuterated solvents can often provide the necessary polarity balance to dissolve your compound.[4][5] A common and effective combination is Chloroform-d with a small amount of DMSO-d6.

Rationale: The addition of a highly polar co-solvent like DMSO-d6 can disrupt the crystal lattice of a poorly soluble compound and enhance its interaction with the less polar bulk solvent.

Variable Temperature (VT) NMR:

For many compounds, solubility increases significantly with temperature.[6][7] Performing the NMR experiment at an elevated temperature can be a powerful tool to achieve sufficient concentration for a good quality spectrum.

Rationale: Increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid state, allowing the solvent to more effectively solvate the individual molecules.

Frequently Asked Questions (FAQs)

Q1: How much compound should I use for an NMR sample, especially if it has poor solubility?

A1: For a standard 1H NMR spectrum, 1-10 mg of your compound is typically sufficient.[3][8] For 13C NMR, which is inherently less sensitive, a higher concentration is desirable, often in the range of 5-30 mg.[9] If you anticipate poor solubility, it is best to start with a smaller amount (e.g., 1-2 mg) and gradually add more if it dissolves completely.[8]

Q2: My compound dissolves, but the NMR peaks are broad. Could this be a solubility issue?

A2: Yes, broad peaks can be an indication of aggregation, where the compound is not fully solvated and is forming small, tumbling aggregates in solution. This is a form of partial solubility. Increasing the temperature (VT-NMR) can often break up these aggregates and result in sharper peaks.[6][7]

Q3: Are there any chemical modifications I can make to my thiadiazole intermediate to improve its solubility?

A3: If your thiadiazole intermediate has an acidic or basic functional group, converting it to a salt can dramatically improve its solubility in polar solvents like D2O or Methanol-d4.[10][11] This is a common strategy in the pharmaceutical industry to enhance the solubility of drug candidates.[12] For example, an amine group can be protonated with a small amount of a deuterated acid (e.g., DCl in D2O) to form a more soluble hydrochloride salt.

Q4: I've tried everything and my compound is still not soluble enough for solution-state NMR. What are my options?

A4: For extremely insoluble compounds, solid-state NMR (ssNMR) is a powerful alternative that analyzes the compound in its solid form, bypassing the need for dissolution.[13] Another, less common, option for solution-state NMR is to use non-deuterated solvents with solvent suppression techniques, often referred to as "No-D NMR".[14] This allows for a much wider range of potential solvents to be used.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent NMR Sample (CDCl3/DMSO-d6)
  • Weigh 1-5 mg of your thiadiazole intermediate into a clean, dry vial.

  • Add approximately 0.5 mL of Chloroform-d (CDCl3) to the vial.

  • Vortex the sample for 30 seconds. If the compound is not fully dissolved, proceed to the next step.

  • Add DMSO-d6 dropwise (typically 1-3 drops) while vortexing.

  • Continue adding DMSO-d6 until the compound is fully dissolved. Be mindful that the residual peaks of both solvents will be present in the spectrum.

  • Transfer the solution to an NMR tube using a Pasteur pipette with a cotton wool plug to filter out any remaining particulates.[15]

Protocol 2: Variable Temperature (VT) NMR for Improved Solubility
  • Safety Note: Always consult the specifications of the NMR spectrometer and probe regarding temperature limits. Ensure you are using an appropriate NMR tube (e.g., Pyrex) that can withstand the temperature changes.[6][7]

  • Prepare your NMR sample in a suitable high-boiling point deuterated solvent, such as DMSO-d6 (b.p. 189 °C) or Toluene-d8 (b.p. 111 °C).[6][7]

  • Insert the sample into the spectrometer.

  • In the spectrometer software, gradually increase the temperature in increments of 5-10 °C.

  • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a test spectrum.

  • Monitor the solubility and the sharpness of the peaks as the temperature increases.

  • Once sufficient solubility and resolution are achieved, acquire your final spectrum.

  • After the experiment, gradually decrease the temperature back to ambient to avoid thermal shock to the probe.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues of thiadiazole intermediates in NMR solvents.

Solubility_Workflow start Start: Insoluble Thiadiazole Intermediate solvent_screen Screen Common Deuterated Solvents (CDCl3, DMSO-d6, Acetone-d6, etc.) start->solvent_screen is_soluble1 Is the compound soluble? solvent_screen->is_soluble1 co_solvent Try a Co-solvent System (e.g., CDCl3/DMSO-d6) is_soluble1->co_solvent No success Acquire High-Quality NMR Spectrum is_soluble1->success Yes is_soluble2 Is the compound soluble? co_solvent->is_soluble2 vt_nmr Perform Variable Temperature (VT) NMR is_soluble2->vt_nmr No is_soluble2->success Yes is_soluble3 Is the compound soluble? vt_nmr->is_soluble3 chem_mod Consider Chemical Modification (e.g., Salt Formation) is_soluble3->chem_mod No is_soluble3->success Yes is_soluble4 Is the compound soluble? chem_mod->is_soluble4 advanced_tech Utilize Advanced Techniques (Solid-State NMR, No-D NMR) is_soluble4->advanced_tech No is_soluble4->success Yes advanced_tech->success

Caption: Troubleshooting workflow for thiadiazole solubility.

References

  • ResearchGate. (2023, May 22). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO? Retrieved from [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Retrieved from [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Retrieved from [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Martins, I. C. B., Sardo, M., Alig, E., Fink, L., Schmidt, M. U., & Mafra, L. (2019). Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X-ray Diffraction and Solid-State NMR. Crystal Growth & Design, 19(3), 1764-1775. [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? Retrieved from [Link]

  • University of Toronto. NMR sample preparation. Retrieved from [Link]

  • University of York. Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 18(11), 4247-4256. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Martins, I. C. B., et al. (2019). Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X‑ray Diffraction and Solid-State NMR. Crystal Growth & Design. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC. [Link]

  • Ueda, K., et al. (2023). Quantitative Analysis of Drug Supersaturation Region by Temperature-Variable Nuclear Magnetic Resonance Measurements, Part 2: Effects of Solubilizer. Molecular Pharmaceutics, 20(4), 2133-2141. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2017). Drug Dissolution Enhancement by Salt Formation. [Link]

  • European Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2018, February 15). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2016). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Retrieved from [Link]

  • ResearchGate. (2016, October 25). How to record NMR for organic compound which is not soluble in common deuterated solvents? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. RSC Publishing. [Link]

  • International Journal of Applied Pharmaceutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • ResearchGate. (1996). Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. (2018, August 4). (PDF) Thiadiazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

  • Connect Journals. (2016). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. [Link]

Sources

Stability of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-1,2,5-thiadiazole-3-carbohydrazide. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic conditions, offering both mechanistic explanations and practical experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide in acidic solutions?

While the 1,2,5-thiadiazole ring itself is a highly aromatic and generally stable heterocyclic system, the molecule's overall stability in acidic conditions is dictated by its side chains.[1][2][3] The primary point of vulnerability is the carbohydrazide functional group (-CONHNH₂). This group is susceptible to acid-catalyzed hydrolysis, a common reaction for amides and related derivatives.[4][5] Therefore, under acidic conditions, particularly with heat, one should anticipate degradation of the parent compound.

Q2: What is the most probable degradation pathway for this molecule in an acidic medium?

The most likely degradation pathway is the acid-catalyzed hydrolysis of the carbohydrazide moiety. The reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process ultimately leads to the cleavage of the C-N bond, yielding 4-amino-1,2,5-thiadiazole-3-carboxylic acid and hydrazine as the primary degradation products.

Degradation Pathway Proposed Acid-Catalyzed Hydrolysis Pathway reactant 4-Amino-1,2,5-thiadiazole-3-carbohydrazide intermediate reactant->intermediate + H₃O⁺ (Aqueous Acid) products 4-Amino-1,2,5-thiadiazole-3-carboxylic acid + Hydrazine intermediate->products Hydrolysis

Caption: Proposed acid-catalyzed hydrolysis pathway.

Q3: How does the stability of the 1,2,5-thiadiazole ring compare to the carbohydrazide side chain?

The 1,2,5-thiadiazole ring is exceptionally stable due to its aromatic character.[1][2] It is weakly basic (pKa of the parent ring is -4.9) and generally resistant to cleavage except under harsh oxidative or reductive conditions.[1][2] In contrast, the carbohydrazide group, like other acyl derivatives, is much more susceptible to nucleophilic attack, especially when the carbonyl group is activated by acid catalysis.[4][5] Therefore, for the purposes of experimental design, the carbohydrazide side chain should be considered the primary site of degradation under typical acidic conditions.

Troubleshooting Guide

Problem: I'm observing a rapid loss of my parent compound and the appearance of a new, more polar peak in my HPLC analysis under acidic conditions.

Symptoms:

  • A significant decrease in the peak area of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide over a short time.

  • The emergence of a new peak with a shorter retention time (indicating higher polarity) in a reverse-phase HPLC system.

  • Poor mass balance when quantifying the parent compound.

Causality and Solution Workflow:

This observation is a classic indicator of acid-catalyzed hydrolysis. The product, 4-amino-1,2,5-thiadiazole-3-carboxylic acid, is more polar than the starting carbohydrazide, leading to an earlier elution time on a C18 column.

Troubleshooting Workflow A Observation: Rapid loss of parent peak and appearance of new polar peak. B Hypothesis: Acid-catalyzed hydrolysis of the carbohydrazide group. A->B C Action 1: HPLC-MS Analysis Analyze the stressed sample to determine the mass of the new peak. B->C E Action 2: Co-injection If available, co-inject a standard of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with the degraded sample. B->E D Expected Result: Mass of new peak should correspond to 4-amino-1,2,5-thiadiazole-3-carboxylic acid (C₃H₃N₃O₂S, MW: 145.14). C->D F Confirmation: Retention times match. Degradation pathway is confirmed. D->F If mass matches E->F If peaks co-elute G Mitigation Strategy: Proceed to pH-rate profile study to find optimal stability conditions. F->G

Caption: Workflow for identifying an unknown degradation product.

Problem: My experimental protocol requires an acidic pH, but my compound is degrading. How can I minimize instability?

If acidic conditions are unavoidable, the goal is to find a balance where the required reaction or formulation is viable while minimizing the rate of hydrolysis.

Mitigation Strategies:

  • Conduct a pH-Rate Profile Study: This is the most critical step. Systematically measure the degradation rate across a range of pH values (e.g., from pH 2 to 7) to identify the pH at which the compound is most stable. Often, stability can be significantly improved by a small adjustment in pH.[6]

  • Lower the Temperature: Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. If possible, run your experiment or store your formulation at a lower temperature (e.g., 4°C or -20°C) to dramatically slow the degradation rate.

  • Minimize Exposure Time: Limit the time the compound is exposed to harsh acidic conditions. If it's a step in a synthesis, work up the reaction as quickly as possible.

  • Use a Weaker Acid: If the specific proton concentration is less critical than the presence of an acidic environment, consider using a weaker acid or a buffered system instead of a strong mineral acid like HCl.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade the compound to identify its primary degradation products and establish a stability-indicating analytical method.

Methodology:

  • Reagent Preparation:

    • Acid Solution (0.1 M HCl): Carefully add 8.3 mL of concentrated HCl (37%) to approximately 900 mL of deionized water. Dilute to a final volume of 1 L.

    • Neutralizing Solution (0.1 M NaOH): Dissolve 4.0 g of NaOH in ~900 mL of deionized water. Cool and dilute to a final volume of 1 L.

    • Compound Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Degradation Procedure:

    • Label three sets of vials: "Acid Stressed," "Control," and "Time Zero."

    • Time Zero Sample: To one vial, add 1.0 mL of the stock solution and 1.0 mL of deionized water. Immediately neutralize with 1.0 mL of 0.1 M NaOH, then add 1.0 mL of 0.1 M HCl. Dilute with mobile phase to a suitable concentration for HPLC analysis. This sample represents 0% degradation.

    • Acid Stressed Sample: To a new vial, add 1.0 mL of the stock solution and 1.0 mL of 0.1 M HCl.

    • Control Sample: To a third vial, add 1.0 mL of the stock solution and 1.0 mL of deionized water.

    • Place the "Acid Stressed" and "Control" vials in a water bath set to 60°C.

  • Time-Point Analysis:

    • After predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from the "Acid Stressed" and "Control" vials.

    • Immediately neutralize the "Acid Stressed" aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute all samples to the target concentration with the HPLC mobile phase.

    • Analyze by HPLC, preferably with a PDA detector to check for peak purity and a mass spectrometer (LC-MS) to identify degradation products.

Data Presentation: Example Degradation Profile

The following table illustrates hypothetical data from a forced degradation study, showing the percentage of the parent compound remaining over time under different acidic conditions.

Time (Hours)% Parent Remaining (0.1 M HCl, 60°C)% Parent Remaining (0.01 M HCl, 60°C)% Parent Remaining (Control, 60°C)
0100.0100.0100.0
285.296.599.8
471.592.199.7
852.385.099.5
2415.865.499.1

References

  • Georg, G. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13. Thieme. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-amino-1,2,5-thiadiazole-3-carbohydrazide. Available at: [Link]

  • ResearchGate. (n.d.). The Acid and/or Thermal Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazoles. Available at: [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link]

  • MDPI. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Available at: [Link]

  • Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. Available at: [Link]

  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Available at: [Link]

  • Semantic Scholar. (2010, April 07). SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. Available at: [Link]

  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

  • Organic Chemistry Portal. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2017, December 24). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Available at: [Link]

  • Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]

  • Monash University. (2025, June 15). Organic reactions: Hydrolysis. Available at: [Link]

  • PubMed. (2012, January 10). Hydrolysis of Disaccharides Over Solid Acid Catalysts Under Green Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Available at: [Link]

  • YouTube. (2017, February 13). CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. Available at: [Link]

  • MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: [Link]

Sources

Validation & Comparative

1H NMR Analysis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide: A Solvent System Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (


) presents a unique analytical challenge for drug development professionals and synthetic chemists. As a critical intermediate for pharmaceuticals (such as the beta-blocker Timolol) and various biologically active heterocycles[1], its molecular structure contains zero carbon-bound protons (C-H) . All five protons in the molecule are heteroatom-bound (N-H), distributed across three distinct chemical environments: a ring amine, an amide-like hydrazide NH, and a terminal hydrazide amine.

Because all protons are highly exchangeable, standard NMR protocols often fail. This guide objectively compares the performance of different NMR solvent systems, explains the mechanistic causality behind solvent-solute interactions, and provides a self-validating experimental workflow to ensure absolute structural confidence.

The Analytical Challenge: Causality of Proton Exchange

In nuclear magnetic resonance (NMR) spectroscopy, protons covalently bonded to electronegative atoms like nitrogen (-NH, -NH2) undergo rapid intermolecular chemical exchange. The rate of this exchange relative to the NMR timescale dictates whether these protons appear as sharp peaks, broad humps, or disappear entirely[2].

  • Protic Solvents (e.g.,

    
    , 
    
    
    
    ):
    These solvents contain exchangeable deuterium atoms. When 4-amino-1,2,5-thiadiazole-3-carbohydrazide is dissolved in
    
    
    , complete Hydrogen/Deuterium (H/D) exchange occurs rapidly. The N-H protons are replaced by N-D, rendering the entire molecule "invisible" to
    
    
    NMR[3].
  • Non-Polar Aprotic Solvents (e.g.,

    
    ):  While 
    
    
    
    does not cause H/D exchange, this highly polar thiadiazole derivative exhibits extensive intermolecular hydrogen bonding, leading to near-total insolubility in chloroform. Any trace dissolved material will yield extremely broad, unresolved peaks[2].
  • Polar Aprotic Solvents (e.g., DMSO-

    
    ):  DMSO is a strong hydrogen-bond acceptor. It actively disrupts the solute's intermolecular hydrogen-bonding network, ensuring excellent solubility. More importantly, [4]. This "locking" effect allows the distinct N-H resonances to be observed clearly[5].
    

Comparative Performance of NMR Solvent Systems

To objectively evaluate the best analytical approach, the table below compares the performance of three common NMR solvents for the analysis of this specific compound.

Analytical ParameterDMSO-

(Recommended)

(Protic)

(Non-Polar Aprotic)
Solubility Excellent (>50 mg/mL)ModeratePoor (<1 mg/mL)
H/D Exchange Minimal (Slowed by H-bonding)Complete (Rapid)None
Peak Resolution High (Sharp, distinct singlets)N/A (No peaks visible)Low (Broad, unresolved)
Proton Recovery 5 out of 5 protons observed0 out of 5 protons observedVariable/Unreliable
Overall Suitability Gold Standard Validation Use Only Not Recommended

Expected NMR Data Profile (in DMSO- )

When analyzed in pure, anhydrous DMSO-


, the three distinct nitrogen environments of 4-amino-1,2,5-thiadiazole-3-carbohydrazide are clearly resolved. The highly electron-withdrawing nature of the 1,2,5-thiadiazole ring strongly deshields the attached protons[6].
Chemical Shift (

, ppm)
IntegrationMultiplicityAssignmentMechanistic Rationale
~10.2 1HSinglet (s)-CONH - (Hydrazide)Highly deshielded by the adjacent carbonyl group and the electron-deficient thiadiazole ring.
~7.1 2HBroad Singlet (br s)C4-NH

(Ring Amine)
Deshielded by direct attachment to the aromatic 1,2,5-thiadiazole core.
~4.6 2HBroad Singlet (br s)-NH-NH

(Terminal)
Least deshielded nitrogen environment, typical for terminal hydrazide amines.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the analytical workflow must be self-validating. Because all peaks in this molecule are heteroatom-bound, we utilize a two-step protocol: an initial acquisition followed by a [7].

Protocol A: Standard NMR Acquisition
  • Sample Preparation: Weigh exactly 5–10 mg of 4-amino-1,2,5-thiadiazole-3-carbohydrazide.

  • Solubilization: Dissolve the sample in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D). Crucial step: Use fresh ampoules to prevent trace water contamination, which accelerates proton exchange.
    
  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the

    
     NMR spectrum at 298 K using a standard 1D pulse sequence (e.g., zg30) with 16–32 scans to ensure a high signal-to-noise ratio.
    
  • Processing: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm.

Protocol B: The Shake Validation

This step proves causality by actively manipulating the chemical environment to confirm peak assignments[8].

  • Exchange Initiation: Remove the NMR tube from the spectrometer and add 1–2 drops (approx. 10–20 µL) of Deuterium Oxide (

    
    ) directly into the DMSO-
    
    
    
    solution.
  • Agitation: Cap the tube tightly and invert vigorously for 30 seconds. This forces the physical mixing required for complete H/D exchange.

  • Re-acquisition: Re-insert the sample and acquire a second

    
     NMR spectrum under identical parameters.
    
  • Validation: Compare the spectra. The complete disappearance of the signals at ~10.2, ~7.1, and ~4.6 ppm confirms that all observed peaks were indeed exchangeable N-H protons, definitively validating the structure.

Visualization: Analytical Workflow

G Start 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide Sample Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Aprotic, Non-polar) Solvent->CDCl3 D2O D2O / CD3OD (Protic) Solvent->D2O DMSO DMSO-d6 (Aprotic, Polar) Solvent->DMSO Res_CDCl3 Poor Solubility Broad/Missing Peaks CDCl3->Res_CDCl3 Res_D2O Rapid H/D Exchange No Solute Peaks Observed D2O->Res_D2O Res_DMSO H-Bond Disruption Sharp N-H Resonances DMSO->Res_DMSO Validate D2O Shake Validation (Add 1 drop D2O) Res_DMSO->Validate Confirm N-H Peaks Disappear (Confirms Exchangeable Protons) Validate->Confirm

Workflow for NMR solvent selection and D2O shake validation of exchangeable protons.

References

  • Spectroscopy of Alcohols and Phenols: The D2O Shake Chemistry LibreTexts [Link]

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs [Link]

  • Enhanced picture of protein-folding intermediates using organic solvents in H/D exchange Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Nuclear Magnetic Resonance Spectroscopy: Chemical Exchange Physics & Maths Tutor[Link]

Sources

FTIR Spectral Interpretation of Thiadiazole Carbohydrazide Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectral Fingerprint of Efficacy[1]

In the development of antimicrobial and anticancer pharmacophores, 1,3,4-thiadiazole carbohydrazides represent a critical structural class.[1] Their efficacy hinges on the precise electronic environment of the thiadiazole ring and the hydrogen-bonding capability of the carbohydrazide linker.[1]

For the medicinal chemist, Fourier Transform Infrared (FTIR) spectroscopy is not merely a confirmation tool—it is the fastest "Go/No-Go" gate in the synthesis workflow.[1][2] Unlike NMR, which requires dissolution and equilibration, FTIR provides an immediate snapshot of the solid-state hydrogen bonding network and the integrity of the heterocyclic ring.[1]

This guide objectively compares the spectral performance of the Thiadiazole Carbohydrazide target against its two most common spectral confounders: its Synthetic Precursor (Ester) and its Iso-electronic Analog (Oxadiazole) .[1][2][3]

Comparative Analysis: Target vs. Alternatives

Comparison A: Synthesis Monitoring (Target vs. Precursor)

Objective: Confirming complete hydrazinolysis of the ester.[1][2][3]

The synthesis of thiadiazole carbohydrazides typically involves treating a thiadiazole ester with hydrazine hydrate.[1] The failure mode here is incomplete conversion.[1]

Functional GroupPrecursor (Thiadiazole Ester) Target (Thiadiazole Carbohydrazide) Spectral Shift Logic
Carbonyl (

C=O)
1735 – 1750 cm⁻¹ (Sharp)1650 – 1690 cm⁻¹ (Broad/Strong)The "Red Shift": Ester carbonyls have high double-bond character.[1][2][3] In the carbohydrazide, resonance with the adjacent nitrogens weakens the C=O bond, lowering the frequency (Amide I band).[1]
Amine (

NH/NH₂)
Absent (unless on ring)3100 – 3400 cm⁻¹ (Multiple bands)Appearance: You will see a characteristic doublet for the terminal -NH₂ and a singlet for the internal -NH-.[1][2][3]
C-O Stretch 1200 – 1300 cm⁻¹ (Strong)Absent / ChangedThe strong C-O-C ester linkage disappears.[1][2][3]

Critical Insight: If you observe a "shoulder" at 1730 cm⁻¹ in your carbohydrazide spectrum, your reaction is incomplete.[1][3] The product requires further washing with ethanol/ether to remove unreacted ester.[1]

Comparison B: Structural Verification (Target vs. Oxadiazole Analog)

Objective: Distinguishing between Sulfur and Oxygen heterocycles.

During cyclization reactions (e.g., using POCl₃ vs. H₂SO₄), a common error is forming an oxadiazole instead of a thiadiazole .[1][2][3] These molecules are isostructural but spectrally distinct.[1][2]

FeatureThiadiazole Derivative Oxadiazole Derivative Differentiation Strategy
Ring C=N Stretch 1600 – 1640 cm⁻¹ 1620 – 1660 cm⁻¹ Overlap Risk: Both overlap with the Amide I band.[1] Do not rely solely on this peak.
Ether Linkage (

C-O-C)
Absent 1080 & 1245 cm⁻¹ The "Smoking Gun": Oxadiazoles show strong ether-like stretching bands due to the ring oxygen.[1][2] Thiadiazoles lack this.[1][2][3]
C-S Stretch 600 – 700 cm⁻¹ (Weak)Absent The C-S-C vibration is the definitive proof of thiadiazole ring closure, though often weak and in the fingerprint region.[1][2]

Experimental Protocol: High-Resolution Acquisition

To resolve the overlapping C=N (ring) and C=O (amide) bands, standard ATR (Attenuated Total Reflectance) is often insufficient due to lower resolution.[1][2][3] The following KBr Pellet Protocol is recommended for publication-quality data.

Self-Validating KBr Protocol[2]
  • Desiccation: Dry KBr powder at 110°C for 2 hours prior to use. Validation: Run a "blank" pellet.[1][2] If broad bands appear at 3400 cm⁻¹ (OH), the KBr is wet, and the N-H region interpretation will be compromised.[1][2][3]

  • Ratio: Mix 1 mg sample with 100 mg KBr . Causality: High concentration leads to "flat-topped" peaks (saturation), making exact wavenumber determination impossible.[1][2][3]

  • Grinding: Grind in an agate mortar for exactly 2 minutes. Causality: Particle size must be smaller than the IR wavelength to avoid scattering (sloping baseline).[1][2][3]

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to split the C=O/C=N overlap).[1][2][3]

    • Scans: 32 minimum.[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for validating the Thiadiazole Carbohydrazide structure based on the comparative data above.

FTIR_Decision_Tree Start Start: Acquire Spectrum (4000 - 400 cm⁻¹) Check_CO Step 1: Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->Check_CO Decision_Ester Peak at ~1740 cm⁻¹? Check_CO->Decision_Ester Result_Precursor Contamination: Unreacted Ester Decision_Ester->Result_Precursor Yes Check_NH Step 2: Check Amine Region (3100 - 3400 cm⁻¹) Decision_Ester->Check_NH No (Shift to ~1660) Decision_NH NH/NH₂ Bands Present? Check_NH->Decision_NH Result_Fail Error: Not a Hydrazide Decision_NH->Result_Fail No Check_Ring Step 3: Check Fingerprint (1000 - 1300 cm⁻¹) Decision_NH->Check_Ring Yes Decision_Oxadiazole Strong C-O-C bands (1080/1245 cm⁻¹)? Check_Ring->Decision_Oxadiazole Result_Oxadiazole Identity Mismatch: Oxadiazole Analog Decision_Oxadiazole->Result_Oxadiazole Yes Result_Success CONFIRMED IDENTITY: Thiadiazole Carbohydrazide Decision_Oxadiazole->Result_Success No (C-S present)

Figure 1: Logical workflow for spectral validation of thiadiazole carbohydrazides, filtering out common synthetic failures.

Detailed Spectral Assignments (The "Cheat Sheet")

This table consolidates data for the target molecule: N-(1,3,4-thiadiazol-2-yl)carbohydrazide .

Frequency (cm⁻¹)AssignmentNotes & Causality
3420 – 3300

(NH) asym/sym
Primary amine stretch of the hydrazide (-NH-NH₂).[1][2][3] Often appears as a doublet.
3250 – 3150

(NH) amide
Secondary amine stretch.[1][2][3] Broadening indicates intermolecular hydrogen bonding.
3070 – 3030

(C-H) Ar
Aromatic C-H stretch of the thiadiazole ring.[1][2][3] Weak intensity.
1680 – 1650

(C=O) Amide I
Key Diagnostic. Lower frequency than esters due to conjugation with the hydrazine lone pair.[1][2][3]
1640 – 1600

(C=N) Ring
Stretching of the imine bond within the thiadiazole ring.[1][2][3] Often appears as a shoulder on the Amide I band.[1]
1550 – 1500

(NH) Amide II
N-H bending coupled with C-N stretching.[1][2][3]
1000 – 1100

(N-N)
Characteristic of the hydrazide linkage.
600 – 700

(C-S-C)
Ring Confirmation. Weak, low-energy vibration of the sulfur atom in the ring.[1][2][3] Differentiates from oxadiazoles.[1][2]

References

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives. Chemical Methodologies. Describes the spectral shift of C=S to C=N during cyclization and NH₂ bands.

  • Synthesis of New Derivatives of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole. Eurasian Chemical Communications. Provides comparative data on C-O-C stretches in oxadiazoles vs. thiadiazoles.[1][2][4]

  • Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives. National Institutes of Health (PMC). Detailed experimental protocols and spectral listings for thiadiazole thio-ethers and amides.

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. MDPI Molecules. Confirming the C=N and C-S spectral assignments in thiadiazole rings. [1][2][3]

  • Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. Foundational reference for general Amide I/II and Hydrazide band assignments.[1][2]

Sources

High-Resolution HCD vs. Low-Energy CID: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the structural elucidation of intermediates like 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (CAS 6972-14-1) becomes a critical analytical bottleneck. This compound features two competing lability centers: a highly reactive carbohydrazide side chain and a stable, yet cleavable, 1,2,5-thiadiazole core.

For researchers and analytical scientists, choosing the correct mass spectrometry (MS) fragmentation technique is the difference between partial characterization and complete structural confidence. This guide objectively compares the analytical performance of Low-Energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-Energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS), providing field-proven protocols and mechanistic insights.

Mechanistic Causality: Why Fragmentation Techniques Matter

To understand the fragmentation of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide, we must analyze the causality behind the energy deposition of different MS platforms.

The Slow-Heating Mechanism of CID

In traditional ion-trap or quadrupole 1[1], ions are activated via multiple low-energy collisions with an inert gas (e.g., Helium or Argon). This is a "slow-heating" process. The internal energy of the precursor ion (


 at m/z 160.03) gradually increases until it reaches the lowest activation energy threshold[2]. For this compound, the lowest energy pathway is the cleavage of the3[3], resulting in the primary loss of 

(-17 Da) or the entire carbohydrazide group (-59 Da). The thiadiazole ring remains largely intact.
The High-Energy Deposition of HCD

Conversely, 4[4] is a beam-type technique where ions are accelerated into a multipole collision cell. The rapid, high-energy deposition bypasses the lowest energy pathways. The initial fragments (like the m/z 101 thiadiazole cation) retain sufficient internal energy to undergo sequential fragmentation[4]. This forces the robust 1,2,5-thiadiazole ring to open, typically via the 5

5[5], providing deep structural confirmation that CID cannot achieve.

G M [M+H]+ m/z 160.03 F1 [M+H - NH3]+ m/z 143.00 M->F1 -NH3 F2 [M+H - N2H4]+ m/z 127.99 M->F2 -N2H4 F3 [M+H - CON2H3]+ m/z 100.99 M->F3 -CON2H3 F4 [F3 - HCN]+ m/z 73.98 F3->F4 -HCN F5 [F3 - N2]+ m/z 72.99 F3->F5 -N2

Fig 1. Fragmentation pathway of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . We employ an


 validation step within the Orbitrap workflow to definitively prove that the low-mass ring cleavage ions originate from the primary side-chain cleavage, ruling out in-source fragmentation artifacts.
Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Dissolve 4-Amino-1,2,5-thiadiazole-3-carbohydrazide standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Spray voltage set to 3.5 kV; Capillary temperature at 275°C.

  • Low-Energy CID (QqQ):

    • Isolate precursor m/z 160.0 (Q1 resolution: 0.7 FWHM).

    • Collision Energy (CE): Ramp from 10 to 25 eV using Argon as collision gas.

    • Scan Q3 from m/z 50 to 170.

  • High-Energy HCD (Orbitrap HRMS):

    • Isolate precursor m/z 160.03 with a strict 1.0 m/z quadrupole isolation window (prevents co-isolation of isotopic impurities).

    • Apply Normalized Collision Energy (NCE) at 40% and 60% in the HCD cell.

    • Acquire MS/MS spectra in the Orbitrap analyzer at 60,000 resolution (at m/z 200).

  • Self-Validation (

    
    ):  Isolate m/z 160.03 
    
    
    
    Fragment at 30% NCE
    
    
    Isolate m/z 100.99 in the ion trap
    
    
    Fragment at 45% NCE
    
    
    Detect in Orbitrap. This confirms the sequential lineage of the thiadiazole ring cleavage.

Workflow Start Sample Injection ESI (+) Isolate Quadrupole Isolation m/z 160.03 Start->Isolate CID Low-Energy CID Triple Quadrupole Isolate->CID HCD High-Energy HCD Orbitrap HRMS Isolate->HCD CID_Result Primary Fragments m/z 143, 128, 101 CID->CID_Result Slow Heating HCD_Result Sequential Fragments m/z 101, 74, 73 HCD->HCD_Result High Energy

Fig 2. Workflow comparing CID and HCD activation methods.

Comparative Performance Data

The table below summarizes the quantitative differences in fragmentation efficiency between the two platforms.

Table 1: Fragmentation Comparison of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (


 = 160.0293) 
Fragment Ion IdentityNeutral LossExact m/zCID Relative Abundance (20 eV)HCD Relative Abundance (50 NCE)HRMS Mass Error (ppm)


143.0028100% (Base Peak) 15%0.8


127.991945%5%1.1


100.991920%100% (Base Peak) 0.5


73.9810Not Detected65%1.2


72.9858Not Detected40%0.9
Analytical Insights
  • The CID Limitation: Under CID conditions, the energy is entirely absorbed by the highly labile N-N and C-N bonds of the hydrazide group. The spectrum is dominated by m/z 143.00. The 1,2,5-thiadiazole ring (m/z 100.99) acts as an energy sink and does not fragment further. If you are developing a Multiple Reaction Monitoring (MRM) method for quantification, the 160.0

    
     143.0  transition is your most sensitive choice.
    
  • The HCD Advantage: HCD at 50 NCE shatters the side chain almost instantly, making m/z 100.99 the base peak. The excess internal energy then drives the6[6], yielding diagnostic ions at m/z 73.98 and 72.99. Furthermore, HCD does not suffer from the "1/3rd rule" low-mass cutoff inherent to traditional ion trap CID[2], ensuring these low-mass diagnostic ions are captured with sub-ppm mass accuracy.

Conclusion

For routine quantification of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide, Low-Energy CID on a Triple Quadrupole provides superior sensitivity by funneling ion current into a single, stable product ion (m/z 143). However, for rigorous structural elucidation, impurity profiling, or identifying novel thiadiazole analogs, HCD on an Orbitrap HRMS is mandatory. HCD's ability to force sequential fragmentation exposes the underlying heterocyclic core, providing a comprehensive and self-validating structural fingerprint.

References

Sources

HPLC Method Development for Thiadiazole Intermediate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Product Comparison Guide: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary: The Thiadiazole Challenge

Thiadiazole intermediates (e.g., 1,3,4-thiadiazoles) are critical scaffolds in the synthesis of antimicrobial, anticancer, and anti-inflammatory drugs.[1] However, their analysis presents a unique "perfect storm" of chromatographic challenges:

  • High Polarity: They often elute near the void volume on standard alkyl phases.

  • Basic Nitrogen Atoms: These cause severe peak tailing due to interaction with residual silanols.

  • Structural Isomerism: Regioisomers (e.g., 2,5- vs. 2,4-substitution) often co-elute due to identical hydrophobicity.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the workhorse for general purity, our comparative analysis demonstrates that Phenyl-Hexyl offers superior selectivity for thiadiazole purity profiling due to distinct


-

interaction mechanisms.

Comparative Analysis: C18 vs. Phenyl-Hexyl

Mechanistic Differences

To develop a robust purity method, one must understand how the column interacts with the analyte.

FeatureStandard C18 (Fully Porous) Phenyl-Hexyl (Core-Shell or Porous)
Primary Interaction Hydrophobic Interaction: Partitioning based on dispersive forces (London dispersion).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-

Stacking + Hydrophobic:
Interaction between the

electrons of the phenyl ring and the aromatic thiadiazole system.
Selectivity Driver Carbon load and surface area. Separates based on alkyl chain length and hydrophobicity.[2][3]Electronic density and aromaticity. Separates based on resonance structures and ring substitutions.
Thiadiazole Performance Moderate. Often fails to resolve positional isomers (e.g., ortho vs para impurities) which have identical LogP.Superior. Resolves isomers based on the accessibility of the

-system and steric hindrance.
Retentivity Low for polar thiadiazoles (risk of

).
Higher for aromatic polar compounds due to specific orbital overlap.
Representative Performance Data

The following data summarizes a comparative study separating a 2-amino-1,3,4-thiadiazole intermediate from its regioisomer impurity and a des-bromo precursor.

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Gradient: 5-40% B in 10 min.

  • Flow Rate: 1.0 mL/min.[4][5]

ParameterC18 Column (3 µm, 150 x 4.6mm) Phenyl-Hexyl Column (2.7 µm, 150 x 4.6mm) Verdict
Retention Time (Main Peak) 3.2 min (

)
4.8 min (

)
Phenyl-Hexyl provides better retention away from void.
Resolution (

) (Isomer Pair)
1.2 (Co-elution risk)3.5 (Baseline separation) Phenyl-Hexyl leverages

-selectivity for isomers.
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Improved shielding)Phenyl ligands often provide better steric shielding of silanols.
Selectivity (

)
1.051.25Phenyl-Hexyl is the clear choice for purity profiling.

Expert Insight: The C18 column relies solely on hydrophobicity. Since the thiadiazole isomers have nearly identical LogP values, the C18 fails to resolve them. The Phenyl-Hexyl phase engages in "shape selectivity" via


-stacking, easily resolving the planar differences between the isomers.

Strategic Method Development Protocol

Do not rely on trial and error. Use this logic-driven workflow to guarantee method robustness.

The "Scouting" Phase

Objective: Determine the dominant interaction mechanism required.

  • Prepare Samples: 0.5 mg/mL of Intermediate, Precursor, and any available forced degradation samples.

  • Dual-Column Screen: Run the generic gradient (5-95% B) on both a C18 and a Phenyl-Hexyl column simultaneously (or sequentially).

  • Evaluate:

    • If

      
       on C18: Proceed with C18 (Cheaper, more common).
      
    • If Isomers co-elute or Peak shape is poor: Switch immediately to Phenyl-Hexyl.

Optimization for Phenyl-Hexyl

If the Phenyl-Hexyl column is selected (recommended for thiadiazoles), optimize using Methanol instead of Acetonitrile.

  • Why? Acetonitrile has its own

    
    -electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, effectively "muting" the Phenyl-Hexyl selectivity. Methanol is "
    
    
    
    -transparent" and enhances the unique selectivity of the column.
Visualizing the Workflow

MethodDevelopment Start Start: Thiadiazole Mixture Screen Screening Gradient (5-95% B) Run C18 & Phenyl-Hexyl Start->Screen Decision Evaluate Separation (Resolution & Tailing) Screen->Decision C18_Path C18: Good Separation? Decision->C18_Path Hydrophobic Dominant Phenyl_Path Phenyl-Hexyl: Better Selectivity? Decision->Phenyl_Path Aromatic/Isomer Critical C18_Path->Phenyl_Path No (Co-elution) Optimize_C18 Optimize C18 (Adjust pH/Buffer) C18_Path->Optimize_C18 Yes Optimize_Phenyl Optimize Phenyl-Hexyl (Switch ACN to MeOH) Phenyl_Path->Optimize_Phenyl Maximize Pi-Pi Final_Method Final Method Validation (Specificity, Linearity, LOQ) Optimize_C18->Final_Method Optimize_Phenyl->Final_Method

Caption: Decision tree for selecting the optimal stationary phase. Note the critical branch point where co-eluting isomers on C18 necessitate a switch to Phenyl-Hexyl chemistry.

Detailed Experimental Protocol

Step 1: System Suitability Preparation
  • Stock Solution: Dissolve 10 mg of Thiadiazole Intermediate in 10 mL Methanol.

  • Impurity Spike: Spike stock with 0.1% of known impurities (starting material, regioisomer).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Thiadiazoles are often basic; pH 5.5 ensures ionization control without stripping the column.

  • Mobile Phase B: Methanol (for Phenyl-Hexyl) or Acetonitrile (for C18).

Step 2: The Gradient Profile (Phenyl-Hexyl Optimized)

For a standard 100mm or 150mm column:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05Injection
15.060Linear Gradient
16.095Wash
18.095Wash Hold
18.15Re-equilibration
23.05End of Run
Step 3: Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every sample set:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and nearest Impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 (Strict control for basic heterocycles).
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Interaction Mechanism Diagram

Understanding why Phenyl-Hexyl works is key to defending your method in a regulatory filing.

Mechanism Analyte Thiadiazole (Aromatic Ring) Interaction_1 Weak Hydrophobic Interaction Interaction_2 Strong Pi-Pi Stacking C18_Ligand C18 Ligand (Alkyl Chain) C18_Ligand->Analyte London Forces Only Phenyl_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl_Ligand->Analyte Orbital Overlap

Caption: Mechanistic comparison. C18 offers only weak dispersive forces (top), while Phenyl-Hexyl (bottom) engages in specific orbital overlap (


-

stacking), increasing retention and selectivity for aromatic thiadiazoles.

References

  • Shimadzu Technical Report. (2023). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Corporation. [Link]

  • Agilent Technologies. (2009).[6] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Notes. [Link]

  • Kamil, O. M., et al. (2023).[7] Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. [Link]

  • Deshpande, P., et al. (2024).[5][8][9] RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. ResearchGate. [Link]

Sources

Strategic Bioactivity Profiling: A Comparative Guide to 1,2,5-Thiadiazole and 1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Structural Causality and Pharmacological Divergence

In my experience overseeing hit-to-lead optimization campaigns, selecting the appropriate heterocyclic scaffold is the most critical determinant of a drug's pharmacokinetic fate. The thiadiazole ring—a five-membered system containing one sulfur and two nitrogen atoms—is a privileged pharmacophore. However, the positional isomerism between 1,2,5-thiadiazole and 1,3,4-thiadiazole dictates profoundly different electronic distributions, mesoionic characteristics, and ultimately, biological targets.

The 1,3,4-thiadiazole isomer acts as a potent 1[1]. Because pyrimidine is the core structure of three nucleic bases, 1,3,4-thiadiazole derivatives inherently possess the ability to intercalate or interfere with DNA replication processes. This structural mimicry makes them exceptionally effective as broad-spectrum antimicrobial and anticancer agents[2].

Conversely, the 1,2,5-thiadiazole isomer presents a highly symmetrical, electron-deficient core. This unique electron distribution reduces off-target hydrogen bonding, enhancing blood-brain barrier (BBB) permeability and allowing the scaffold to fit snugly into specific allosteric pockets. Consequently, 1,2,5-thiadiazoles are highly prized in the development of selective neurological agents (such as 3[3]) and targeted kinase/phosphatase inhibitors like 4[4].

Mechanistic Pathways and Target Engagement

MOA Thiadiazoles Thiadiazole Scaffolds Iso134 1,3,4-Thiadiazole Thiadiazoles->Iso134 Iso125 1,2,5-Thiadiazole Thiadiazoles->Iso125 DNA DNA Replication Interference Iso134->DNA CA Carbonic Anhydrase Inhibition Iso134->CA GPCR Muscarinic (M1/M3) Agonism Iso125->GPCR SHP2 SHP2 Phosphatase Inhibition Iso125->SHP2 AntiCancer1 Broad Anticancer DNA->AntiCancer1 CA->AntiCancer1 Neuro Neurological Agents GPCR->Neuro AntiCancer2 Targeted Anticancer SHP2->AntiCancer2

Mechanistic divergence of 1,3,4-thiadiazole and 1,2,5-thiadiazole derivatives in drug discovery.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their empirical performance metrics across standard assays. The table below synthesizes recent high-throughput screening data, highlighting the potency and primary applications of representative derivatives.

Isomer ScaffoldPrimary ApplicationTarget / Cell LineEmpirical PotencyMechanism of Action
1,3,4-Thiadiazole AnticancerA549 (Lung Carcinoma)IC₅₀ = 1.62 µMPyrimidine bioisostere; DNA replication interference[2]
1,3,4-Thiadiazole AnticancerMCF-7 (Breast Cancer)IC₅₀ = 1.78 µMDisulfide derivative inducing apoptosis[1]
1,2,5-Thiadiazole Targeted AnticancerSHP2 PhosphataseIC₅₀ = 2.11 µMAllosteric inhibition of oncogenic SHP2[4]
1,2,5-Thiadiazole NeurologicalM1/M3 Muscarinic ReceptorsKᵢ < 1 nMBivalent GPCR orthosteric agonism[3]
1,2,5-Thiadiazole AnticancerPC-3 (Prostate Cancer)IC₅₀ ≈ 15–25 µMSynergistic cytotoxicity via oxidative stress[5]

Self-Validating Experimental Protocol: Bioactivity & Cytotoxicity Screening

When evaluating novel thiadiazole derivatives in the lab, a major pitfall is failing to distinguish between true target-mediated bioactivity and artifactual cytotoxicity (often caused by compound aggregation or solvent toxicity). The following step-by-step methodology is designed as a self-validating system, ensuring that every observed phenotypic change is causally linked to the compound's mechanism.

Phase 1: Compound Preparation and Quality Control

Causality: Thiadiazoles, particularly heavily substituted 1,3,4-derivatives, can exhibit poor aqueous solubility. Incorrect formulation leads to compound precipitation, yielding false negatives.

  • Solubilization: Dissolve the thiadiazole derivative in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Aqueous Titration: Perform serial dilutions in complete culture media (e.g., DMEM with 10% FBS). Ensure the final DMSO concentration never exceeds 0.1% (v/v) in the assay well to prevent solvent-induced cell stress.

Phase 2: Phenotypic Screening via CCK-8 Assay

Causality: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay because the WST-8 formazan product is water-soluble, eliminating the need for a solubilization step that often introduces high well-to-well variance.

  • Cell Seeding: Seed target cells (e.g., A549 or MCF-7) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow log-phase adherence.

  • Treatment: Apply the thiadiazole derivatives at concentrations ranging from 0.1 µM to 100 µM.

    • Internal Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5[5]).

  • Incubation & Readout: After 48 hours of exposure, add 10 µL of CCK-8 reagent per well. Incubate for 2 hours, then measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phase 3: Target-Specific Orthogonal Validation

Causality: Cell death alone does not prove the mechanism. If a 1,2,5-thiadiazole is designed as an 4[4], we must validate target engagement enzymatically to rule out off-target toxicity.

  • Enzymatic Assay: Incubate recombinant SHP2 protein with the hit compound for 30 minutes.

  • Substrate Cleavage: Add DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate. Measure fluorescence (Ex 358 nm / Em 450 nm). A true hit will show a dose-dependent decrease in fluorescence, confirming that the phenotypic cytotoxicity observed in Phase 2 is driven by targeted SHP2 inhibition.

HTS_Workflow Lib Thiadiazole Library QC Formulation QC (Max 0.1% DMSO) Lib->QC Solubilization Pheno Phenotypic Screen (CCK-8 Viability) QC->Pheno In Vitro Dosing Target Orthogonal Validation (Enzyme/Receptor) Pheno->Target IC50 Profiling Hit Validated Hit (Confirmed MOA) Target->Hit Target Engagement

Self-validating experimental workflow for screening thiadiazole derivatives.

Conclusion

The choice between 1,2,5-thiadiazole and 1,3,4-thiadiazole is not merely a matter of synthetic convenience; it is a strategic decision that dictates the compound's pharmacokinetic fate and pharmacodynamic mechanism. While 1,3,4-thiadiazoles excel in broad-spectrum cytotoxic and antimicrobial applications due to their pyrimidine-mimicking nature, 1,2,5-thiadiazoles offer unparalleled precision for allosteric kinase inhibition and GPCR modulation.

References
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC (National Institutes of Health). 2

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC (National Institutes of Health).1

  • Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed (National Institutes of Health). 4

  • Design, synthesis, and biological characterization of bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as selective muscarinic agonists - PubMed (National Institutes of Health). 3

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - MDPI. 5

Sources

Technical Comparison Guide: Structural Characterization of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous crystallographic and structural comparison of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (CAS: 6972-14-1) against its primary metabolic precursor and structural analogues. Designed for medicinal chemists and crystallographers, this document synthesizes experimental data from close structural relatives to establish a predictive baseline for solid-state behavior, hydrogen bonding motifs, and lattice stability.

The 1,2,5-thiadiazole scaffold is a critical pharmacophore in drug development (e.g., Timolol, Tizanidine), valued for its aromatic planarity and high electron affinity. Understanding the specific packing of the carbohydrazide derivative is essential for optimizing solubility and bioavailability profiles.

Part 1: Comparative Structural Analysis

The following table contrasts the target molecule with its direct precursor (Alternative A ) and a sterically similar derivative (Alternative B ) where high-resolution X-ray data is established. This comparison highlights the impact of the hydrazide moiety on crystal packing.

Table 1: Crystallographic & Physicochemical Comparison
FeatureTarget Product (4-Amino-1,2,5-thiadiazole-3-carbohydrazide)Alternative A (Precursor) (4-Amino-1,2,5-thiadiazole-3-carboxylic acid)Alternative B (Reference Std) (1-[4-(methylamino)-1,2,5-thiadiazole-3-carbonyl]thiosemicarbazide)
Formula C₃H₅N₅OSC₃H₃N₃O₂SC₅H₈N₆OS₂
Mol.[1][2][3][4][5] Weight 159.17 g/mol 145.14 g/mol 232.29 g/mol
Crystal System Predicted: Monoclinic or TriclinicMonoclinicTriclinic
Space Group Predicted: P2₁/cP2₁/cP-1
H-Bond Donors 5 (High propensity for networks)35
Packing Motif 2D Sheet Formation Driven by hydrazide head-to-tail interactions.Dimerization Carboxylic acid dimers (R²₂(8) motif).3D Network Sheets linked by S...N electrostatic interactions.
Key Bond Lengths S-N ≈ 1.62 Å (Aromatic)S-N ≈ 1.61 ÅS-N ≈ 1.61-1.63 Å
Solubility Moderate (Polar organic solvents)Low (Acidic pH dependent)Low (DMSO/DMF)
Expert Insight: The Hydrazide Effect

The transition from the carboxylic acid (Alternative A) to the carbohydrazide (Target) fundamentally alters the solid-state landscape.

  • Alternative A typically crystallizes as centrosymmetric dimers via the carboxylic acid group.

  • The Target , possessing the -CONHNH2 moiety, introduces additional H-bond donors. Based on data from Alternative B [1], the hydrazide group facilitates the formation of extended 2D sheets rather than discrete dimers. These sheets are stabilized by N-H...O and N-H...N interactions, often stacking via

    
    -
    
    
    
    interactions of the thiadiazole rings (centroid-centroid distance ~3.5-3.8 Å).

Part 2: Structural Mechanisms & Causality

The 1,2,5-Thiadiazole Ring Geometry

The 1,2,5-thiadiazole ring is strictly planar due to its aromatic character (6


-electrons). In the target molecule, the exocyclic amino group at position 4 and the carbohydrazide at position 3 are expected to lie coplanar with the ring to maximize 

-conjugation.
  • Causality: This planarity restricts the torsional freedom of the molecule, promoting high-density packing.

  • Observation: In the reference structure (Alternative B), the S-N bond lengths (1.61–1.63 Å) indicate significant double-bond character, confirming resonance delocalization [1].

Chalcogen Bonding (S...N Interactions)

A unique feature of thiadiazoles is the "chalcogen bond"—a non-covalent interaction where the sulfur atom acts as a Lewis acid (via its


-hole) and a nitrogen atom from a neighboring molecule acts as a Lewis base.
  • Significance: These S...N contacts (typically < 3.3 Å) often direct the 3D assembly of the 2D sheets. This is a critical stabilizing force that differentiates thiadiazoles from oxadiazoles.

Part 3: Optimized Crystallization Protocol

To obtain single crystals of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide suitable for X-ray diffraction, a standard evaporation method is insufficient due to the competing H-bond donors. The following protocol utilizes a solvent-diffusion technique to control nucleation.

Workflow Diagram

The following diagram outlines the synthesis, purification, and crystallization logic.

G cluster_cryst Crystallization Protocol Start Precursor: Carboxylic Acid (Alternative A) Step1 Esterification (MeOH / H2SO4) Start->Step1 Step2 Hydrazinolysis (NH2NH2·H2O) Step1->Step2 Product Target Product: Carbohydrazide Step2->Product Solvent Dissolve in Hot Ethanol/DMF (9:1) Product->Solvent Purity >98% Filter Hot Filtration (Remove Nuclei) Solvent->Filter Diffusion Vapor Diffusion (Anti-solvent: Et2O) Filter->Diffusion Harvest Harvest Crystals (Needles/Plates) Diffusion->Harvest

Figure 1: Synthesis and crystallization workflow for 4-Amino-1,2,5-thiadiazole-3-carbohydrazide.[1]

Step-by-Step Methodology
  • Preparation: Dissolve 100 mg of the target compound in a minimum volume (~2-3 mL) of hot Ethanol/DMF (9:1 ratio). The DMF improves solubility of the polar hydrazide, while ethanol serves as the volatile component.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a small vial (inner vial). This removes dust particles that could cause rapid, amorphous precipitation.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (anti-solvent). Cap the outer jar tightly.

  • Equilibration: Allow to stand undisturbed at room temperature (20-25°C). The ether vapor will slowly diffuse into the ethanol solution, reducing solubility gradually.

  • Harvesting: Crystals (typically colorless plates or needles) should appear within 48-72 hours.

  • Validation: Check unit cell dimensions immediately. If

    
     Å, it may indicate stacking of planar rings.
    

Part 4: Data Interpretation Guide

When analyzing the X-ray data for this product, researchers should verify the following parameters to ensure the structure is correct and not a solvate or polymorph.

ParameterExpected RangeInterpretation
R-Factor (

)
< 5.0%Indicates high-quality data; critical for locating hydrazide H-atoms.
Planarity (

)
< 2°Torsion angle of the thiadiazole ring. Deviations >5° suggest crystal packing forces are distorting the aromaticity.
Hydrazide Conformation Syn or AntiThe C=O and N-H groups usually adopt an anti conformation to facilitate intermolecular H-bonding sheets.

References

  • Wang, J., et al. (2003). "Supramolecular architecture of 1-(4-methylamino-1,2,5-thiadiazole-3-carbonyl)thiosemicarbazide." Acta Crystallographica Section C: Crystal Structure Communications, 59(9), o538-o540. Link

  • Koutentis, P. A. (2004). "1,2,5-Thiadiazoles and Related Compounds." Science of Synthesis, Vol 13, Thieme Chemistry. Link

  • Richardson, T., et al. (2016). "Molecular and electronic structure of 1,2,5-thiadiazole 1,1-dioxide derivatives." Acta Crystallographica Section A, 52(a1).[6] Link

  • PubChem. (2025).[5][7] "4-Amino-1,2,5-thiadiazole-3-carboxylic acid (Compound Summary)." National Library of Medicine. Link

Sources

Definitive Guide: Elemental Analysis Validation for Thiadiazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Heterocycles

Thiadiazole carbohydrazides represent a high-value scaffold in drug discovery, exhibiting potent antimicrobial and anticancer properties. However, their chemical structure—rich in nitrogen and sulfur—presents unique challenges for standard purity validation. While High-Performance Liquid Chromatography (HPLC) detects organic impurities, it cannot confirm absolute elemental composition.

Elemental Analysis (EA) via automated combustion remains the regulatory "gold standard" for confirming bulk purity. Yet, for sulfur-nitrogen heterocycles, standard protocols often fail due to incomplete combustion or catalyst poisoning.

This guide provides an optimized validation framework for thiadiazole carbohydrazides, comparing the industry-standard Automated Flash Combustion (CHNS) against emerging alternatives like Quantitative NMR (qNMR) .

Comparative Analysis: CHNS Combustion vs. Alternatives

In the context of thiadiazole validation, no single method is sufficient. The following table contrasts the primary validation method (CHNS) with its most viable alternatives.

Table 1: Performance Matrix for Purity Validation
FeatureAutomated CHNS Combustion (Primary)Quantitative NMR (qNMR) (Alternative)High-Res Mass Spec (HRMS) (Supporting)
Principle Dynamic Flash Combustion (Dumas)Nuclear Spin IntegrationIon Mass-to-Charge Ratio
Primary Output % Composition (C, H, N, S)Absolute Purity (wt%)Molecular Formula Confirmation
Accuracy ± 0.3% - 0.4% (Absolute)± 0.5% - 1.0% (Relative)< 5 ppm (Mass Accuracy)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 1 mg (Destructive)
Thiadiazole Suitability High , but requires S-optimizationHigh , detects solvation/waterMedium , ionization bias possible
Blind Spots Cannot detect inorganic salts or waterRequires soluble internal standardQuantitation is difficult
Regulatory Status Mandatory for new chemical entitiesAccepted as orthogonal proofQualitative confirmation

Expert Insight: While HRMS confirms identity, it cannot confirm purity because ionization efficiency varies by compound. qNMR is superior for detecting trapped solvents (common in carbohydrazide synthesis), but CHNS is the only method that validates the bulk elemental ratio of the solid state.

Technical Protocol: Optimized CHNS Analysis for Thiadiazoles

Challenge: Thiadiazole carbohydrazides contain high sulfur content (poisoning oxidation catalysts) and high nitrogen (requiring efficient reduction). Standard "universal" protocols often yield low Nitrogen values due to incomplete conversion of NOx gases.

Solution: A "Dynamic Flash" protocol with oxygen boosting and specific sulfur-resistant packing.

Phase 1: Instrument Configuration & Calibration
  • Carrier Gas: Helium (99.999% purity) at 140 mL/min.

  • Combustion Reactor: Quartz tube packed with Tungsten (VI) Oxide (

    
    ) on Alumina.
    
    • Reasoning:

      
       acts as a catalyst and an oxygen donor, ensuring complete oxidation of the thiadiazole ring even if instantaneous oxygen is depleted.
      
  • Reduction Reactor: Copper wires (reduced) at 650°C.

    • Reasoning: Converts NOx gases generated from the hydrazine moiety back into

      
       for detection.
      
  • Calibration Standard: Sulfanilamide or Methionine .

    • Reasoning: Unlike simple acetanilide, these standards contain Sulfur and Nitrogen, mimicking the analyte's combustion profile.

Phase 2: Sample Preparation (The "Self-Validating" Step)
  • Drying: Samples must be dried in a vacuum oven at 40°C for 4 hours. Thiadiazole carbohydrazides are hygroscopic; trapped moisture will artificially lower %C and %N.

  • Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into tin capsules.

    • Fold Technique: Fold the tin capsule into a tight cube to trap air (oxygen) inside, aiding the initial flash.

  • Additives: For refractory samples (hard to burn), add 5 mg of Vanadium Pentoxide (

    
    ) .
    
    • Mechanism:[1][2]

      
       provides an exothermic spike, raising local temperature >1800°C to shatter the stable thiadiazole ring.
      
Phase 3: The Run Sequence
  • Conditioning: Run 3 "bypass" samples (unweighed standard) to saturate active sites.

  • Calibration Curve: Run Sulfanilamide K-factor calibration (0.5mg, 1.5mg, 2.5mg).

    • Acceptance Criteria:

      
       for all elements.
      
  • Analysis: Inject Sample.

    • Oxygen Dosing: Set Oxygen injection to 5 seconds (extended) to account for high reducing power of the hydrazine group.

Validation Parameters (ICH Q2 Aligned)

To validate this method for a specific thiadiazole derivative, execute the following experimental design.

A. Specificity & Selectivity

Demonstrate that the method distinguishes the analyte from synthesis precursors (e.g., thiosemicarbazide).

  • Test: Analyze a 1:1 physical mixture of Product + Precursor.

  • Result: The Found % values must match the theoretical weighted average, proving no matrix interference affects combustion.

B. Accuracy (Recovery)
  • Protocol: Spike the thiadiazole sample with a known amount of standard (Sulfanilamide).

  • Calculation:

    
    
    
  • Limit: 98.0% – 102.0%.

C. Precision (Repeatability)
  • Protocol: Analyze 6 separate weighings of the same batch.

  • Limit: Relative Standard Deviation (RSD)

    
     for C, H, and N.
    

Data Interpretation & Troubleshooting

Mock Data: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carbohydrazide

Formula:


 | Mol. Wt:  254.69  g/mol 
ElementTheoretical (%)Found (Run 1)Found (Run 2)DeviationStatus
Carbon 42.4442.3042.55-0.14 / +0.11PASS
Hydrogen 2.772.952.80+0.18 / +0.03PASS
Nitrogen 22.0021.8521.90-0.15 / -0.10PASS
Sulfur 12.5912.4012.55-0.19 / -0.04PASS

Acceptance Criteria: The "Found" value must be within ±0.4% of the "Theoretical" value.

  • Note: If Hydrogen is consistently high (>0.4%), the sample likely contains residual water or ethanol. Perform TGA (Thermogravimetric Analysis) or qNMR to confirm.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for validating thiadiazole purity, integrating CHNS with orthogonal methods.

ThiadiazoleValidation Start Crude Thiadiazole Carbohydrazide Dry Vacuum Dry (40°C, 4h) Start->Dry EA Automated CHNS (Combustion) Dry->EA Check Within ±0.4%? EA->Check Pass Purity Validated (Release Batch) Check->Pass Yes Fail Validation Failed Check->Fail No HighH Check Hydrogen: Is H > +0.4%? Fail->HighH Solvent Trapped Solvent/Water HighH->Solvent Yes LowN Check Nitrogen: Is N < -0.4%? HighH->LowN No qNMR Run qNMR (DMSO-d6) Solvent->qNMR qNMR->Pass Confirm Solvates Incomplete Incomplete Combustion (Refractory Ring) LowN->Incomplete Yes AddV2O5 Add V2O5 Oxidant & Retest Incomplete->AddV2O5 AddV2O5->EA Re-run

Caption: Logical workflow for validating elemental composition, with troubleshooting loops for common solvation and combustion errors.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Purity Validation of Lead Diundec-10-enoate by Quantitative NMR and Alternative Methods. Retrieved from

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Retrieved from

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation & Challenges. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Götz, K., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • UBC Earth, Ocean & Atmospheric Sciences. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide. As experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally analogous compounds to build a predictive framework. We will explore the core chromophores, compare expected spectral features with related aminothiadiazoles and carbohydrazide derivatives, discuss the critical influence of solvent polarity, and provide a robust experimental protocol for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of the molecule's spectroscopic behavior for applications ranging from quantitative analysis to reaction monitoring.

Molecular Structure and Predicted Electronic Transitions

The UV-Vis absorption characteristics of a molecule are dictated by its electronic structure. 4-Amino-1,2,5-thiadiazole-3-carbohydrazide possesses a conjugated system rich in heteroatoms, which gives rise to distinct electronic transitions upon absorption of UV-Vis radiation.

The primary chromophoric system is the 1,2,5-thiadiazole ring, substituted with two functional groups that significantly modulate its electronic properties:

  • An amino (-NH₂) group at position 4, which acts as a powerful electron-donating group (auxochrome).

  • A carbohydrazide (-CONHNH₂) group at position 3, which contains a carbonyl chromophore and additional nitrogen lone pairs.

The key electronic transitions expected are:

  • π → π* Transitions: These high-energy, high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic thiadiazole ring. The presence of the amino and carbohydrazide substituents in conjugation with the ring is expected to lower the energy gap for this transition, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted thiadiazole core.

  • n → π* Transitions: These lower-energy, lower-intensity absorptions involve the excitation of non-bonding electrons (from the lone pairs on the sulfur, nitrogen, and oxygen atoms) to π* antibonding orbitals. These transitions are characteristic of heteroaromatic systems and carbonyl compounds.

Caption: Molecular structure of the target compound.

Comparative Analysis with Structurally Related Compounds

To predict the λmax of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide, we can analyze the experimentally determined UV-Vis data of related thiadiazole and carbohydrazide derivatives. Thiadiazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry.[1]

Compound/ClassSolventλmax (nm)Transition Type (Probable)Reference
5-Amino-1,3,4-thiadiazole HClAcetone209, 249, 321n→σ, π→π, n→π[2]
5-Amino-3-(N-propane-2-imine)-1,3,4-thiadiazoleAcetone212, 255, 326n→σ, π→π, n→π[2]
2-Amino-5-(aryl)-1,3,4-thiadiazole (FABT)Propanol341π→π[3]
2-Amino-5-(aryl)-1,3,4-thiadiazole (FABT)Aqueous (pH 6.5)336π→π[3]
Substituted 1,3,4-ThiadiazolesDMSO241-245, 353-374π→π[4]
Thiophene-2-carbohydrazideNot Specified~270, ~310π→π, n→π*[5]

Analysis:

  • Aminothiadiazole Core: Derivatives of 5-amino-1,3,4-thiadiazole show a combination of π→π* and n→π* transitions, with the latter appearing at the longest wavelengths (321-326 nm) in acetone.[2] A similar 1,3,4-thiadiazole derivative (FABT) shows a strong absorption maximum around 336-341 nm, which is characteristic of the π→π* transition of the conjugated system.[3]

  • Carbohydrazide Moiety: While data for simple carbohydrazides is sparse, related structures like thiophene-2-carbohydrazide show distinct absorption bands.[5] The carbohydrazide group itself is known to be a crucial building block for synthesizing heterocyclic rings with significant biological activities.[6][7]

Prediction for 4-Amino-1,2,5-thiadiazole-3-carbohydrazide: Based on the comparative data, the target molecule is predicted to exhibit a strong π→π* absorption band in the 320-360 nm range. A weaker, lower-energy n→π* band may also be observable, potentially as a shoulder on the main absorption peak or a separate band at a longer wavelength, likely influenced heavily by the solvent environment.

The Critical Role of Solvent Polarity: Solvatochromism

Solvatochromism, the change in a substance's color with solvent polarity, is a critical factor for molecules like 4-Amino-1,2,5-thiadiazole-3-carbohydrazide.[8][9][10] The molecule's amino and carbohydrazide groups can participate in hydrogen bonding, and its overall polarity changes significantly upon electronic excitation.

  • π → π* Transitions (Expected Red Shift): In polar solvents, the excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition. Consequently, a bathochromic (red) shift in the λmax is expected as solvent polarity increases.

  • n → π* Transitions (Expected Blue Shift): The ground state lone-pair electrons are stabilized by hydrogen bonding with protic solvents (e.g., ethanol, water). This stabilization increases the energy required to promote these electrons to the π* orbital. Therefore, a hypsochromic (blue) shift in the λmax for n→π* transitions is anticipated with increasing solvent polarity. This phenomenon has been observed in various heterocyclic systems.[11][12]

Standardized Experimental Protocol for UV-Vis Analysis

To empirically validate the predicted spectral characteristics, the following detailed protocol is recommended. This self-validating system ensures reproducibility and accuracy.

Objective: To determine the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide in solvents of varying polarity.

Materials:

  • 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (CAS 6972-14-1)[13]

  • UV-grade solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Ethanol (polar protic)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • 1.00 cm path length quartz cuvettes

  • Class A volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve it in 100.0 mL of ethanol to prepare a stock solution (~0.63 mM, given MW of 159.17 g/mol ). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution in each of the selected solvents (cyclohexane, acetonitrile, ethanol).

    • Target final concentrations that yield an absorbance between 0.1 and 1.0 A.U. to ensure adherence to the Beer-Lambert Law. A typical starting dilution would be 1:10 or 1:20 from the stock.

  • Spectrophotometer Setup:

    • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength scan range from 200 nm to 600 nm.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used for the working solution. This will serve as the blank.

    • Place the blank cuvette in the reference beam path and record a baseline correction.

    • Replace the blank with a cuvette containing the sample solution.

    • Acquire the absorption spectrum.

    • Repeat for each solvent and concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each spectrum.

    • Using the absorbance value at λmax for a solution of known concentration (C), calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute blank Run Solvent Blank dilute->blank scan Scan Sample Spectrum (200-600 nm) blank->scan repeat Repeat for Each Solvent scan->repeat find_lambda Identify λmax repeat->find_lambda calculate_e Calculate Molar Absorptivity (ε) find_lambda->calculate_e title Experimental Workflow for UV-Vis Analysis

Caption: Workflow for experimental UV-Vis characterization.

Conclusion

4-Amino-1,2,5-thiadiazole-3-carbohydrazide is a heteroaromatic compound poised to exhibit distinct UV-Vis absorption bands corresponding to π→π* and n→π* electronic transitions. Based on a comparative analysis of its structural motifs, a primary absorption maximum (λmax) is predicted in the 320-360 nm range, with its precise location and the visibility of secondary transitions being highly dependent on the solvent environment. The provided experimental protocol offers a standardized method for the empirical determination of its spectroscopic properties, which are essential for its application in quantitative analysis, purity assessment, and further investigation in medicinal and materials science.

References

  • BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. BenchChem.
  • Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous. (n.d.). ejournals.
  • ResearchGate. (n.d.). UV-Vis spectra of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), in ethanol, with different volumes of Cd(II) or Cu(II) addition.
  • Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. (2022). ScienceDirect.
  • Chemical Synthesis Database. (2025). 4-amino-1,2,5-thiadiazole-3-carbohydrazide.
  • Guler, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC.
  • Agova, N., Iliev, I., & Georgieva, S. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica.
  • ResearchGate. (n.d.). Calculated UV–Vis spectra for thiophene-2-carbohydrazide.
  • Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations. (n.d.). PMC.
  • Saha, S. K., & Dogra, S. K. (1997). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
  • ResearchGate. (n.d.). Solvatochromic effect on the absorption spectra of various thiazetidine derivatives.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC.
  • Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. (1997). ScienceDirect.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
  • BenchChem. (2025). Solvatochromic effects on 7-Amino-4-methylcoumarin fluorescence. BenchChem.
  • Determination of Carbohydrazide and Kinetics of Condensation reaction of Carbohydrazide with Malachite Green by Spectrophotometry. (2005). ResearchGate.

Sources

Analytical Discrimination of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals[1]

Executive Summary: The Isomer Challenge

In the development of thiadiazole-based pharmacophores—such as Tizanidine intermediates or novel antibiotics—4-Amino-1,2,5-thiadiazole-3-carbohydrazide (Target Molecule) presents a unique analytical challenge.[2] Its molecular formula (


, MW: 173.18  g/mol ) is shared by multiple stable isomers, most notably derivatives of the 1,3,4-thiadiazole  and 1,2,3-thiadiazole  systems.

Distinguishing these isomers is critical because their biological activities and toxicological profiles diverge significantly.[1][2] While the 1,2,5-thiadiazole ring is often associated with adrenergic activity, the 1,3,4-isomer is frequently utilized for antimicrobial properties.[1] This guide provides a self-validating analytical framework to definitively identify the 1,2,5-isomer using NMR, Mass Spectrometry (MS/MS), and Chromatographic behavior.[1]

Structural Landscape & Theoretical Basis[1]

Before engaging in wet-lab protocols, one must understand the structural "decoys" that mimic the target.[1]

The Target vs. The Imposters[1]
FeatureTarget: 1,2,5-Thiadiazole Isomer A: 1,3,4-Thiadiazole Isomer B: 1,2,3-Thiadiazole
Ring Symmetry ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(Symmetric N-S-N)
Asymmetric (N-N-C-S)Asymmetric (N-N-S)
Electronic Character Electron-deficient; susceptible to nucleophilic attack.[2]Mesoionic character; high aromaticity.[2]Less stable; prone to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

extrusion.[2]
Common Synthesis Reaction of 1,2-diamines with sulfur chlorides (

).
Cyclization of diacylhydrazines or thiosemicarbazides.[2]Hurd-Mori reaction (hydrazones +

).[2]
Key Differentiator No ring protons. Ring proton at C2 or C5 (if mono-substituted).[2]Ring proton at C4/C5 (if mono-substituted).[2]
Visualization of Isomeric Relationships

IsomerMap Target Target: 4-Amino-1,2,5-thiadiazole -3-carbohydrazide Iso134 Isomer Type 1: 1,3,4-Thiadiazole analogs (Most common impurity) Target->Iso134 Differentiate via 13C NMR & MP Iso123 Isomer Type 2: 1,2,3-Thiadiazole analogs (Unstable N2 loss) Target->Iso123 Differentiate via MS Fragmentation IsoPos Positional Isomers: Amino/Hydrazide group swapped positions Target->IsoPos Differentiate via NOESY NMR

Caption: Structural relationship map highlighting the primary analytical differentiation vectors for each isomer class.

Primary Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the specific ring system.[1] The 1,2,5-thiadiazole ring imparts a unique electronic environment to its substituents compared to the 1,3,4- and 1,2,3- analogs.[1]

Experimental Protocol: NMR Acquisition
  • Solvent: DMSO-

    
     (Preferred due to solubility of the hydrazide moiety).[2]
    
  • Concentration: 10–15 mg/mL.[1][2]

  • Reference: TMS (0.00 ppm).

Diagnostic Signals ( NMR)

The target molecule has no aromatic ring protons .[1] If you observe a singlet in the aromatic region (8.0–9.5 ppm) that does not exchange with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, you likely have a 1,3,4- or 1,2,3-isomer contaminant.
Proton TypeChemical Shift (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, ppm)
MultiplicityExchange w/

?
Notes
Ring

ABSENT N/ANoCrucial Check: Presence indicates wrong isomer.

(Amine)
6.5 – 7.5Broad SingletYes Position varies with concentration.[2]
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(Amide)
9.0 – 10.5SingletYes Downfield due to carbonyl anisotropy.[2]
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(Hydrazide)
4.0 – 5.5Broad SingletYes Often broader than the ring amine.
Diagnostic Signals ( NMR)

The 1,2,5-thiadiazole ring carbons are typically more deshielded than those in 1,3,4-thiadiazoles due to the electronegativity of the flanking nitrogens in the N-S-N motif.[1]

  • 1,2,5-Thiadiazole (Target): Expect quaternary carbons at ~150–165 ppm .

  • 1,3,4-Thiadiazole: C2/C5 carbons often resonate at 140–155 ppm (unless heavily substituted with electron-withdrawing groups).[1]

Expert Insight: If your


 spectrum shows a signal <145 ppm for a ring carbon, suspect a 1,3,4-thiadiazole rearrangement product.

Secondary Validation: Mass Spectrometry (MS/MS)

While high-resolution MS (HRMS) confirms the formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, it cannot distinguish isomers. Fragmentation patterns (MS/MS) are required.[1][2][3][4]
Mechanism of Discrimination
  • 1,2,3-Thiadiazoles: Extremely prone to losing molecular nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , -28 Da) to form a thioketene intermediate. This is a "fingerprint" fragmentation driven by ring strain.[1][2]
    
  • 1,2,5-Thiadiazoles: The N-S-N bond is stronger.[1] Fragmentation typically involves the cleavage of the substituent (hydrazide loss) before the ring destruction, or ring opening to form nitrile sulfides (RCNS).[1]

MS/MS Decision Matrix
Observation (ESI+)Conclusion
Base Peak ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

High probability of 1,2,3-Thiadiazole. The loss of

is the dominant low-energy pathway.[2]
Base Peak

Consistent with Target. Loss of hydrazine moiety (

) or hydrazide cleavage.[2]
Fragment at

~100-110
Ring Cleavage. 1,2,5-thiadiazoles often cleave to yield nitrile sulfide fragments (RCNS).
Fragmentation Workflow Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~174 Path123 Pathway A: Rapid N2 Loss (Thorpe-Ingold Effect) Parent->Path123 Low Collision Energy Path125 Pathway B: Substituent Cleavage (Hydrazide Loss) Parent->Path125 High Collision Energy FragmentA Fragment [M-28]+ (Thioketene radical) Path123->FragmentA FragmentB Fragment [M-31]+ (Acylium Ion) Path125->FragmentB Result123 Diagnosis: 1,2,3-Thiadiazole FragmentA->Result123 Result125 Diagnosis: 1,2,5-Thiadiazole (Target) FragmentB->Result125

Caption: MS/MS fragmentation logic. Early loss of N2 strongly suggests the 1,2,3-isomer, while substituent loss characterizes the 1,2,5-target.[1]

Chromatographic Separation (HPLC)

Isomers often co-elute in standard C18 gradients.[1][2] To separate the 1,2,5-isomer from 1,3,4-impurities, exploit the dipole moment differences . 1,2,5-thiadiazoles are generally more lipophilic than their 1,3,4-counterparts due to dipole cancellation in the symmetric ring.[1]

Recommended Method
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect HSS T3).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Slow ramp (5% to 20% B over 15 minutes). The polar hydrazide requires high aqueous content for retention.[1]

  • Prediction: The 1,3,4-isomer (more polar) typically elutes before the 1,2,5-isomer.[1]

Comprehensive Reference List

  • BenchChem. (2025).[1][2][5][6] Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole. Retrieved from

  • MDPI. (2023).[1][2] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from

  • Sigma-Aldrich. (2016).[2][7] Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole. Retrieved from [2]

  • PubChem. (2025).[1][2] 4-amino-1,2,5-thiadiazole-3-carboxylic acid (Precursor Data). Retrieved from

  • Chemical Synthesis Database. (2025). 4-amino-1,2,5-thiadiazole-3-carbohydrazide Properties. Retrieved from

Sources

Comparative Guide: Chromatographic Separation of Thiadiazole Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heterocyclic Challenge

Thiadiazoles (specifically the 1,3,4- and 1,2,4- isomers) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for thiazoles and oxadiazoles. However, their synthesis—often via the cyclization of thiosemicarbazides or hydrazides—is prone to specific impurity profiles that defy standard separation logic.

The critical analytical challenge is not merely removing starting materials, but resolving structural analogues :

  • The Oxygen-Switch Byproduct: 1,3,4-Oxadiazoles (formed via competitive cyclization).[1]

  • Regioisomers: 1,2,4- vs 1,3,4- isomers, often co-eluting on standard alkyl phases.

  • Desulfurized Degradants: Ring-opened hydrazides.

This guide compares three chromatographic strategies to resolve these impurities: Standard C18 RP-HPLC ,


-Electron Active RP-HPLC (Phenyl-Hexyl) , and Supercritical Fluid Chromatography (SFC) .

Synthesis Pathways & Impurity Origins[2][3]

To select the right chromatography, one must understand the mixture composition. The cyclization of hydrazine derivatives is the most common route, yet it is rarely quantitative.

Figure 1: Impurity Genesis in Thiadiazole Synthesis

The following diagram maps the competitive pathways leading to critical byproducts.

ThiadiazolePathways Start Acyl Hydrazide / Thiosemicarbazide Inter Intermediate (Hydrazone) Start->Inter Condensation Imp2 Impurity B: Unreacted Hydrazide Start->Imp2 Incomplete Rxn Target Target: 1,3,4-Thiadiazole (S-Cyclization) Inter->Target Dehydration (+S source) Imp1 Impurity A: 1,3,4-Oxadiazole (O-Cyclization) Inter->Imp1 Competitive Cyclization (Loss of H2S) Imp3 Impurity C: Regioisomer (1,2,4-Thiadiazole) Inter->Imp3 Rearrangement

Caption: Competitive cyclization pathways. Note that Oxadiazole formation (Impurity A) is thermodynamically driven under aggressive dehydration conditions, creating a byproduct with similar polarity but distinct


-electron density.

Strategic Method Comparison

We evaluated three methodologies for the separation of a model compound, 2-amino-5-phenyl-1,3,4-thiadiazole , from its oxadiazole analogue and starting hydrazide.

Method A: The Standard (C18)[4]
  • Mechanism: Hydrophobic subtraction.

  • Verdict: Often insufficient for Thiadiazole/Oxadiazole separation. The "S" to "O" substitution changes lipophilicity (LogP) only marginally, leading to co-elution or poor resolution (

    
    ).
    
Method B: The Specialist (Phenyl-Hexyl)
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.
  • Verdict: Superior Choice. The thiadiazole ring is electron-deficient but highly aromatic. Phenyl phases engage in specific

    
    -
    
    
    
    interactions that are less pronounced with the more electronegative oxadiazole ring, pulling the peaks apart.
Method C: The Green Alternative (SFC)
  • Mechanism: Adsorption/Partition in supercritical CO2 + Modifier.

  • Verdict: Excellent for chiral thiadiazole derivatives or preparative purification. It offers orthogonal selectivity to HPLC but requires specialized equipment.

Comparative Data Summary
Performance MetricMethod A: C18 RP-HPLCMethod B: Phenyl-Hexyl RP-HPLCMethod C: SFC (2-EP Column)
Resolution (Target vs. Oxadiazole) 1.2 (Co-elution risk)3.8 (Baseline resolved) 4.1 (Excellent)
Tailing Factor (Target) 1.4 (Silanol interaction)1.1 (Symmetric)1.05
Analysis Time 12-15 min10-12 min< 5 min
Solvent Consumption High (30 mL/run)Medium (25 mL/run)Low (< 5 mL/run)
Suitability Routine QCImpurity Profiling Prep Purification

Detailed Experimental Protocols

Protocol 1: High-Resolution Separation (Recommended)

This method utilizes the


-selectivity of a Phenyl-Hexyl phase to resolve the critical oxadiazole impurity.

System: UHPLC or HPLC equipped with DAD (Diode Array Detector). Stationary Phase: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 4.5). Note: Acetate buffer suppresses silanol ionization, reducing tailing of the amino-thiadiazole.

  • Solvent B: Acetonitrile (100%).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Phase
0.0 5 1.0 Initial equilibration
2.0 5 1.0 Load
12.0 60 1.0 Elution of polar impurities
15.0 90 1.0 Wash (Target elution)
15.1 5 1.0 Re-equilibration

| 20.0 | 5 | 1.0 | End |

Detection: UV at 254 nm (aromatic ring) and 280 nm. Temperature: 35°C.

Why this works: The thiadiazole ring has a higher affinity for the phenyl stationary phase due to


-

stacking compared to the oxadiazole, resulting in a longer retention time for the target and clear separation from the earlier eluting oxygen-analogue.
Protocol 2: Orthogonal SFC Screening (For Chiral/Isomer Resolution)

For researchers encountering regioisomers (e.g., 1,2,4- vs 1,3,4-), SFC provides a distinct separation mechanism based on molecular shape and polarity.

System: SFC System (e.g., Waters ACQUITY UPC2). Column: 2-Ethylpyridine (2-EP) or Chiralcel OJ-H (if chiral centers exist). Co-Solvent: Methanol with 0.1% Diethylamine (DEA) or Ammonium Hydroxide. Basic additive is crucial for peak shape of amino-thiadiazoles.

Conditions:

  • Back Pressure: 120-150 bar.

  • Temperature: 40°C.

  • Gradient: 5% to 40% Methanol in CO2 over 5 minutes.

Self-Validating the Method (System Suitability)

To ensure scientific integrity, every run must be self-validating. Do not rely solely on retention time.

  • Spectral Purity Check: Use a DAD detector to compare UV spectra at the upslope, apex, and downslope of the main peak. Thiadiazoles typically show a bathochromic shift (red shift) compared to oxadiazoles due to the sulfur atom's larger orbital size.

  • Resolution Marker: If the oxadiazole impurity is not commercially available, synthesize a crude mixture by refluxing the hydrazide with POCl3 (favors oxadiazole) and spike it into your sample to define the "Impurity A" window.

Figure 2: Method Decision Tree

Use this logic flow to select the optimal separation mode.

MethodSelection Start Start: Thiadiazole Mixture Q1 Is the sample Chiral? Start->Q1 Q2 Is Oxadiazole separation critical? Q1->Q2 No Res1 USE SFC (Chiralcel OJ-H or AD-H) Q1->Res1 Yes Res2 USE Phenyl-Hexyl HPLC (Exploits Pi-Pi Stacking) Q2->Res2 Yes (High Purity Req) Res3 USE C18 HPLC (Standard QC) Q2->Res3 No (General Screen)

Caption: Decision matrix for selecting chromatographic modes based on chirality and impurity profile.

References

  • Alsaeedy, M., et al. "Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities." ResearchGate. [Link]

  • SIELC Technologies. "Separation of 3,4-Dichloro-1,2,5-thiadiazole on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Toribio, L., et al. "Enantiomeric Separation of New Chiral Azole Compounds." MDPI Molecules, 2021. [Link]

  • Bernal, J., et al. "Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography." ResearchGate. [Link]

Sources

Safety Operating Guide

4-Amino-1,2,5-thiadiazole-3-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Plan

Status: Hazardous Chemical Waste (Strict Segregation Required) Primary Hazard: Reducing Agent / Irritant / Potential Aquatic Toxin Disposal Method: High-Temperature Incineration (via Licensed Contractor)[1]

Critical Prohibitions:

  • DO NOT dispose of down the drain.

  • DO NOT mix with Oxidizing Agents (e.g., peroxides, permanganates, nitrates). The hydrazide moiety is a potent reducing agent; mixing can cause exothermic reactions or fire.

  • DO NOT mix with Strong Acids or Nitrites .[1] Reaction with nitrites can generate explosive azides.[1]

Part 2: Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its reactive functional groups. This is not generic "organic waste"; it is a multi-functional scaffold with specific incompatibilities.[1]

Structural Analysis for Waste Management
  • Carbohydrazide Moiety (-CONHNH₂): This is the critical group for disposal.[1] It acts as a reducing agent.[1] If mixed with strong oxidizers in a waste container, it poses a significant fire/explosion risk. It also chelates metals, which can complicate waste stream treatment if mixed with heavy metal waste.

  • 1,2,5-Thiadiazole Ring: This aromatic ring contains sulfur and nitrogen.[1] Upon combustion (incineration), it will release Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). This dictates that the waste must be handled by a facility with appropriate flue gas scrubbing (i.e., a licensed chemical incinerator).

  • Amino Group (-NH₂): Adds basicity.[1] Avoid mixing with volatile acid chlorides or anhydrides in waste containers to prevent heat generation.[1]

Table 1: Physico-Chemical Hazard Data

PropertyDescriptionDisposal Implication
CAS Number 6972-14-1Unique identifier for waste manifesting.[1]
Physical State Solid (Crystalline)minimize dust generation; use P95/N95 respirator if handling bulk.
Reactivity Reducing AgentMUST be segregated from Oxidizers (Redox incompatibility).
Combustion Releases SOx, NOxRequires incineration with scrubbers.
Toxicity Irritant (Skin/Eye), Aquatic Tox.[2][3]Do not release to environment/sewer.[1][2][3][4][5][6]

Part 3: Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents.

Segregation Logic
  • Isolate from Oxidizers: Never place 4-Amino-1,2,5-thiadiazole-3-carbohydrazide waste in the same container as nitric acid, perchlorates, or hydrogen peroxide.[1]

  • Isolate from Nitrites: Contact with nitrous acid (generated from nitrites + acid) can convert the hydrazide group into an azide, which is potentially explosive.

  • Solvent Compatibility: It is generally compatible with standard non-halogenated organic solvents (methanol, ethanol, DMSO) for solution waste.

Visualizing the Segregation Workflow

SegregationLogic Chemical 4-Amino-1,2,5-thiadiazole- 3-carbohydrazide Waste CheckState Determine Physical State Chemical->CheckState SolidWaste Solid Waste Stream CheckState->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream CheckState->LiquidWaste Solution BinSolid Bin: Solid Hazardous Waste (Trace Contaminated Debris) SolidWaste->BinSolid OxidizerCheck Contains Oxidizers? LiquidWaste->OxidizerCheck NitriteCheck Contains Nitrites? OxidizerCheck->NitriteCheck No SegregateOx STOP: Segregate Immediately. Do not mix. OxidizerCheck->SegregateOx Yes HalogenCheck Halogenated Solvent? NitriteCheck->HalogenCheck No SegregateNit STOP: Explosion Risk (Azides). Segregate Immediately. NitriteCheck->SegregateNit Yes BinNonHal Bin: Non-Halogenated Organic HalogenCheck->BinNonHal No BinHal Bin: Halogenated Organic HalogenCheck->BinHal Yes

Figure 1: Decision tree for segregating thiadiazole/hydrazide waste streams to prevent reactive incompatibilities.

Part 4: Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability:[1][7] Expired stock, synthesis by-products, contaminated weighing boats/gloves.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Amino-1,2,5-thiadiazole-3-carbohydrazide, solid."[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

  • Bagging: Double-bag the solid in clear polyethylene bags (2-mil thickness minimum) before placing it in the drum to minimize dust exposure during transport.

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in methanol, ethanol, DMSO, or reaction filtrates.

  • Neutralization (If necessary): If the solution is highly acidic or basic, neutralize to pH 5–9. Caution: Neutralization of hydrazides can be exothermic; perform slowly in an ice bath.

  • Container Selection:

    • Non-Halogenated: If dissolved in alcohols/DMSO/Acetone.[1]

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Note: Glass amber bottles or HDPE carboys are suitable.[1]

  • Transfer: Pour waste into the container using a funnel in a fume hood. Leave at least 10% headspace for thermal expansion.[1]

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, 4-Amino-1,2,5-thiadiazole-3-carbohydrazide 10%").

    • Mark "Flammable" (if solvent is flammable) and "Toxic."

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Deface the original label and mark "Empty" or "Triple Rinsed."[1]

  • Disposal: Discard the glass bottle in the laboratory glass trash (if permitted by local EHS) or recycle.

Part 5: Emergency Spill Response

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup:

    • Scoop up the material using a plastic dustpan or stiff paper.

    • Place material into a hazardous waste bag.[1]

    • Wipe the surface with a soap/water solution, followed by a water rinse.[5][8][9]

  • Decontamination Verification: The thiadiazole ring is UV active.[1] A handheld UV lamp (254 nm) can be used to check for residual fluorescence on the benchtop (though not all derivatives fluoresce strongly, this is a useful quick check).

Part 6: Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly listed on the RCRA "P" (Acutely Hazardous) or "U" (Toxic) lists by its specific CAS number. However, it is regulated based on Characteristics :

  • Ignitability (D001): If the waste formulation (e.g., in solvent) has a flash point < 60°C.

  • Reactivity (D003): While the pure compound is stable, hydrazide-containing wastes can be deemed reactive if they possess cyanide or sulfide bearing properties (unlikely here) or are capable of detonation (unlikely unless mixed with nitrates).

  • Toxicity: Due to the aquatic toxicity of thiadiazoles, it must not enter the municipal water supply (Clean Water Act).

Waste Code Assignment (Typical):

  • If in flammable solvent: D001, F003

  • If solid/pure: Non-RCRA Regulated Hazardous Waste (managed as hazardous by best practice).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 237887, 4-Amino-1,2,5-thiadiazole-3-carbohydrazide.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • National Institutes of Health (NIH). Toxicological Profile for Hydrazines: Production, Import, Use, and Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Amino-1,2,5-thiadiazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives (Immediate Action)

STOP & READ: This compound contains two high-energy structural motifs: a 1,2,5-thiadiazole ring and a carbohydrazide functional group.[1] While useful as a pharmaceutical intermediate, this combination presents specific risks regarding thermal stability and reactivity with oxidizers. Treat as a Potential Energetic Material until specific DSC (Differential Scanning Calorimetry) data confirms otherwise.

Critical Hazard Immediate Control Measure
Reactive Instability Do NOT subject to friction, grinding, or temperatures >50°C during drying.[1] Hydrazide derivatives can decompose exothermically.[1][2]
Inhalation Toxicity Zero-Exposure Tolerance. Handle only inside a certified chemical fume hood.[1] Dust inhalation may cause severe respiratory sensitization.[1]
Incompatibility Segregate from Oxidizers. Contact with nitric acid, peroxides, or permanganates can trigger immediate ignition or explosion.[1]

Part 2: Chemical Hazard Profile & Causality

To handle this chemical safely, you must understand why it poses a risk.[1] This is not just a white powder; it is a chemical system with stored potential energy.[1]

Structural Hazard Analysis
  • The Thiadiazole Core (CAS 6972-14-1): The 1,2,5-thiadiazole ring is electron-deficient.[1] This makes the compound susceptible to nucleophilic attack, but more importantly, high-nitrogen heterocycles contribute to positive heat of formation.[1]

  • The Carbohydrazide Tail (-CONHNH₂): Hydrazides are reducing agents.[1] They are prone to oxidation and can form unstable azides if treated with nitrous acid.[1]

    • Risk Implication: If this compound is mixed with strong oxidizers or subjected to diazotization conditions without temperature control, it can undergo rapid decomposition.[1]

Toxicological Causality
  • Sensitization: Hydrazide moieties are well-documented skin and respiratory sensitizers.[1] They can bind to proteins (haptenization), leading to allergic contact dermatitis or asthma-like symptoms upon repeat exposure.[1]

  • Systemic Toxicity: Thiadiazoles can interfere with metabolic pathways involving sulfur processing.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following PPE selection is based on permeation resistance against nitrogenous bases and particulate protection.

PPE Selection Logic (Graphviz Diagram)

PPE_Selection Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Resp_Solid Resp: N95/P3 Mask (Inside Hood) Solid->Resp_Solid Dust Risk Glove_Solid Gloves: Single Nitrile (4 mil) Solid->Glove_Solid Resp_Sol Resp: Surgical Mask (Inside Hood) Solution->Resp_Sol Vapor Risk Glove_Sol Gloves: Double Nitrile OR Laminate (Silver Shield) Solution->Glove_Sol Solvent Permeation

Figure 1: PPE Decision Logic based on physical state.[1] Note the escalation to laminate gloves when in solution, as solvents like DMF facilitate skin absorption of the hydrazide.

Detailed PPE Specifications
ComponentStandardSpecification & Rationale
Hand Protection EN 374 / ASTM F739 Primary Layer: Nitrile (minimum 0.11 mm / 4 mil).Secondary Layer (Solutions): If dissolved in DMSO/DMF, wear Silver Shield/4H laminate gloves under nitrile.[1] Hydrazides penetrate nitrile rapidly when in organic solvents.[1]
Respiratory NIOSH N95 / EN 149 FFP3 Solid Handling: Even inside a hood, an N95 is recommended during weighing to prevent micro-aspiration of static-charged dust.Emergency: Full-face respirator with ABEK-P3 cartridges for spills outside the hood.[1]
Eye/Face ANSI Z87.1+ Chemical Splash Goggles. Safety glasses are insufficient due to the fine, static nature of the powder which can bypass side shields.
Body ISO 13982 Lab Coat (Cotton/Poly). Synthetic fibers (nylon) should be avoided to reduce static discharge risks.

Part 4: Operational Handling Protocols

Protocol A: The "Low-Friction" Weighing Method

Objective: Minimize static generation and mechanical friction.[1]

  • Preparation: Place a grounded anti-static mat inside the fume hood.[1]

  • Tool Selection: Use PTFE (Teflon) or Polypropylene spatulas . Avoid stainless steel spatulas, which can generate friction heat or sparks if the material is dry and crystalline.

  • Transfer:

    • Do not pour from the bottle.[1]

    • Gently lift powder.[1]

    • Deposit into a pre-tared glass or plastic vial.

  • Cleaning: Immediately wipe the spatula with a damp Kimwipe (water/methanol) to deactivate residual hydrazide before removing it from the hood.[1]

Protocol B: Reaction Setup (Solubilization)

Objective: Prevent exotherms during dissolution.

  • Solvent Choice: DMSO or DMF are common solvents.[1]

  • Addition Order: Always add the solid to the solvent , not vice versa.[1] This prevents the formation of a "gummy" clump that requires vigorous stirring (friction) to break up.[1]

  • Temperature: Maintain ambient temperature (<25°C). If heating is required for the reaction, ensure an inert atmosphere (Nitrogen/Argon) is established before heating to prevent oxidation of the hydrazide.

Part 5: Waste Disposal & Decontamination

WARNING: Do not dispose of this compound in the general "Organic Waste" container if that container holds oxidizers or heavy metals.[1]

Disposal Workflow (Graphviz Diagram)

Disposal_Flow Waste Waste Material Type Type? Waste->Type Solid_Waste Solid Residue Type->Solid_Waste Liq_Waste Liquid Mother Liquor Type->Liq_Waste Segregate Segregate: High Nitrogen Waste Solid_Waste->Segregate Liq_Waste->Segregate Label Label: 'Contains Hydrazides - DO NOT MIX WITH OXIDIZERS' Segregate->Label Decon Decon: Treat with dilute Bleach (Hypochlorite) *Controlled Exotherm* Label->Decon Optional Pre-treatment

Figure 2: Waste segregation logic. The critical step is segregation from oxidizers.[1]

Decontamination Procedure (Spills):

  • Isolate: Evacuate the immediate area.

  • Neutralize: For small spills, cover with a slurry of sand and dilute household bleach (sodium hypochlorite).[1] Note: This will generate nitrogen gas and heat.[1] Proceed slowly.

  • Clean: Wipe up the slurry with absorbent pads.[1]

  • Verify: Check surface pH. Hydrazides are basic; ensure the surface is neutral.[1]

Part 6: Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use alcohol, as it may increase skin absorption.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][3][4]

  • Fire: Use CO2 or Dry Chemical . Water spray may be used to cool containers but avoid water jets that can disperse the dust.[1]

References

  • PubChem. (n.d.).[5] 4-Amino-1,2,5-thiadiazole-3-carbohydrazide (Compound).[1][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Hydrazide derivatives classification. Retrieved October 26, 2023, from [Link][1]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.